molecular formula C14H31N B7801094 N,N-Dimethyldodecylamine CAS No. 68391-04-8

N,N-Dimethyldodecylamine

Cat. No.: B7801094
CAS No.: 68391-04-8
M. Wt: 213.40 g/mol
InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldodecan-1-amine
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InChI

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3
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InChI Key

YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN(C)C
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Molecular Formula

C14H31N
Record name N,N-DIMETHYLDODECYLAMINE
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Related CAS

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride)
Record name N,N-Dimethyl-1-dodecanamine
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DSSTOX Substance ID

DTXSID1026906
Record name N,N-Dimethyldodecan-1-amine
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Molecular Weight

213.40 g/mol
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Physical Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name N,N-DIMETHYLDODECYLAMINE
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Record name 1-Dodecanamine, N,N-dimethyl-
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Liquid

CAS No.

112-18-5, 68390-97-6, 68391-04-8
Record name N,N-DIMETHYLDODECYLAMINE
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Record name Lauryldimethylamine
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Record name N,N-Dimethyl-1-dodecanamine
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Foundational & Exploratory

N,N-Dimethyldodecylamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyldodecylamine

Introduction

This compound (CAS No. 112-18-5), also known as lauryldimethylamine, is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) attached to a nitrogen atom bearing two methyl groups.[1] This amphiphilic structure—a long, hydrophobic alkyl tail and a polar tertiary amine head—is central to its utility and chemical behavior. It is a key intermediate in the chemical industry, primarily for the synthesis of surfactants such as quaternary ammonium compounds (quats), amine oxides, and betaines, which are widely used in cosmetics, cleaning agents, and disinfectants.[2][3]

This guide offers a detailed examination of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and practical insights necessary for its effective application and handling in a laboratory and industrial setting.

Molecular Structure and Identification

The fundamental characteristics of a chemical compound are dictated by its structure. This compound's identity is established by its molecular formula, weight, and unique identifiers.

  • Molecular Formula: C₁₄H₃₁N

  • Molecular Weight: 213.40 g/mol [4][5]

  • IUPAC Name: N,N-dimethyldodecan-1-amine[4][6]

  • Synonyms: Lauryldimethylamine, Dodecyldimethylamine, DDA[4][5]

  • CAS Registry Number: 112-18-5[5]

The structure consists of a saturated C12 hydrocarbon chain, which imparts significant lipophilicity, and a dimethylamino group, which provides a site of basicity and nucleophilicity.

Key_Reactions cluster_0 Quaternization cluster_1 Oxidation DDA This compound (C₁₂H₂₅N(CH₃)₂) Quat Quaternary Ammonium Salt [C₁₂H₂₅N(CH₃)₂R]⁺X⁻ (Cationic Surfactant) DDA->Quat + R-X AmineOxide Amine N-Oxide C₁₂H₂₅N(O)(CH₃)₂ (Zwitterionic Surfactant) DDA->AmineOxide + H₂O₂ AlkylHalide Alkyl Halide (R-X) Oxidant Oxidizing Agent (e.g., H₂O₂) G start Obtain Sample prep_nmr Prepare NMR Sample: Dissolve ~10-20 mg in 0.7 mL CDCl₃ Add TMS as internal standard start->prep_nmr prep_ir Prepare IR Sample: Apply thin film to NaCl/KBr plate (neat liquid) start->prep_ir acquire_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acquire_nmr acquire_ir Acquire IR Spectrum prep_ir->acquire_ir analyze_nmr Analyze NMR Data: - Check chemical shifts - Verify integration ratios - Confirm multiplicity acquire_nmr->analyze_nmr analyze_ir Analyze IR Data: - Confirm absence of N-H stretch - Identify C-H and C-N stretches acquire_ir->analyze_ir confirm Confirm Structure & Purity analyze_nmr->confirm analyze_ir->confirm

References

An In-Depth Technical Guide to N,N-Dimethyldodecylamine (CAS 112-18-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Tertiary Amine

N,N-Dimethyldodecylamine, also widely known as lauryldimethylamine, is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) attached to a dimethylamino functional group.[1][2] Identified by the CAS number 112-18-5, this compound is a cornerstone intermediate in the synthesis of a vast array of chemicals.[3][4] Its unique molecular structure, combining a long, hydrophobic alkyl tail with a polar tertiary amine head, imparts valuable surfactant properties. This amphiphilic nature makes it a critical component in formulations ranging from industrial cleaners and personal care products to sophisticated drug delivery systems.[2][4]

This guide provides an in-depth technical overview for researchers, chemists, and formulation scientists, exploring the physicochemical properties, synthesis, reactivity, and diverse applications of this compound. We will delve into its mechanistic roles, provide actionable experimental protocols, and detail essential safety and handling procedures to ensure its effective and safe utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow liquid at room temperature, often characterized by a fish-like odor typical of fatty amines.[1][3][5] It is very slightly soluble in water but shows good solubility in organic solvents like ethanol, chloroform, and methanol.[1][3][5] As a tertiary amine, it is basic, with a predicted pKa of approximately 9.78, meaning it will be protonated in acidic to neutral aqueous environments.[3]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 112-18-5[3]
Molecular Formula C₁₄H₃₁N[1][3]
Molecular Weight 213.40 g/mol [1][3]
Appearance Clear colorless to light yellow liquid[1][5]
Odor Fish-like[1]
Melting Point -20 °C[3][5]
Boiling Point 80-82 °C @ 0.1 mm Hg[3][5]
Density 0.787 g/mL at 20 °C[3][5]
Refractive Index (n²⁰/D) 1.4375[3][5]
Flash Point >110 °C (>230 °F)[3][5]
Water Solubility Negligible / Very slightly soluble[1][3]
Characterization

Accurate identification and purity assessment are critical. Standard spectroscopic techniques are employed for its characterization:

  • ¹H NMR: Will show characteristic peaks for the two N-methyl groups (a singlet integrating to 6H), a triplet for the terminal methyl group of the dodecyl chain (integrating to 3H), and a series of multiplets for the methylene (-CH₂-) groups of the alkyl chain.

  • ¹³C NMR: Will display distinct signals for the N-methyl carbons, the α-carbon adjacent to the nitrogen, the terminal methyl carbon, and the remaining methylene carbons in the alkyl chain.

  • FT-IR: The spectrum will be dominated by C-H stretching vibrations (~2850-2960 cm⁻¹) and will lack the N-H stretching bands seen in primary or secondary amines. The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ region.

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 213.4, along with characteristic fragmentation patterns.

Synthesis and Purification Pathways

The industrial and laboratory synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Common Synthesis Routes:
  • Reductive Amination of Dodecanal: This classic method involves reacting dodecanal (lauraldehyde) with dimethylamine in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation. The reaction proceeds via an intermediate enamine or iminium ion, which is subsequently reduced to form the tertiary amine.

  • Catalytic Amination of Dodecanol: A more direct industrial route involves the reaction of dodecanol (lauryl alcohol) with dimethylamine over a suitable catalyst (e.g., copper-nickel based) at elevated temperatures and pressures.[2][6] This process, while efficient, requires specialized high-pressure equipment.

  • Hydrogenation of N,N-Dimethyldodecanamide: N,N-Dimethyldodecanamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LAH) for lab-scale synthesis or via catalytic hydrogenation over catalysts like Ni/γ-Al₂O₃ for industrial production.[2][6]

  • Alkylation of Dimethylamine: Dodecyl halides (e.g., 1-bromododecane) can be reacted with an excess of dimethylamine to yield the product. This method is straightforward but may require careful control to prevent the formation of quaternary ammonium salts as a byproduct.

The diagram below illustrates a generalized workflow for the synthesis via catalytic hydrogenation of the corresponding amide, a common industrial approach.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification Amide N,N-Dimethyldodecanamide Reactor High-Pressure Reactor (e.g., 250°C, 10 bar) Amide->Reactor H2 Hydrogen (H₂) H2->Reactor Catalyst Ni/γ-Al₂O₃ Catalyst Catalyst->Reactor Condenser Condensation Reactor->Condenser Crude Product & Gas Filtration Catalyst Filtration Condenser->Filtration Liquid Crude Distillation Fractional Distillation Filtration->Distillation QC QC Analysis (GC, NMR) Distillation->QC FinalProduct Pure this compound QC->FinalProduct Meets Spec

Caption: Generalized workflow for the industrial synthesis of this compound.

Step-by-Step Purification Protocol (Laboratory Scale)

This protocol assumes the product was synthesized via a method leaving non-volatile impurities.

  • Objective: To purify crude this compound to >98% purity. The primary causality for this method is the significant difference in boiling points between the target amine and potential high-molecular-weight side products or residual starting materials.

  • Apparatus: A vacuum distillation setup including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a cold trap.

  • Procedure: a. Drying: Charge the crude product into the distillation flask. Add a small amount of a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate) and stir for 1-2 hours. This step is crucial to remove residual water, which can interfere with the distillation and product stability. b. Setup Assembly: Filter the dried crude product into a clean, dry distillation flask. Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. c. Vacuum Application: Gradually apply vacuum to the system. The use of a cold trap is essential to protect the vacuum pump from corrosive vapors. d. Distillation: Begin heating the distillation flask gently using a heating mantle. e. Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (forerun) separately. Collect the main product fraction at the expected boiling point under the applied vacuum (e.g., 80-82 °C at 0.1 mmHg).[3][5] The stability of the boiling point is an indicator of the purity of the collected fraction. f. Termination: Once the main fraction is collected and the temperature begins to rise or fluctuate, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

  • Validation: Analyze the collected fraction by Gas Chromatography (GC) or ¹H NMR to confirm purity. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

Chemical Reactivity and Mechanisms of Action

The utility of this compound stems from the reactivity of its tertiary amine group and the physical properties imparted by its long alkyl chain.

Key Reactions:
  • Oxidation: It can be readily oxidized to form This compound N-oxide (LDAO) , a widely used zwitterionic or non-ionic surfactant.[7][8] This conversion is typically achieved using oxidizing agents like hydrogen peroxide.[8] LDAO is valued in biochemistry for solubilizing membrane proteins and as a foam booster in detergents.[9][10]

  • Quaternization: As a tertiary amine, it reacts with alkylating agents (e.g., methyl chloride, benzyl chloride) to form quaternary ammonium salts ("quats"). These cationic surfactants are the basis for many disinfectants, biocides, and fabric softeners.[4]

  • Acid-Base Reactions: It acts as a base, neutralizing acids to form ammonium salts.[11] This property is fundamental to its role as a pH-responsive agent in advanced applications.

Mechanism of Action: The "Proton Sponge" Effect in Drug Delivery

In the development of lipid nanoparticles (LNPs) for the delivery of nucleic acids (like mRNA or siRNA), tertiary amines such as this compound (or its derivatives like DLin-MC3-DMA) play a pivotal role.[12] Their effectiveness is largely attributed to the "proton sponge" effect, which facilitates endosomal escape.

  • Encapsulation: At a low pH (e.g., pH 4) during formulation, the amine is protonated (cationic), allowing it to electrostatically interact with and encapsulate the negatively charged nucleic acid cargo.[12]

  • Cellular Uptake: The LNP is taken up by the target cell via endocytosis, forming an endosome.

  • Endosomal Acidification: The cell actively pumps protons (H⁺) into the endosome, lowering its internal pH.

  • Proton Sponging: The tertiary amine, with its pKa around neutrality, acts as a buffer. It absorbs the incoming protons, becoming increasingly protonated. This influx of protons is coupled with an influx of chloride ions (Cl⁻) to maintain charge neutrality.

  • Osmotic Swelling and Rupture: The continuous influx of ions (protonated amine and Cl⁻) leads to a significant increase in osmotic pressure inside the endosome. This pressure causes the endosome to swell and eventually rupture, releasing the nucleic acid payload into the cytoplasm where it can be translated or exert its therapeutic effect.

EndosomalEscape cluster_cell Cellular Environment LNP LNP (pH 7.4) Amine is neutral Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Rupture Endosome Ruptures Endosome->Rupture Osmotic Swelling (Proton Sponging) ProtonPump V-ATPase (Proton Pump) ProtonPump->Endosome H⁺ Payload mRNA/siRNA Released to Cytoplasm Rupture->Payload

Caption: Mechanism of endosomal escape facilitated by a pH-responsive tertiary amine.

Applications Across Scientific and Industrial Fields

The versatility of this compound makes it a valuable molecule in numerous domains.

Table 2: Summary of Key Applications
Application DomainSpecific UseFunction / Rationale
Drug Delivery Intermediate for ionizable lipids (e.g., in LNPs)Forms pH-sensitive nanoparticles that facilitate endosomal escape of nucleic acid payloads (mRNA, siRNA).[12][13]
Surfactants & Cosmetics Intermediate for amine oxides (LDAO) and quaternary ammonium compoundsLDAO is a foam stabilizer and solubilizing agent.[9][10] Quats are used as antistatic and conditioning agents in hair care products.[4]
Biocides & Disinfectants Precursor to biocidal quaternary ammonium salts (e.g., benzalkonium chloride derivatives)The resulting cationic compounds disrupt microbial cell membranes.[4][14]
Industrial Catalysis Polyurethane foam catalystThe tertiary amine catalyzes the reaction between isocyanates and polyols to form polyurethane.
Corrosion Inhibition Component in corrosion inhibitor formulationsAdsorbs onto metal surfaces, forming a protective film that prevents corrosion, particularly in water treatment.[4]
Chemical Synthesis Capping agent, intermediateUsed as a capping agent in nanoparticle synthesis (e.g., bimetallic nanoparticles) and as a general intermediate for synthesizing other complex molecules.[5]

Experimental Protocol: Formulation of Model Lipid Nanoparticles (LNPs)

This protocol describes a general, small-scale laboratory method for preparing LNPs using a tertiary amine lipid, conceptually similar to those used for RNA delivery. This method relies on rapid mixing to induce nanoparticle self-assembly.

Disclaimer: This is a model protocol. Specific ratios and lipids (e.g., DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000) must be optimized for a specific application and payload.[12][15]

Materials and Reagents
  • Lipid Phase (in Ethanol):

    • Ionizable Tertiary Amine Lipid (e.g., this compound as a model or a specialized derivative)

    • Helper Lipid (e.g., DSPC)

    • Cholesterol

    • PEGylated Lipid (e.g., DMG-PEG 2000)

  • Aqueous Phase:

    • Model Payload (e.g., a fluorescently labeled oligonucleotide)

    • Citrate Buffer (e.g., 10 mM, pH 4.0)

  • Post-Processing:

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • Dialysis device (e.g., MWCO 3500 Da)

Stock Solution Preparation
  • Rationale: Preparing concentrated, individual stock solutions in ethanol allows for precise and reproducible formulation of the final lipid mixture. a. Prepare individual 10 mg/mL stock solutions of the helper lipid, cholesterol, and PEGylated lipid in absolute ethanol. Gentle warming may be required for dissolution.[12][15] b. Prepare a concentrated stock of the ionizable amine lipid in ethanol. c. Prepare a 1 mg/mL stock of the payload in the citrate buffer.

Formulation via Pipette Mixing
  • Rationale: This method uses rapid manual mixing to create a localized supersaturation, causing the lipids to precipitate and self-assemble into nanoparticles, encapsulating the aqueous payload.[12] a. Prepare Lipid Mix: In an RNase-free microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio (a common starting point is 50:10:38.5:1.5 for ionizable:helper:cholesterol:PEG).[12][15] Dilute with ethanol to the final desired concentration. b. Prepare Aqueous Phase: In a separate tube, dilute the payload stock solution with the citrate buffer (pH 4). c. Mixing: Vigorously pipette the aqueous phase into the lipid-ethanol phase and immediately pipette the entire mixture up and down for 30-60 seconds. The solution should become slightly opalescent, indicating nanoparticle formation. d. Incubation: Allow the mixture to incubate at room temperature for 15-30 minutes to stabilize.

Purification and Buffer Exchange
  • Rationale: Dialysis is critical to remove the ethanol, which can be cytotoxic, and to exchange the acidic formulation buffer for a physiologically compatible buffer like PBS. This buffer exchange also neutralizes the surface charge of the LNPs. a. Transfer the LNP solution to a dialysis cassette. b. Dialyze against 1x PBS (pH 7.4) for at least 2 hours, with at least one change of the PBS buffer.[12]

Characterization (Self-Validation)
  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential). Expected size is typically <150 nm with a low PDI (<0.2).

  • Encapsulation Efficiency: Use a fluorescent dye exclusion assay (e.g., RiboGreen) to quantify the amount of encapsulated nucleic acid versus the total amount. A high encapsulation efficiency (>90%) is desirable.

Safety, Handling, and Toxicology

This compound is a corrosive and toxic substance that requires careful handling.

  • Hazards:

    • Skin and Eye Contact: Causes severe skin burns and serious eye damage.[16][17] Contact with the material may cause severe injury.[1][3][5]

    • Inhalation: Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[16]

    • Ingestion: Toxic if swallowed.[1]

    • Environmental: Very toxic to aquatic life with long-lasting effects.[5][17] Avoid release to the environment.[16]

Handling and Storage:
  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16][17]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16] It is sensitive to air and moisture.[3] Storing under an inert gas like nitrogen is recommended for long-term stability.[4]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

Toxicological Summary:
  • Acute Toxicity: The oral LD50 in rats is reported as 1450 mg/kg.[16]

  • Biodegradability: The compound is considered readily biodegradable, though it has a high potential for adsorption onto sludge.[18]

References

  • N,N-Dimethyldecylamine: A Versatile Chemical Intermedi
  • This compound N-oxide: Properties and Uses in Biochemical Applic
  • Lauryldimethylamine | C14H31N | CID 8168 - PubChem. [Link]

  • This compound oxide - Organic Syntheses Procedure. [Link]

  • Synthesis of this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide | Request PDF - ResearchGate. [Link]

  • The Amphoteric Surfactant this compound N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration | Langmuir - ACS Publications. [Link]

  • This compound - MySkinRecipes. [Link]

  • This compound CAS N°: 112-18-5. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI. [Link]

  • The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - NIH. [Link]

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N,N-Dimethyldodecylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Weight of N,N-Dimethyldodecylamine

Abstract

This compound (DDA), a tertiary amine with a long alkyl chain, is a pivotal chemical intermediate in the synthesis of surfactants, such as quaternary ammonium compounds and amine oxides, which are extensively used in cosmetics, cleaning agents, and industrial applications[1][2][3]. Its molecular structure, characterized by a hydrophilic dimethylamino head and a long hydrophobic dodecyl tail, imparts surface-active properties that are fundamental to its function. This guide provides a detailed examination of the molecular structure, molecular weight, and essential physicochemical properties of DDA. It further outlines authoritative analytical methodologies, including mass spectrometry and nuclear magnetic resonance spectroscopy, for the precise determination of its molecular weight and structural confirmation, offering a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to this compound (DDA)

This compound, also known by synonyms such as Lauryldimethylamine and 1-(Dimethylamino)dodecane, is a clear, colorless to light-yellow liquid characterized by a fish-like odor[1][4]. As a tertiary amine, its utility is primarily as a precursor and intermediate[3]. The nitrogen atom's lone pair of electrons allows it to be readily converted into amine oxides or quaternized to form cationic surfactants[3][5]. These derivatives are valued for their antimicrobial, conditioning, and emulsifying properties[3]. In advanced research, DDA is also employed as a capping agent in the synthesis of bimetallic nanoparticles, highlighting its role in materials science[2]. Understanding its precise molecular characteristics is therefore paramount for ensuring the quality, efficacy, and safety of these downstream products.

Molecular Structure and Physicochemical Properties

The molecular integrity of DDA is the foundation of its chemical behavior. Its structure consists of a twelve-carbon alkyl chain (dodecyl group) attached to a nitrogen atom, which is further bonded to two methyl groups. This amphipathic structure is key to its function as a surfactant intermediate.

Chemical Identifiers and Representations

Accurate identification is critical in scientific research and regulatory compliance. The primary identifiers for this compound are:

  • IUPAC Name: N,N-dimethyldodecan-1-amine[4]

  • CAS Number: 112-18-5[4]

  • Molecular Formula: C₁₄H₃₁N[1][4]

  • SMILES String: CCCCCCCCCCCCN(C)C[4]

  • InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N[4]

Visualization of Molecular Structure

A 2D representation of the DDA molecule illustrates the connectivity of its constituent atoms.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Interpretation & Validation prep Dissolve DDA Sample in Appropriate Solvent (e.g., Methanol for LC-MS, CDCl₃ for NMR) ms Mass Spectrometry (LC-MS/MS) - Determine Molecular Weight - Assess Purity prep->ms Inject for MS nmr NMR Spectroscopy (¹H, ¹³C) - Confirm C-H Framework - Verify Functional Groups prep->nmr Transfer to NMR tube interpret_ms Analyze Mass Spectrum: Confirm [M+H]⁺ Ion at m/z ~214.4 ms->interpret_ms interpret_nmr Analyze NMR Spectra: Confirm Alkyl & N-Methyl Signals nmr->interpret_nmr final Final Confirmation: Structure & Purity Verified interpret_ms->final interpret_nmr->final

Caption: Workflow for the analytical validation of this compound.

Protocol 1: Molecular Weight Confirmation by Mass Spectrometry

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high precision. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful as they provide chromatographic separation from impurities prior to mass analysis, offering simultaneous purity assessment and identification. The method is highly sensitive, requiring only minute quantities of the analyte.[6][7]

Step-by-Step Methodology (LC-MS/MS):

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of dilutions (e.g., 1-1000 ng/mL) in methanol for calibration and analysis.

  • Sample Preparation: Dilute the test sample of DDA to a concentration within the calibration range using methanol.

  • Chromatographic Separation:

    • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (enhances ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from ~5% B to 95% B over several minutes to elute the highly hydrophobic DDA.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode. DDA, being a tertiary amine, readily accepts a proton to form a stable [M+H]⁺ ion.

    • Analyzer: A triple quadrupole or Orbitrap mass analyzer.

    • Analysis Mode: Full scan mode to detect the parent ion. The expected protonated molecule [M+H]⁺ for C₁₄H₃₁N (MW 213.40) will appear at a mass-to-charge ratio (m/z) of approximately 214.4.

    • Confirmation: For unequivocal identification, use tandem MS (MS/MS) to fragment the parent ion (m/z 214.4) and observe characteristic product ions. The most abundant fragment ion is typically m/z 58, corresponding to the dimethylaminomethyl fragment [CH₂=N(CH₃)₂]⁺.[8]

  • Data Analysis: Compare the retention time and the mass spectrum of the sample to a certified reference standard. The presence of a peak at the correct retention time with a parent ion at m/z 214.4 and a characteristic fragment at m/z 58 confirms the identity and molecular weight of this compound.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality: While MS confirms mass, it does not definitively prove the isomeric structure. NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the unique carbon environments. This combination validates the specific arrangement of the dodecyl chain and the two methyl groups on the nitrogen atom.[9]

Step-by-Step Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Temperature: Standard probe temperature (e.g., 25 °C).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals:

      • A sharp singlet at ~2.2 ppm integrating to 6 protons, corresponding to the two equivalent N-methyl groups (-N(CH₃)₂).

      • A triplet at ~2.2-2.3 ppm integrating to 2 protons, for the methylene group adjacent to the nitrogen (-CH₂-N).

      • A complex multiplet region between ~1.2-1.6 ppm integrating to 18 protons, representing the nine methylene groups in the middle of the alkyl chain (-(CH₂)₉-).

      • A triplet at ~0.88 ppm integrating to 3 protons, corresponding to the terminal methyl group of the dodecyl chain (-CH₂-CH₃).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Distinct peaks for each unique carbon atom. Key signals include those for the N-methyl carbons (~45 ppm), the carbons of the alkyl chain (a series of peaks between ~14-60 ppm), with the terminal methyl carbon appearing most upfield (~14 ppm).[10]

  • Data Analysis: The chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the known structure of this compound. This orthogonal data, when combined with MS results, provides a definitive structural confirmation.

Conclusion

This compound is a foundational molecule whose utility is derived directly from its molecular structure and weight. A precise understanding and rigorous verification of these properties are essential for its effective application in research and industry. The analytical workflows detailed in this guide, combining mass spectrometry for molecular weight determination and NMR spectroscopy for structural validation, represent a robust, self-validating system. This dual-technique approach ensures the unambiguous identification and quality assessment of this compound, empowering scientists and developers to use this versatile intermediate with the highest degree of confidence.

References

  • Tsukatani, H., & Tobiishi, K. (2015). Determination of this compound and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry.
  • BenchChem. (n.d.). Synthesis routes of this compound. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70711, N,N-Dimethyl-N-decylamine. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8168, Lauryldimethylamine. PubChem.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ChemicalBook. (n.d.). N,N-Dimethyldecylamine synthesis. ChemicalBook.
  • Santa Cruz Biotechnology. (n.d.). This compound N-oxide. Santa Cruz Biotechnology.
  • ChemicalBook. (n.d.). This compound Usage And Synthesis. ChemicalBook.
  • ChemicalBook. (n.d.). This compound(112-18-5) 13C NMR spectrum. ChemicalBook.
  • Understanding this compound: Properties, Synthesis & Purchase Guide. (2025).
  • ResearchGate. (n.d.). Request PDF: Determination of this compound and N,N-Dimethyloctadecylamine in River and Sea Water Using Liquid Chromatography Tandem Mass Spectrometry.
  • Anax Laboratories. (2016). Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide. International Journal of Engineering Science and Computing, 6(1).
  • Restek. (n.d.).
  • Búcsi, A., Karlovská, J., et al. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemické zvesti, 68(3).

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N,N-Dimethyldodecylamine solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N,N-Dimethyldodecylamine for Researchers and Drug Development Professionals

Introduction: Understanding this compound

This compound (DDA), also known as lauryldimethylamine, is a tertiary amine with the chemical formula C₁₄H₃₁N. Characterized by a 12-carbon alkyl chain (dodecyl) attached to a dimethylamino group, this compound is a pivotal intermediate in the chemical industry. It appears as a clear, colorless to pale yellow liquid with a distinct fish-like odor.[1][2] Its unique molecular structure dictates its physical properties and, most critically, its solubility behavior, making it a versatile precursor for a wide range of products including surfactants, emulsifiers, corrosion inhibitors, and biocides.[2][3] For professionals in drug development and materials science, a comprehensive understanding of DDA's solubility in both aqueous and organic media is fundamental to its application, from synthesizing novel drug delivery systems to creating advanced materials.[3][4]

Core Physicochemical Properties

A grasp of DDA's fundamental properties is essential before delving into its solubility. These characteristics provide the basis for predicting and explaining its behavior in different solvent systems.

PropertyValueSource
CAS Number 112-18-5[5]
Molecular Weight 213.40 g/mol [1]
Appearance Clear yellow liquid[1]
Melting Point -20 °C[5][6]
Boiling Point 80-82 °C @ 0.1 mm Hg[5][7]
Density ~0.787 g/mL at 20 °C[5][6]
pKa 9.78 ± 0.28 (Predicted)[5]
LogP 1.3 - 6.91 (at 20°C, pH 7.1-8.8)[5][7]

Part 1: Aqueous Solubility — A pH-Dependent Phenomenon

The solubility of this compound in water is not a straightforward parameter but is intrinsically linked to the pH of the aqueous medium. This behavior stems from its amphiphilic nature and the basicity of its tertiary amine group.

The Amphiphilic Duality

DDA's structure is a classic example of an amphiphile, containing two distinct regions:

  • A Hydrophobic Tail: The long, 12-carbon dodecyl chain is nonpolar and lipophilic, actively repelling water molecules.

  • A Hydrophilic Head: The tertiary amine group (-N(CH₃)₂) is polar and capable of hydrogen bonding, exhibiting an affinity for water.

At neutral pH, the large, bulky hydrophobic tail dominates the molecule's character, leading to very poor water solubility. Multiple sources describe its solubility in water as "insoluble," "negligible," or "very slightly soluble".[1][5][6][7][8] This is because the disruption of the strong hydrogen-bonding network of water by the alkyl chain is energetically unfavorable.

The Decisive Role of pH

As a tertiary amine, DDA acts as a weak base. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from the solution. This acid-base equilibrium is the key to manipulating its aqueous solubility.

R₃N (insoluble free base) + H₂O ⇌ R₃NH⁺ (soluble cation) + OH⁻

The tendency for this protonation to occur is defined by the amine's pKa, which is predicted to be approximately 9.78.[5]

  • In Acidic Conditions (pH < pKa): When the pH of the solution is significantly below the pKa, the equilibrium shifts to the right. The amine group becomes protonated, forming the N,N-dimethyldodecylammonium cation. This transformation from a neutral molecule to an ionic salt dramatically increases its solubility in water.[9][10] The strong ion-dipole interactions between the positively charged ammonium head and polar water molecules overcome the hydrophobicity of the alkyl tail, allowing the compound to dissolve.[11] This principle is fundamental in drug development, where insoluble amine-containing APIs are often converted into hydrochloride or other salts to enhance their bioavailability.[12][13]

  • In Basic or Neutral Conditions (pH > pKa): At a pH above the pKa, the amine exists predominantly in its neutral, uncharged "free base" form. In this state, the hydrophobic character prevails, resulting in minimal aqueous solubility.[10]

pH ConditionDominant Chemical FormWater SolubilityRationale
Acidic (e.g., pH < 7) C₁₂H₂₅N⁺H(CH₃)₂ (Cationic Salt)SolubleThe formation of an ionic salt allows for strong ion-dipole interactions with water, overcoming the hydrophobicity of the alkyl chain.[9][13]
Neutral (pH ≈ 7) C₁₂H₂₅N(CH₃)₂ (Free Base)Negligible / InsolubleThe large, nonpolar dodecyl tail dominates, preventing significant interaction with the polar water network.[1][6][8]
Basic (e.g., pH > 11) C₁₂H₂₅N(CH₃)₂ (Free Base)Negligible / InsolubleThe molecule remains in its uncharged, hydrophobic form.[10]

Part 2: Solubility in Organic Solvents

In contrast to its complex behavior in water, the solubility of this compound in organic solvents is more predictable and generally favorable, governed by the "like dissolves like" principle. The molecule's significant nonpolar character, conferred by the dodecyl chain, allows it to interact effectively with a wide range of organic media through van der Waals forces.

Its utility as a capping agent during nanoparticle synthesis in toluene is a direct testament to its solubility in nonpolar aromatic solvents.[7] Similarly, its role as a chemical intermediate often involves reactions carried out in various organic media.

Organic SolventSolvent TypeReported/Inferred SolubilitySource
N,N-Dimethylformamide Polar AproticVery Soluble[14]
Methanol Polar ProticSoluble / Slightly Soluble[5][14]
Chloroform Weakly PolarSlightly Soluble[5][14]
Glacial Acetic Acid Polar ProticSparingly Soluble[14]
Toluene Nonpolar AromaticSoluble (Inferred from use)[7]
Diethyl Ether Weakly PolarSoluble (General principle for amines)[12]
Hexane Nonpolar AliphaticSoluble (General principle)

Part 3: Experimental Protocol for Solubility Determination

To provide actionable data for research and development, a standardized and self-validating protocol is necessary. The shake-flask method, consistent with OECD Guideline 105, is a robust and widely accepted technique for determining the saturation solubility of a compound.

Objective:

To determine the solubility of this compound in a selected solvent (e.g., buffered water at pH 4.0) at a constant temperature (e.g., 25 °C).

Methodology: The Shake-Flask Workflow

This protocol ensures that a true equilibrium is reached between the undissolved solute and the saturated solution, which is the definition of solubility.

Step-by-Step Protocol:

  • Preparation:

    • Prepare the desired solvent system (e.g., a 0.1 M citrate buffer to maintain pH 4.0).

    • Ensure the this compound sample is of high purity (>99%).

    • Calibrate all analytical equipment, such as a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a pH meter.

  • Saturation:

    • Add a measured volume of the solvent (e.g., 20 mL) to several flasks.

    • Add an excess amount of DDA to each flask. The key is to ensure a visible amount of undissolved DDA remains after equilibration, confirming that the solution is saturated.

  • Equilibration:

    • Seal the flasks and place them in a constant-temperature shaker bath set to 25 °C.

    • Agitate the flasks for a predetermined period (typically 24 to 48 hours). A preliminary study should be run to determine the time required to reach equilibrium (i.e., when the concentration in solution no longer changes over time).

    • Causality Check: This extended agitation at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

  • Phase Separation:

    • Remove the flasks from the shaker and allow them to stand undisturbed at the same constant temperature to let undissolved material settle.

    • Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

    • Causality Check: Centrifugation in a temperature-controlled centrifuge is a superior alternative. This step is crucial to prevent undissolved solute from being included in the analysis, which would falsely inflate the solubility measurement.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (e.g., methanol).

    • Analyze the concentration of DDA in the sample using a pre-calibrated analytical method. Gas Chromatography is often suitable for volatile amines. Alternatively, for aqueous solutions, potentiometric titration against a standardized acid can be used.

    • Calculate the original concentration in the saturated solution, which represents the solubility. The result is typically expressed in g/L or mol/L.

Visualized Experimental Workflowdot

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Solvent (e.g., pH 4 Buffer) D Add Excess DDA to Solvent (Saturation) A->D B Verify Purity of DDA B->D C Calibrate GC/Titrator H Quantify DDA Concentration (GC or Titration) C->H E Agitate at Constant Temp (Equilibration for 24-48h) D->E Ensure excess solid F Separate Phases (Centrifuge/Filter) E->F Reach equilibrium G Dilute Supernatant Sample F->G Isolate saturated solution G->H I Calculate Solubility (g/L) H->I

Sources

Synthesis pathways for N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethyldodecylamine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound (DDA), also known as lauryldimethylamine, is a tertiary amine that serves as a pivotal intermediate in the chemical industry. Its significance lies in its versatile molecular structure: a long, hydrophobic C12 alkyl chain (dodecyl group) coupled with a hydrophilic dimethylamino headgroup. This amphiphilic nature makes it a foundational precursor for a vast array of surfactants, including the widely used this compound N-oxide (LDAO), a non-ionic surfactant, and various quaternary ammonium compounds utilized as cationic surfactants. These derivatives are indispensable in consumer goods, acting as foam stabilizers, detergents, and antistatic agents.[1] In the pharmaceutical and research sectors, DDA and its derivatives are employed as solubilizing agents for proteins and in the formulation of drug delivery systems.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers and development professionals, moving beyond simple procedural outlines to dissect the causality behind methodological choices, offering field-proven insights into the practical application, scalability, and inherent advantages and limitations of each route.

Pathway I: Reductive Amination of Dodecylamine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines.[2] This pathway utilizes formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent, offering a direct and often high-yielding route to the tertiary amine without the risk of forming quaternary ammonium salts.[2][3]

Chemical Principle and Mechanism

The reaction proceeds through a two-step sequence that repeats for each N-H bond.

  • Iminium Ion Formation: The primary amine (dodecylamine) first performs a nucleophilic attack on formaldehyde. Subsequent dehydration forms an N-dodecylmethaniminium ion.

  • Hydride Reduction: Formic acid then acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methyldodecylamine) and releasing carbon dioxide, which drives the reaction to completion.[2][4]

  • Repetition to Tertiary Amine: The process immediately repeats. The newly formed secondary amine reacts with a second equivalent of formaldehyde to form an N-dodecyl-N-methylmethaniminium ion, which is subsequently reduced by another molecule of formic acid to yield the final product, this compound.[5][6]

The key to this reaction's success is that the irreversible loss of CO2 gas makes each methylation step final.[2]

Visual Representation: Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_step1 First Methylation cluster_step2 Second Methylation Dodecylamine Dodecylamine (C₁₂H₂₅NH₂) Iminium1 Iminium Ion Intermediate Dodecylamine->Iminium1 + CH₂O, -H₂O Formaldehyde1 Formaldehyde (CH₂O) FormicAcid1 Formic Acid (HCOOH) SecondaryAmine N-Methyldodecylamine Iminium1->SecondaryAmine + HCOOH CO2_1 CO₂ Iminium2 Tertiary Iminium Ion SecondaryAmine->Iminium2 + CH₂O, -H₂O Formaldehyde2 Formaldehyde (CH₂O) FormicAcid2 Formic Acid (HCOOH) TertiaryAmine This compound (C₁₂H₂₅N(CH₃)₂) Iminium2->TertiaryAmine + HCOOH CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for DDA synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by M. Mamatha et al. (2016).[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place dodecylamine (20 g, 0.108 mol). Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add formic acid (98-100%, ~9.9 g, 0.216 mol) dropwise while stirring until a clear solution is obtained. To this solution, add formaldehyde (37% aqueous solution, ~17.5 g, 0.216 mol).

  • Reaction: Heat the reaction mixture to 80°C and maintain reflux for 5-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the mixture to room temperature. Carefully add an aqueous solution of sodium hydroxide (e.g., 20% w/v) to basify the mixture to pH > 11. This will neutralize the excess formic acid and deprotonate the amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Field Insights: Pros and Cons
  • Advantages: High selectivity for the tertiary amine, avoids quaternary salt formation, uses inexpensive reagents, and the reaction is typically high-yielding and robust.[2]

  • Disadvantages: Requires elevated temperatures, and the use of formic acid can present handling and corrosion issues. The work-up requires careful neutralization of a strong acid.

Pathway II: Direct Catalytic Amination of Dodecanol

Industrially, the most prominent route for producing fatty amines is the direct reaction of a fatty alcohol with a secondary amine over a heterogeneous catalyst.[7][8] This method is atom-economical, as the only byproduct is water.

Chemical Principle and Mechanism

This pathway operates via a "hydrogen borrowing" or dehydrogenation-condensation-hydrogenation sequence on the catalyst surface.

  • Dehydrogenation: The catalyst first dehydrogenates dodecanol to form the corresponding aldehyde, dodecanal, with the hydrogen temporarily held by the catalyst.

  • Condensation & Dehydration: The in situ-generated dodecanal then reacts with dimethylamine to form a hemiaminal intermediate, which subsequently dehydrates to form an iminium ion.

  • Hydrogenation: The hydrogen atoms "borrowed" in the first step are then used by the catalyst to reduce the iminium ion intermediate to the final tertiary amine product, this compound.

This process requires a catalyst with dual functionality: dehydrogenation and hydrogenation capabilities. Copper-based catalysts, often on supports like alumina and sometimes promoted with other metals like nickel or chromium, are commonly employed.[9][10]

Visual Representation: Catalytic Amination of Dodecanol

Catalytic_Amination Dodecanol Dodecanol Catalyst1 Catalyst (e.g., Cu/Ni) Dodecanol->Catalyst1 Dodecanal Dodecanal (intermediate) Dodecanol->Dodecanal -2[H] Catalyst1->Dodecanal Iminium Iminium Ion Intermediate Dodecanal->Iminium + HN(CH₃)₂, -H₂O H2_borrowed 2[H] (on catalyst) Dimethylamine Dimethylamine (HN(CH₃)₂) Catalyst2 Catalyst (e.g., Cu/Ni) Iminium->Catalyst2 DDA This compound Iminium->DDA +2[H] (from catalyst) Water H₂O Catalyst2->DDA

Caption: Hydrogen borrowing mechanism in direct amination of dodecanol.

Detailed Experimental Protocol (Generalized)

This generalized protocol is based on principles from industrial practices and patents.[9][11][12]

  • Catalyst Activation: The catalyst (e.g., a copper-based catalyst) is typically activated in situ or pre-activated in a stream of hydrogen at elevated temperatures (200-300°C).

  • Reaction Setup: A high-pressure autoclave reactor is charged with dodecanol (1.0 equivalent) and the catalyst (typically 1-5% by weight).

  • Reagent Addition: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen (this can aid catalyst activity and stability). Liquid or gaseous dimethylamine (typically 1.5-3.0 equivalents) is then introduced.

  • Reaction: The mixture is heated to 180-250°C with vigorous stirring. The reaction is maintained at a constant pressure (e.g., 10-50 bar) for several hours until the conversion of dodecanol is complete.

  • Work-up: After cooling and venting the reactor, the catalyst is removed by filtration.

  • Purification: The excess dimethylamine is removed by distillation. The resulting crude product, containing this compound and potentially small amounts of unreacted alcohol, is purified by vacuum distillation.

Field Insights: Pros and Cons
  • Advantages: High atom economy (water is the only byproduct), scalable, and often a one-pot synthesis from a readily available fatty alcohol feedstock.

  • Disadvantages: Requires high temperatures and pressures, necessitating specialized equipment. The catalyst can be proprietary, expensive, and susceptible to poisoning. Separation of the final amine from the starting alcohol can be challenging due to similar boiling points.[9]

Other Notable Synthetic Pathways

N-Alkylation of Dodecylamine with Dimethyl Sulfate

This method involves the direct alkylation of dodecylamine using a powerful methylating agent.

  • Mechanism: A standard bimolecular nucleophilic substitution (S N 2) reaction where the nitrogen atom of dodecylamine attacks the methyl group of dimethyl sulfate, displacing the methyl sulfate anion. This is repeated to achieve dimethylation.

  • Protocol Insight: The reaction is often run in a solvent like dichloromethane with a mild base or catalyst like sodium sulfate to scavenge the sulfuric acid byproduct.[5]

  • Field Insights: While effective, dimethyl sulfate is extremely toxic and carcinogenic, requiring stringent handling precautions. This limits its appeal for large-scale industrial synthesis.

Reductive Amination of Dodecanal

This pathway is analogous to the direct amination of dodecanol but starts from the corresponding aldehyde.

  • Mechanism: Dodecanal reacts with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced to the tertiary amine. The reduction can be achieved via catalytic hydrogenation (e.g., using H₂ and a Pd, Pt, or Ni catalyst) or with chemical reducing agents.[13][14]

  • Leuckart-Wallach Variant: A specific type of reductive amination where formic acid or ammonium formate serves as both the nitrogen source (if ammonia is used) and the reducing agent. For tertiary amine synthesis, it involves reacting the aldehyde with dimethylamine in the presence of formic acid.[1][15][16]

  • Field Insights: This is a very effective route if dodecanal is readily available. Catalytic hydrogenation is clean and efficient. The Leuckart-Wallach reaction avoids the need for high-pressure hydrogen gas but requires high temperatures.[17]

N-Alkylation of Dimethylamine with Dodecyl Halide

A classic S N 2 reaction where dimethylamine acts as the nucleophile.

  • Mechanism: Dimethylamine attacks the electrophilic carbon of a dodecyl halide (e.g., 1-bromododecane), displacing the halide ion.

  • Protocol Insight: The reaction is typically performed in a solvent with a base to neutralize the HBr formed, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic. A significant challenge is controlling the reaction to prevent the product, this compound, from reacting further with another molecule of dodecyl halide to form a quaternary ammonium salt.[18]

  • Field Insights: This route is straightforward for lab-scale synthesis but can suffer from low selectivity, producing a mixture of tertiary amine and quaternary ammonium salt, which complicates purification.[18]

Reduction of N,N-Dimethyldodecanamide

This pathway involves the synthesis of the corresponding amide from dodecanoic acid followed by reduction.

  • Mechanism: The amide is reduced to the amine. This is classically done with strong reducing agents like lithium aluminum hydride (LAH) in a laboratory setting. On an industrial scale, catalytic hydrogenation over catalysts like Ni/γ-Al₂O₃ is preferred.[19]

  • Protocol Insight: Catalytic hydrogenation is performed under high pressure and temperature. A key side reaction is the cleavage of the amide to dodecanol and dimethylamine, which can be suppressed by adding excess dimethylamine to the reaction mixture.[19]

  • Field Insights: This two-step route (acid → amide → amine) is robust and can provide very high purity and yield (up to 97%).[19] However, it is less atom-economical than direct amination of the alcohol.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsMechanismKey AdvantagesKey Disadvantages
Eschweiler-Clarke DodecylamineFormaldehyde, Formic AcidReductive AminationHigh selectivity, no quaternary salts, cheap reagents.High temperature, corrosive acid.
Direct Amination DodecanolDimethylamine, H₂, CatalystHydrogen BorrowingHigh atom economy, scalable, one-pot.High P/T, catalyst cost, difficult purification.
Alkylation (Sulfate) DodecylamineDimethyl SulfateS N 2Effective methylation.Highly toxic/carcinogenic reagent.
Reductive Amination DodecanalDimethylamine, Reductant (H₂/Cat. or HCOOH)Reductive AminationHigh yield, clean (with H₂).Dodecanal may be less available than dodecanol.
Alkylation (Halide) Dodecyl HalideDimethylamineS N 2Simple concept.Poor selectivity (quaternary salt formation).
Amide Reduction N,N-DimethyldodecanamideH₂/Catalyst (e.g., Ni)Catalytic HydrogenationVery high yield and purity.Two-step process, less atom-economical.

General Purification Strategies

Purification is critical to achieving the required specifications for this compound, as residual starting materials or byproducts can interfere with subsequent reactions (e.g., oxidation to LDAO).

  • Vacuum Distillation: This is the most common method for purifying liquid amines on both laboratory and industrial scales. Due to the high boiling point of DDA, distillation must be performed under reduced pressure to prevent thermal decomposition. It is effective at separating the product from non-volatile catalysts and higher-boiling impurities like quaternary ammonium salts.

  • Acid-Base Extraction: This technique exploits the basicity of the amine. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl). The tertiary amine is protonated and moves to the aqueous phase, leaving non-basic impurities (like unreacted alcohol or halide) in the organic phase. The aqueous phase is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent, dried, and concentrated.

  • Adsorbent Chromatography: For removing trace amounts of primary and secondary amines, the crude product can be passed through a column of an adsorbent like acidic aluminum oxide or specialized silica gel.[20][21] The more basic primary and secondary amines are retained more strongly than the more sterically hindered tertiary amine.

General Experimental and Purification Workflow

Workflow Start Select Synthesis Pathway (e.g., Direct Amination) Reactor Charge Reactor: - Starting Material (Dodecanol) - Catalyst - Reagents (Dimethylamine, H₂) Start->Reactor Reaction Perform Reaction (High T & P) Reactor->Reaction Cooldown Cool and Depressurize Reaction->Cooldown Filtration Catalyst Removal (Filtration) Cooldown->Filtration CrudeProduct Crude Product Mixture Filtration->CrudeProduct Purification Purification Step CrudeProduct->Purification Distillation Vacuum Distillation Purification->Distillation Primary Method Extraction Acid-Base Extraction Purification->Extraction Alternative/Adjunct FinalProduct Pure this compound Distillation->FinalProduct Extraction->FinalProduct Analysis Quality Control (GC, NMR, Titration) FinalProduct->Analysis

Caption: A generalized workflow from reaction to final product analysis.

References

  • Mamatha, M. (2016). A cheap, mild, inexpensive and environmentally friendly synthesis of N,N- Dimethyl Dodecyl Amine-N-Oxide. International Journal of Advanced Research, 4(1), 716-719. Link

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  • Ruiz, D., Aho, A., Mäki-Arvela, P., Kumar, N., Oliva, H., & Murzin, D. Y. (2017). Direct amination of dodecanol over noble and transition metal supported silica catalysts. Industrial & Engineering Chemistry Research, 56(45), 12878–12887. Link

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  • Zhang, L., et al. (2014). Synthesis of this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide. ResearchGate. Link

  • CN102976950A. (2013). Improved process for preparing tertiary amine. Google Patents. Link

  • Jha, S. C., & Ma, S. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Link

  • Bayer Aktiengesellschaft. (1981). Purification of tertiary amines using an adsorbent. U.S. Patent 4,255,356. Link

  • Wikipedia. (n.d.). Fatty amine. Retrieved from Wikipedia: [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from NROChemistry Website: [Link]

  • Ruiz, D., Aho, A., Mäki-Arvela, P., Kumar, N., & Murzin, D. Y. (2017). Direct Amination of Dodecanol over Noble and Transition Metal Supported Silica Catalysts. Datapdf.com. Link

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from J&K Scientific Website: [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from Name-Reaction.com: [Link]

  • PrepChem.com. (n.d.). Preparation of dodecyl dimethyl amine. Retrieved from PrepChem.com: [Link]

  • BASF AG. (1991). Process for the preparation of n,n-dimethylamine. Canadian Patent CA2032362C. Link

  • Ruiz, D., et al. (2016). Direct Amination of Dodecanol with NH3 over Heterogeneous Catalysts. Catalyst Screening and Kinetic Modelling. ResearchGate. Link

  • Habinshuti, J., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino) Propyl Glucosylamine. Oriental Journal of Chemistry, 34(3). Link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal: [Link]

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An In-depth Technical Guide to N,N-Dimethyldodecylamine as a pH-Responsive Surfactant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyldodecylamine (DMDDA) is a tertiary amine surfactant distinguished by its pH-responsive behavior and versatile applications across various scientific domains. This guide provides a comprehensive technical overview of DMDDA, elucidating its fundamental physicochemical properties, its mechanism as a surfactant, and its critical role in advanced applications such as drug delivery, nanoparticle synthesis, and the formulation of "smart" fluids. We will explore the causal relationships behind its functionality, provide detailed experimental protocols for its characterization, and present data-driven insights to empower researchers in leveraging this dynamic molecule for their specific applications.

Introduction: The Molecular Architecture and Physicochemical Profile of this compound

This compound, also known as lauryldimethylamine, is an amphiphilic molecule featuring a 12-carbon aliphatic chain (dodecyl group) that forms a hydrophobic tail, and a dimethylamino group that serves as a polar, hydrophilic head.[1] This tertiary amine structure is the key to its functionality, particularly its response to changes in environmental pH.[2][3]

Core Physicochemical Properties

A foundational understanding of DMDDA begins with its key physical and chemical parameters, which dictate its behavior in various systems.

PropertyValueSource
CAS Number 112-18-5[1][4]
Molecular Formula C14H31N[1]
Molecular Weight 213.40 g/mol [1]
Appearance Colorless to light colored liquid[1][4]
pKa 9.78 ± 0.28 (Predicted)[5]
Boiling Point 80-82 °C @ 0.1 mm Hg[4][5]
Density ~0.787 g/mL at 20 °C[4][5]

This table summarizes the fundamental properties of this compound, providing essential data for experimental design and formulation.

The Critical Role of pH: A Molecular Switch

Unlike permanently charged quaternary ammonium surfactants, DMDDA's tertiary amine head group can be reversibly protonated.[2] This pH-dependent ionization is the cornerstone of its "smart" surfactant capabilities.

  • In alkaline or neutral conditions (pH > pKa): The amine group is deprotonated and electrically neutral. In this state, the molecule behaves like a nonionic surfactant.

  • In acidic conditions (pH < pKa): The lone pair of electrons on the nitrogen atom accepts a proton (H+), rendering the head group positively charged (cationic).[2]

This ability to switch between a nonionic and a cationic state allows for dynamic control over interfacial properties, micelle formation, and interactions with other charged species.[2][3]

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) DMDDA_neutral This compound (Uncharged) DMDDA_cationic Protonated DMDDA (Cationic) DMDDA_neutral->DMDDA_cationic + H⁺ (Acidification) DMDDA_cationic->DMDDA_neutral - H⁺ (Basification)

Figure 1: pH-responsive protonation of this compound.

Surfactant Behavior and Micellization

As an amphiphile, DMDDA reduces the surface tension at interfaces, such as air-water or oil-water. When its concentration in an aqueous solution surpasses a specific threshold, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) self-assemble into organized aggregates called micelles.[6]

The Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which micellization begins.[6] Above the CMC, properties like surface tension remain relatively constant, as any additional surfactant molecules preferentially form new micelles.[6][7] The CMC of DMDDA and its derivatives is influenced by factors such as pH, ionic strength, and temperature.[7][8] For its N-oxide derivative, a zwitterionic surfactant, the CMC is approximately 1-2 mM.[9]

The formation of micelles is an entropically driven process. The hydrophobic tails are sequestered in the core of the micelle, minimizing their unfavorable contact with water, while the hydrophilic head groups form the outer corona, interacting with the aqueous environment.

G cluster_0 Below CMC cluster_1 Above CMC m1 m2 m3 label_trans Increase Concentration m4 m5 m6 n1 n1->center n2 n2->center n3 n3->center n4 n4->center n5 n5->center n6 n6->center n7 n7->center n8 n8->center

Figure 2: Self-assembly from monomers to a micelle above the CMC.

Advanced Applications in Research and Drug Development

The unique properties of DMDDA and its derivatives make them valuable tools in several high-tech applications.

Drug Delivery Systems

The ability to form micelles makes DMDDA a candidate for creating nanocarriers for hydrophobic drugs.[10][11][12] These drugs can be encapsulated within the hydrophobic core of the micelles, increasing their solubility in aqueous environments and potentially improving their bioavailability.[12] The pH-responsive nature of DMDDA is particularly advantageous for targeted drug delivery.[10] Nanocarriers formulated with DMDDA could be designed to be stable in the bloodstream (at physiological pH ~7.4) but to disassemble and release their drug payload in the acidic microenvironment of a tumor or within specific cellular compartments like endosomes.

Nanoparticle Synthesis and Stabilization

DMDDA serves as an effective capping and stabilizing agent in the synthesis of metallic nanoparticles.[4][13][14] During synthesis, the amine head group coordinates to the surface of the growing nanoparticle, while the hydrophobic dodecyl tail extends into the organic solvent.[13][14] This creates a protective layer that prevents the nanoparticles from agglomerating, ensuring a stable, monodisperse colloidal suspension.[13] Its role has been demonstrated in the synthesis of Au(core)-Pd(shell) bimetallic nanoparticles, where it not only imparts stability but also helps control the morphology of the resulting particles.[13][14]

pH-Responsive "Smart" Fluids

The transition between uncharged and charged states can be exploited to create fluids whose viscosity and rheological properties change dramatically in response to pH.[2] At certain concentrations and pH values, DMDDA and similar tertiary amine surfactants can form elongated, wormlike micelles instead of spherical ones.[2] These wormlike micelles can entangle, leading to a significant increase in the solution's viscosity. Adjusting the pH can trigger the formation or disruption of these networks, allowing for the creation of switchable viscoelastic systems for applications in areas like enhanced oil recovery or as stimuli-responsive materials.[2][15]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

To effectively utilize DMDDA, it is crucial to characterize its aggregation behavior under specific experimental conditions. The following protocol outlines a standard method for determining the CMC using surface tensiometry.

Objective: To determine the CMC of this compound in an aqueous solution at a controlled pH and temperature.

Principle: Surface tension decreases as the concentration of a surfactant increases. Once micelles begin to form at the CMC, the concentration of free monomers in the bulk solution (and thus at the surface) remains relatively constant. This results in a distinct break or inflection point in a plot of surface tension versus the logarithm of surfactant concentration.[6]

Materials & Equipment:

  • This compound (high purity)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Thermostatically controlled water bath or sample stage

Methodology:

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution of DMDDA (e.g., 100 mM) in deionized water.

  • pH Adjustment: Adjust the pH of the deionized water that will be used for dilutions to the desired value (e.g., pH 5.0 to ensure the cationic form) using dilute HCl.

  • Serial Dilutions: Prepare a series of solutions with decreasing DMDDA concentrations from the stock solution using the pH-adjusted water. The concentration range should span the expected CMC.

  • Temperature Equilibration: Place a sample of the solution to be measured in the tensiometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Data Plotting: Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the DMDDA concentration (log C).

  • CMC Determination: The plot will show two distinct linear regions. The CMC is determined from the concentration at the intersection of the regression lines drawn through these two regions.

G start Prepare DMDDA Stock Solution step1 Adjust pH of Dilution Water start->step1 step2 Perform Serial Dilutions step1->step2 step3 Equilibrate Sample Temperature step2->step3 step4 Measure Surface Tension step3->step4 step5 Repeat for all Concentrations step4->step5 step5->step3 Next sample step6 Plot Surface Tension vs. log(Concentration) step5->step6 All samples done end Determine CMC from Intersection of Lines step6->end

Figure 3: Workflow for CMC determination via surface tensiometry.

Conclusion

This compound is more than a simple surfactant; it is a stimuli-responsive molecular tool with significant potential for innovation. Its defining characteristic—the ability to switch its head group charge based on pH—provides a powerful mechanism for controlling intermolecular and interfacial interactions. This guide has detailed the fundamental principles governing its behavior and highlighted its application in cutting-edge fields relevant to drug development and materials science. By understanding the causal links between its molecular structure, its physicochemical properties, and its functional performance, researchers can confidently design and execute experiments that harness the full potential of this versatile tertiary amine surfactant.

References

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  • The Amphoteric Surfactant this compound N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration | Langmuir - ACS Publications. (2022). Retrieved January 3, 2026, from [Link]

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Key applications of N,N-Dimethyldodecylamine in industrial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Applications of N,N-Dimethyldodecylamine

Introduction

This compound (DMDDA), also known as lauryldimethylamine, is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) and two methyl groups attached to a central nitrogen atom. This amphiphilic structure, with a hydrophilic amine head and a long, hydrophobic tail, is the foundation of its chemical versatility and widespread industrial significance. While it has direct applications, its primary role is as a crucial intermediate in the synthesis of a diverse range of downstream chemicals, particularly surfactants.[1][2]

This guide serves as a technical resource for researchers, scientists, and chemical engineers, providing an in-depth exploration of the core industrial applications of DMDDA. It moves beyond a simple listing of uses to explain the underlying chemical mechanisms, provide field-proven experimental protocols, and offer a comprehensive understanding of why DMDDA is selected for these specific roles.

Physicochemical Properties of this compound

The utility of DMDDA is directly derived from its physical and chemical characteristics. The tertiary amine group provides a reactive site for further chemical synthesis, while the long dodecyl chain imparts properties like surface activity and hydrophobicity.

PropertyValueReferences
CAS Number 112-18-5[1][2]
Molecular Formula C₁₄H₃₁N[1][3]
Molecular Weight 213.40 g/mol [1]
Appearance Colorless to pale-yellow liquid[3][4]
Melting Point -20 °C[1][4]
Boiling Point 80-82 °C @ 0.1 mmHg[1][4]
Density 0.787 g/mL at 20 °C[1]
Flash Point 113 °C (closed cup)[4][5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[3]

Core Application: A Versatile Precursor for Surfactant Synthesis

The most significant industrial application of DMDDA is its role as a starting material for various classes of surfactants. Its tertiary amine structure is an ideal platform for synthesizing cationic, non-ionic, and amphoteric surfactants.

Cationic Surfactants: Quaternary Ammonium Compounds (Quats)

Quats are a vital class of compounds used as disinfectants, biocides, fabric softeners, and antistatic agents.[1][6] They are synthesized from DMDDA via the Menschutkin reaction, a classic SN2 nucleophilic substitution.

Mechanism of Action: The lone pair of electrons on the nitrogen atom of DMDDA acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., methyl chloride, benzyl chloride).[6][7] This forms a new carbon-nitrogen bond, resulting in a positively charged quaternary nitrogen center, with a halide as the counter-ion.[6] The long dodecyl chain provides the surface activity required for their applications.

Caption: Synthesis of a quaternary ammonium salt from DMDDA.

Experimental Protocol: Synthesis of Dodecyltrimethylammonium Chloride

  • Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

  • Charging Reactants: Charge the flask with 213.4 g (1.0 mol) of this compound and 100 mL of isopropanol as a solvent.

  • Reaction: Begin stirring and gently bubble methyl chloride gas (CH₃Cl) through the solution. The reaction is exothermic; maintain the temperature between 40-50°C using a water bath for cooling if necessary.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of the tertiary amine using titration.

  • Completion & Isolation: Continue the reaction for 4-6 hours or until the conversion is >98%. Once complete, stop the gas flow and purge the system with nitrogen.

  • Purification: The resulting product, dodecyltrimethylammonium chloride, can be used as a solution in isopropanol or the solvent can be removed under reduced pressure to yield a solid product.

Non-ionic/Amphoteric Surfactants: Amine Oxides

This compound-N-oxide (LDAO) is a widely used surfactant in detergents, personal care products, and biochemical research for solubilizing proteins.[8][9][10] It is synthesized by the direct oxidation of DMDDA.

Mechanism of Action: DMDDA is oxidized using a suitable agent, most commonly hydrogen peroxide (H₂O₂). The nitrogen atom is oxidized to form a polar N-O coordinate covalent bond. The resulting molecule is non-ionic at neutral or high pH but can be protonated at low pH, exhibiting cationic (amphoteric) properties.[9][11][12]

Caption: Oxidation of DMDDA to form Amine Oxide (LDAO).

Experimental Protocol: Synthesis of this compound-N-oxide (LDAO)

  • Setup: To a jacketed glass reactor equipped with a stirrer, thermometer, and addition funnel, add 213.4 g (1.0 mol) of this compound.

  • Initial Heating: Heat the amine to 60°C.

  • Oxidant Addition: Slowly add 110 g of a 35% aqueous solution of hydrogen peroxide (H₂O₂) (approx. 1.1 mol) dropwise over 2-3 hours. The reaction is highly exothermic. Control the temperature between 70-75°C by circulating cooling water through the reactor jacket.

  • Digestion: After the addition is complete, maintain the reaction mixture at 75°C for an additional 4 hours to ensure complete reaction.

  • Monitoring: Check for residual H₂O₂ using peroxide test strips. If peroxide is still present, maintain the temperature until it is depleted.

  • Final Product: The final product is an aqueous solution of LDAO, which can be used directly or adjusted for concentration as needed.

Direct Industrial Applications

Beyond its role as a precursor, DMDDA is used directly in several industrial processes where its unique chemical structure provides specific functionalities.

Corrosion Inhibition

In industries such as oil & gas and manufacturing, DMDDA and its derivatives are effective corrosion inhibitors for metals.[13][14]

Mechanism of Action: The nitrogen atom in the amine head has a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface, leading to adsorption (chemisorption).[15][16] This forms a primary anchor. The long, hydrophobic dodecyl tail then orients away from the metal surface, creating a dense, non-polar film that acts as a physical barrier, repelling water and other corrosive agents.[13][15][16]

Corrosion Inhibition Mechanism cluster_process Inhibition Process Metal Metal Surface Barrier Hydrophobic Barrier Formed by Alkyl Chains Metal->Barrier Forms Protective Layer DMDDA DMDDA Molecules (C₁₂H₂₅N(CH₃)₂) DMDDA->Metal Adsorption of Amine Head (Chemisorption/Physisorption) Corrosive Corrosive Agents (H₂O, O₂, H⁺) Barrier->Corrosive Blocks Access

Caption: Mechanism of corrosion inhibition by DMDDA on a metal surface.

Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

  • Material Preparation: Prepare metal coupons (e.g., mild steel) of a standard size (e.g., 1x1 cm). Polish them sequentially with emery paper of decreasing grit size, degrease with acetone, rinse with deionized water, and dry.

  • Solution Preparation: Prepare a corrosive medium (e.g., 1M HCl). Create a blank solution (acid only) and test solutions containing the acid with varying concentrations of DMDDA (e.g., 50, 100, 200 ppm).

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Measurement: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (approx. 30 minutes).

  • Polarization Scan: Perform a potentiodynamic polarization scan from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Use Tafel extrapolation on the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Sample Data Presentation:

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-4501000-
50-43515085.0
100-4208092.0
200-4104595.5
Mineral Flotation

In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue (waste rock). DMDDA serves as a cationic "collector" reagent, particularly in the reverse flotation of iron ores to remove silicate impurities like quartz.[17]

Mechanism of Action: In an aqueous slurry at a controlled pH, the surface of silicate minerals is typically negatively charged. The DMDDA, which is protonated to form a cation (C₁₂H₂₅NH(CH₃)₂⁺), electrostatically adsorbs onto the negatively charged gangue surface.[17][18] This attachment renders the gangue particles hydrophobic. When air is bubbled through the slurry, these now-hydrophobic particles attach to the air bubbles and float to the surface as a froth, which is skimmed off, leaving the valuable mineral behind.

Caption: Workflow for mineral separation using DMDDA in froth flotation.

Other Key Applications
  • Epoxy Resin Curing Agent: As a tertiary amine, DMDDA can act as a catalyst or accelerator for the anionic polymerization of epoxy resins.[19][20] It facilitates the ring-opening of the epoxide groups, promoting the cross-linking process that hardens the resin. It is often used in combination with other curing agents to modify reaction times and final properties.[20][21]

  • Asphalt Emulsifier: DMDDA is used to produce stable asphalt-in-water emulsions, which are essential for road paving and maintenance applications like chip sealing and tack coats.[13][14] It functions as a cationic emulsifier, adsorbing at the asphalt-water interface, reducing interfacial tension, and imparting a positive charge to the asphalt droplets, which prevents them from coalescing through electrostatic repulsion.[14][22]

  • Antistatic Agents: Derivatives of DMDDA, particularly quaternary ammonium compounds, are highly effective antistatic agents used in the textile and electronics industries to safely dissipate static charge buildup.[13]

Safety and Handling

This compound is a corrosive chemical that requires careful handling to ensure personnel safety.

  • Health Hazards: Causes severe skin burns and eye damage.[3][4] It can be harmful if swallowed or inhaled, causing irritation to the respiratory and digestive tracts.[3]

  • Personal Protective Equipment (PPE): Always handle DMDDA with appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a face shield, and protective clothing to prevent skin contact.[4][23][24]

  • Handling & Storage: Use in a well-ventilated area, preferably a chemical fume hood.[23] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and strong oxidizing agents.[4][23] Keep containers tightly closed when not in use.

Conclusion

This compound is a cornerstone chemical intermediate whose value lies in its structural simplicity and high reactivity. Its dual-nature—a nucleophilic tertiary amine head and a long hydrophobic alkyl tail—makes it an exceptionally versatile building block for a vast array of high-performance chemicals. From the synthesis of essential surfactants that power cleaning and personal care products to direct applications in protecting infrastructure from corrosion and enhancing mineral recovery, DMDDA's impact on industrial chemistry is both broad and deep. A thorough understanding of its reaction mechanisms and properties is essential for chemists and engineers aiming to innovate and optimize processes across multiple sectors.

References

A Technical Guide to the Safe Handling of N,N-Dimethyldodecylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyldodecylamine (CAS No. 112-18-5), also known as lauryldimethylamine, is a tertiary amine that serves as a crucial intermediate in the synthesis of a wide range of chemicals.[1] Its applications are diverse, including the production of cationic surfactants for fabric softeners and hair conditioners, corrosion inhibitors in the oil and gas industry, and as a precursor in the synthesis of amine oxides and quaternary ammonium compounds.[1] While its utility in research and development is significant, its hazardous properties demand a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines comprehensive handling precautions for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Hazard Identification and Risk Profile

This compound is a hazardous substance with a multifaceted risk profile. The primary dangers are its severe corrosivity to skin and eyes, oral toxicity, and profound environmental impact.[2] A summary of its classification under the Globally Harmonized System (GHS) is presented below.

Table 1: GHS Hazard Classification for this compound | Hazard Class | Category | Hazard Statement | Signal Word & Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] | Danger | | Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage[2][4] |

alt text
| | Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3] |
alt text
| | Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[5][6] |
alt text
| | Aquatic Hazard, Acute | Category 1 | H400: Very toxic to aquatic life[3][5] |
alt text
| | Aquatic Hazard, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] | |

In-Depth Risk Analysis:

  • Corrosivity: The compound's alkaline nature and amphiphilic structure allow it to disrupt biological membranes, leading to rapid tissue necrosis upon contact.[7][8] It can cause severe, irreversible burns to the skin and is capable of causing permanent eye damage.[5][7] Inhalation of its vapors can cause chemical burns to the respiratory tract.[7]

  • Oral Toxicity: Ingestion is harmful and can cause severe burns to the gastrointestinal tract, with a risk of perforation.[7] The oral LD50 in rats is reported as 1450 mg/kg.[5]

  • Environmental Hazard: this compound is classified as very toxic to aquatic life, with long-lasting effects.[2][9] Its release into waterways can cause significant harm to aquatic ecosystems.[5] Preventing its entry into drains and surface water is of paramount importance.

  • Suspected Reproductive Toxicity: The substance is classified as suspected of damaging fertility or the unborn child, necessitating special precautions for all users, particularly those of reproductive age.[5]

Physicochemical Properties and Stability

Understanding the physical properties of a chemical is fundamental to its safe handling and storage.

Table 2: Key Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 112-18-5 [9]
Molecular Formula C14H31N [5][10]
Molecular Weight 213.4 g/mol [5][10]
Appearance Colorless to pale yellow liquid [1][8]
Odor Amine-like, fishlike [7][10]
Melting Point -20 °C [5]
Boiling Point 80 - 82 °C at 0.1 hPa [5]
Density ~0.787 g/mL at 20 °C
Flash Point 113 - 118 °C (closed cup) [5][7]

| Solubility | Insoluble or sparingly soluble in water; soluble in organic solvents. |[1][8][11] |

Stability and Reactivity: this compound is stable under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents and strong acids.[9][12] It neutralizes acids in exothermic reactions.[11] Contact with strong reducing agents may generate flammable hydrogen gas.[11]

A Proactive Exposure Prevention Strategy: The Hierarchy of Controls

A robust safety plan relies on a multi-layered approach to minimize risk. The hierarchy of controls prioritizes strategies that are most effective at reducing or eliminating hazards.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution p1 p1 Engineering Engineering Controls p2 p2 Administrative Administrative Controls p3 p3 PPE Personal Protective Equipment (PPE) (Least Effective) p4 p4

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution (Most Effective): The most effective control is to eliminate the hazard. In research, this is often not feasible. However, a critical preliminary step is to assess whether a less hazardous chemical can be substituted without compromising scientific outcomes.

  • Engineering Controls (Primary Barrier): These controls are designed to remove the hazard at the source.

    • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[9] This is non-negotiable, as it contains vapors and potential aerosols, preventing inhalation, which can cause severe respiratory tract burns.[7]

    • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is mandatory in any area where this chemical is handled.[7][9] Its severe corrosivity means that immediate, copious irrigation is the only effective first aid for eye or skin contact.[7]

  • Administrative Controls (Procedural Safeguards):

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Designated Areas: Clearly mark and designate specific areas within the lab for handling and storing this compound.

    • Training: All personnel must receive documented training on the specific hazards and handling procedures for this chemical before beginning work.

  • Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the sole means of protection.

Table 3: Recommended Personal Protective Equipment

Body Part Protection Rationale and Specifications
Eyes/Face Safety Goggles & Face Shield Due to its severe eye-damaging potential (GHS Category 1), standard safety glasses are insufficient. Tight-sealing chemical goggles and a full-face shield must be worn when handling the liquid.[13][14]
Hands Chemical-Resistant Gloves Wear appropriate chemical-resistant gloves (e.g., nitrile).[7][15] Always check the manufacturer's glove compatibility and breakthrough time data. Inspect gloves before each use and replace them immediately if compromised.
Body Laboratory Coat & Protective Clothing A flame-resistant lab coat and appropriate protective clothing should be worn to prevent skin exposure.[7] Do not wear shorts or open-toed shoes in the laboratory.

| Respiratory | NIOSH/MSHA Approved Respirator | A respirator should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits or during emergency situations.[7][9] The specific type (e.g., with organic vapor cartridges) should be determined by a workplace risk assessment.[9] |

Standard Operating Protocols

Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.

Protocol 4.1: Safe Handling and Dispensing

  • Preparation: Don all required PPE (face shield, goggles, lab coat, gloves) before entering the designated handling area.

  • Verify Controls: Confirm that the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.

  • Dispensing: Conduct all dispensing and weighing operations within the fume hood. Use a stable secondary container to prevent spills.

  • Sealing: Keep the primary container tightly closed when not in use.[7][9] Containers that have been opened must be carefully resealed and kept upright.[5]

  • Cleaning: After handling, wipe down the work surface in the fume hood.

  • De-gowning: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[13][16]

Protocol 4.2: Spill Management

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess: From a safe distance, assess the size of the spill and whether you have the training and materials to handle it. For large spills, evacuate the area and contact emergency response personnel.

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading or entering drains.[13]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste according to institutional and local regulations.[13]

Emergency Procedures and First Aid

Immediate and correct first aid is critical following any exposure. The Safety Data Sheet (SDS) must always be available to show to attending medical personnel.[5]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[5][7]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.

  • Skin Contact:

    • Immediately remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes under a safety shower.[5]

    • Seek immediate medical attention. [7]

  • Inhalation:

    • Move the victim to fresh air immediately.[13]

    • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting. [5][7] This is contraindicated due to the corrosive nature of the chemical and the risk of perforating the esophagus.[7]

    • If the person is conscious and able to swallow, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[5]

    • Seek immediate medical attention. [5]

SpillResponse start_node start_node decision_node decision_node action_node action_node emergency_node emergency_node end_node end_node Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Is spill large or uncontrollable? Alert->Assess Call_Emergency Call Emergency Response Assess->Call_Emergency Yes Contain Contain Spill (Prevent Spread) Assess->Contain No Done Procedure Complete Call_Emergency->Done Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Dispose->Done

References

An In-Depth Technical Guide on the Biodegradability and Environmental Impact of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding N,N-Dimethyldodecylamine

This compound (CAS No. 112-18-5), also known as lauryldimethylamine, is a tertiary aliphatic amine characterized by a 12-carbon alkyl chain (lauryl group) and two methyl groups attached to a nitrogen atom.[1] It presents as a colorless to light-colored liquid with a characteristic fish-like odor.[1][2] This compound serves as a crucial chemical intermediate in the synthesis of a wide range of downstream products.[2] Its primary industrial relevance lies in its role as a precursor for manufacturing surfactants, including quaternary ammonium compounds (quats), amine oxides, and betaines.[1][2] These derivatives are integral components in disinfectants, cleaning agents, cosmetics, textile chemicals, and corrosion inhibitors.[1][3][4] Given its widespread use, understanding its environmental persistence, degradation pathways, and ecological impact is paramount for ensuring its safe and sustainable application.

Section 1: Environmental Fate and Pathways

The environmental distribution and persistence of a chemical are governed by its intrinsic physicochemical properties. For this compound, its behavior is largely dictated by its basicity and lipophilicity.

Physicochemical Properties Influencing Environmental Fate

This compound is a strongly basic compound with a pKa of 9.97.[5] This high pKa value signifies that in the environmentally relevant pH range of natural waters (typically pH 6-9), the molecule will be almost completely protonated, existing as a cation.[5] This cationic nature is a critical determinant of its environmental behavior.

The octanol-water partition coefficient (log Kow) for the non-protonated amine is calculated to be 5.47.[5][6] While this high value suggests a strong tendency to partition into fatty tissues and organic matter, its utility for modeling environmental distribution is limited because the compound is predominantly in its charged, more water-soluble cationic form in aquatic systems.[5] Its aqueous solubility is low, reported at 8.6 mg/L.[6]

Environmental Distribution and Mobility

Adsorption and Sedimentation: Due to its predominantly cationic form in aqueous environments, this compound has a high potential for adsorption onto negatively charged surfaces such as sewage sludge, sediments, and suspended organic matter.[5] This strong adsorption is a key process that removes the chemical from the water column. However, this also means that accumulation in sediments is a possibility, especially since biodegradation is assumed to primarily occur in the water phase.[5]

Volatilization: As the compound is protonated in aqueous solutions, it has a very low vapor pressure, and significant volatilization from water surfaces or wastewater treatment plants is not expected.[5] A multi-media model predicted that if released, the majority of the substance would partition to the atmosphere (75.2%) and soil (16.3%), though this model may not fully account for its protonated state in water.[6]

Section 2: Biodegradation Profile

The ultimate environmental fate of this compound is largely determined by its susceptibility to microbial degradation. Extensive testing has been conducted to characterize its biodegradability under various conditions.

Aerobic Biodegradation: A Summary of Evidence
  • OECD 301F (Manometric Respirometry): In a 28-day test using activated sludge from a domestic sewage plant, biodegradation rates of 74% (based on theoretical oxygen demand) were achieved.[5]

  • OECD 301 (Closed Bottle Test): Using activated sludge, biodegradation reached about 70% after 28 days. When river water was used as the inoculum, the total biodegradation was approximately 80% after 28 days.[5]

  • OECD 302B (Zahn-Wellens Test): This test for inherent biodegradability showed a 92% removal of Dissolved Organic Carbon (DOC) after 29 days using industrial activated sludge.[5]

  • Activated Sludge Simulation: In a test simulating a wastewater treatment plant, a primary degradation of 99.6% was observed, indicating highly efficient removal during wastewater treatment.[5]

Interpreting the Data: Ready vs. Inherent Biodegradability

While the overall degradation percentages are high, it is crucial to consider the kinetics. For a substance to be classified as "readily biodegradable" under strict OECD criteria, it must not only achieve a high level of degradation (e.g., >60% in 28 days) but also pass a "10-day window" criterion. This means the degradation must commence rapidly, reaching the pass level within 10 days of starting.

In some studies, such as the manometric respirometry test (OECD 301F), this compound did not fulfill the 10-day window criterion, suggesting a potential lag phase before rapid degradation begins.[5] However, in a closed bottle test, the 10-day window was met.[5] This variability highlights the importance of the inoculum source and test conditions. The failure to meet the 10-day window in some tests does not negate its overall biodegradability but suggests that under certain environmental conditions, an acclimation period for the microbial population may be necessary.

Metabolic Pathway of Degradation

The primary metabolic pathway for the breakdown of this compound has been identified. The process occurs via the fission of the C-N bond connecting the dodecyl chain to the nitrogen atom.[5][8] This cleavage results in the formation of two simpler, less toxic molecules: dimethylamine and decanal .[5][8] This primary transformation significantly reduces the toxicity of the parent compound.[5]

G parent This compound (C14H31N) process Microbial C-N Bond Fission (Primary Biodegradation) parent->process product1 Decanal (C10H20O) process->product1 Metabolite 1 product2 Dimethylamine (C2H7N) process->product2 Metabolite 2 G cluster_prep 1. Preparation Phase cluster_setup 2. Incubation Phase cluster_measure 3. Measurement & Analysis prep_medium Prepare Mineral Salts Medium setup_flasks Assemble Respirometer Flasks: - Test Substance - Blank Control - Reference Control prep_medium->setup_flasks prep_inoculum Collect & Prepare Activated Sludge Inoculum prep_inoculum->setup_flasks prep_substance Prepare Test & Reference Substance Solutions prep_substance->setup_flasks incubate Incubate at 20-25°C in the dark for 28 days setup_flasks->incubate measure_o2 Measure O2 Consumption (Pressure Drop) incubate->measure_o2 calculate Calculate % Biodegradation vs. ThOD measure_o2->calculate validate Validate Test using Reference & Blank Data calculate->validate

References

Topic: N,N-Dimethyldodecylamine N-oxide versus N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Comparative Analysis of a Surfactant and its Amine Precursor

Executive Summary

This guide provides a detailed comparative analysis of N,N-Dimethyldodecylamine N-oxide (DDAO) and its chemical precursor, this compound (DDA). While structurally similar, the formal oxidation of the tertiary amine in DDA to the N-oxide in DDAO fundamentally transforms the molecule's physicochemical properties and applications. DDA is a hydrophobic, water-insoluble tertiary amine primarily utilized as a pH-sensitive building block in advanced drug delivery systems and as a catalyst. In stark contrast, DDAO is a highly polar, water-soluble zwitterionic surfactant, indispensable for the solubilization and stabilization of membrane proteins in biochemical and structural biology research. This document elucidates the causal relationship between their distinct molecular structures and their divergent functionalities, offering field-proven insights and detailed protocols for their application in a research and development setting.

Introduction: A Tale of Two Molecules Separated by an Oxygen Atom

At the heart of this guide are two C12 alkylamines that differ by a single oxygen atom, a distinction that dramatically bifurcates their roles in science and technology. This compound (DDA) is a tertiary amine characterized by a long hydrophobic dodecyl tail and a dimethylamino head group.[1] Its behavior is dictated by the lone pair of electrons on the nitrogen atom, rendering it basic, nucleophilic, and largely insoluble in water.[1][2]

The introduction of an oxygen atom via oxidation transforms DDA into this compound N-oxide (DDAO), also known as Lauryldimethylamine oxide (LDAO).[3][4] This creates a highly polar N+-O- coordinate covalent bond, converting the molecule into a zwitterionic surfactant.[4][5] This structural modification imbues DDAO with amphiphilic properties—possessing both a hydrophilic headgroup and a hydrophobic tail—making it an effective detergent with excellent water solubility.[5] This guide will explore how this seemingly minor chemical change leads to vastly different applications, from pH-responsive nanocarriers to the crystallization of complex membrane proteins.

Diagram 1: Comparative Molecular Structures

Caption: Chemical structures of DDA and its oxidation product, DDAO.

Comparative Physicochemical Properties

The transformation from a tertiary amine to an amine oxide induces profound changes in the molecule's physical and chemical properties. These differences are fundamental to their distinct applications and are summarized below.

PropertyThis compound (DDA)This compound N-oxide (DDAO)Causality of Difference
Molecular Formula C₁₄H₃₁NC₁₄H₃₁NO[6][7]Addition of one oxygen atom.
Molecular Weight 213.40 g/mol 229.40 g/mol [6][7]Mass of the added oxygen atom.
Appearance Clear to yellow liquid[1][8]White crystalline solid[4][7]The polar N-O bond allows for strong intermolecular forces, favoring a solid state.
Boiling Point 80-82 °C / 0.1 mmHg320 °C (decomposes)[4]DDAO's ionic character and hydrogen bonding potential significantly increase intermolecular attraction compared to the weaker van der Waals forces in DDA.[9][10]
Melting Point -20 °C132-133 °C[4][7]Stronger crystal lattice energy in the solid state due to polarity.
Density 0.787 g/mL at 20 °C0.996 g/mL at 25 °C[4][6]Tighter molecular packing in the solid/liquid crystalline state of DDAO.
Water Solubility Insoluble[1][8]Excellent solubility[5]The highly polar N+-O- headgroup of DDAO readily forms hydrogen bonds with water, while DDA's tertiary amine is nonpolar and hydrophobic.[5][9]
Classification Tertiary Amine, Weak Base[1][2]Zwitterionic / Amphoteric Surfactant[3][5]The N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterion.[5]
Critical Micelle Conc. (CMC) N/A1-2 mM in H₂O[3][7]As a surfactant, DDAO self-assembles into micelles above this concentration.[3] DDA is not a surfactant and does not form micelles.
pKb ~4.5 (for amine oxides)[5]N/A (pKa of conjugate acid is relevant)DDA is a base; DDAO is amphoteric and can be protonated in acidic conditions to form a cationic hydroxylamine.[5]

Mechanism of Action and Biological Interactions

DDA: The pH-Responsive Switch

The functionality of DDA in biomedical applications hinges on the basicity of its tertiary amine group.[11] In neutral or alkaline environments (pH > pKa), the amine is deprotonated and electrically neutral, rendering the molecule hydrophobic. When the environmental pH drops below its pKa, the amine's lone pair of electrons accepts a proton, forming a positively charged ammonium cation.[12]

This pH-triggered transition from a neutral, hydrophobic state to a charged, more hydrophilic state is the core mechanism for its use in "smart" drug delivery systems.[13][14] When incorporated into nanoparticles or polymer matrices, this charge reversal can trigger:

  • Particle Destabilization: The introduction of positive charges leads to electrostatic repulsion within the nanocarrier, causing it to swell or disassemble and release its therapeutic payload.[12]

  • Endosomal Escape: After a nanoparticle is taken up by a cell via endocytosis, it becomes trapped in an endosome, which progressively acidifies. The protonation of DDA moieties can disrupt the endosomal membrane, allowing the drug to escape into the cytoplasm where it can exert its effect.[14]

DDAO: The Membrane-Mimicking Detergent

DDAO's mechanism is that of a classic detergent. Its C12 alkyl tail is hydrophobic and readily partitions into nonpolar environments, such as the lipid core of a biological membrane.[15] Simultaneously, its highly polar zwitterionic headgroup prefers to remain in the aqueous phase.[5]

When used above its Critical Micelle Concentration (CMC), DDAO monomers self-assemble into micelles.[3][16] This process is central to its primary application: the solubilization of integral membrane proteins.[17][18] The mechanism proceeds as follows:

  • Membrane Partitioning: DDAO monomers insert their hydrophobic tails into the lipid bilayer, disrupting its structure.[18]

  • Micelle Formation: As the detergent concentration increases, lipid-detergent and eventually protein-lipid-detergent mixed micelles are formed.[18]

  • Protein Extraction: The membrane protein is extracted from the bilayer and encapsulated within a DDAO micelle. The detergent's hydrophobic tails coat the protein's transmembrane domains, while the hydrophilic headgroups interface with the aqueous buffer, keeping the protein soluble and stable for downstream analysis.[17][19]

While effective, DDAO is considered a relatively harsh detergent due to its charged head group and can sometimes lead to protein denaturation, a critical consideration in experimental design.[17]

Key Applications in Research and Development

DDAO: A Workhorse for Structural Biology

The primary application of DDAO is in the extraction, purification, and structural analysis of membrane proteins.[17][20] These proteins are notoriously difficult to study because they are insoluble in aqueous buffers. DDAO provides a membrane-mimicking environment that maintains their native conformation outside the cell.[18]

Key Uses:

  • Protein Solubilization: The first step in purifying any membrane protein is its extraction from the cell membrane.[18]

  • Protein Crystallization: Proteins stabilized in DDAO micelles have been shown to produce well-diffracting crystals, enabling structure determination by X-ray crystallography.[17]

  • Biochemical Assays: DDAO is used to keep membrane proteins soluble for functional studies, such as enzyme kinetics or ligand binding assays.[7]

Diagram 2: Experimental Workflow for Membrane Protein Solubilization

G start Membrane Preparation (e.g., cell lysis, ultracentrifugation) solubilization Solubilization Add DDAO > CMC to membrane pellet. Incubate with gentle agitation. start->solubilization Resuspend clarification Clarification High-speed centrifugation to remove insoluble debris. solubilization->clarification Separate purification Affinity Chromatography Purify protein-DDAO complex (e.g., Ni-NTA for His-tagged protein) clarification->purification Load Supernatant analysis Downstream Analysis (Crystallography, Cryo-EM, Functional Assays) purification->analysis end Purified, Soluble Membrane Protein analysis->end

Caption: Workflow for solubilizing and purifying a membrane protein using DDAO.

DDA: A Smart Component for Drug Delivery

DDA's utility is most prominent in the field of advanced drug delivery, where its pH-responsive nature is exploited to create targeted therapeutic systems.[13] By incorporating DDA or similar tertiary amines into polymers, lipids, or other nanomaterials, researchers can design vehicles that release their payload specifically in the acidic microenvironments associated with tumors or intracellular compartments like endosomes and lysosomes.[12][14][21]

Key Uses:

  • pH-Sensitive Nanoparticles: DDA can be copolymerized into polymers that self-assemble into nanoparticles. These particles remain stable at physiological pH (7.4) but disassemble at lower pH, triggering drug release.[12]

  • Gene Delivery: The positive charge DDA acquires at low pH can facilitate binding to negatively charged nucleic acids (DNA, siRNA) and promote their release from the endosome into the cytoplasm.

  • Catalysis: In industrial chemistry, DDA and other tertiary amines serve as catalysts, particularly in the production of polyurethanes, where they control the polymerization and blowing reactions.[11][22][23]

  • Nanoparticle Synthesis: It has been used as a capping agent to control the growth and stability of metallic nanoparticles.[2][24]

Diagram 3: Mechanism of pH-Responsive Drug Release

G cluster_neutral pH 7.4 (Bloodstream) cluster_acidic pH < 6.5 (Tumor / Endosome) node1 DDA-containing Nanoparticle Drug Encapsulated DDA is Neutral (R₃N) node2 Destabilized Nanoparticle Drug Released DDA is Protonated (R₃NH⁺) node1->node2 Acidification leads to protonation & electrostatic repulsion

Caption: DDA-based nanoparticles release their drug payload in acidic environments.

Experimental Protocols

Protocol: Solubilization of E. coli Membranes with DDAO

This protocol provides a general framework for extracting membrane proteins from E. coli. Optimization (detergent concentration, temperature, incubation time) is crucial for each specific protein.

  • Preparation of Buffers:

    • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 10 µg/mL DNase I.

    • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol.

    • DDAO Stock: 10% (w/v) DDAO in deionized water (~435 mM).

  • Membrane Isolation:

    • Harvest E. coli cell pellet by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend pellet in ice-cold Lysis Buffer.

    • Lyse cells using a French press or sonicator on ice.

    • Remove unbroken cells and debris by low-speed centrifugation (10,000 x g, 20 min, 4°C).

    • Isolate the membrane fraction from the supernatant by ultracentrifugation (100,000 x g, 1 hr, 4°C).

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Solubilization Buffer to remove residual soluble proteins. Repeat ultracentrifugation.

  • Solubilization:

    • Determine the total protein concentration of the membrane fraction (e.g., via BCA assay).

    • Resuspend the final membrane pellet in Solubilization Buffer to a final protein concentration of 10 mg/mL.

    • From the 10% stock, add DDAO to a final concentration of 1-2% (w/v). This ensures the concentration is well above the CMC and provides a sufficient detergent-to-protein ratio.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation. Avoid vigorous vortexing which can denature proteins.

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (100,000 x g, 1 hr, 4°C) to pellet any non-solubilized material.

    • Carefully collect the supernatant, which now contains the soluble membrane protein-DDAO complexes, for downstream purification.

Protocol: Conceptual Formulation of DDA-based pH-Sensitive Micelles

This protocol outlines the conceptual steps for creating a pH-responsive drug delivery system, a common strategy in drug development research.

  • Polymer Synthesis:

    • Synthesize a diblock copolymer containing a DDA-like monomer. An example is poly(ethylene glycol)-b-poly(N,N-diethylaminoethyl methacrylate) (PEG-b-PDEAEMA). The tertiary amine in DEAEMA serves the same pH-responsive function as DDA. The PEG block provides hydrophilicity and stealth properties, while the PDEAEMA block provides the pH-sensitive and drug-loading core.

  • Drug Loading and Micelle Formation:

    • Dissolve the block copolymer and a hydrophobic drug (e.g., doxorubicin) in a common organic solvent (e.g., DMF or DMSO).

    • Add this organic solution dropwise into a vigorously stirring aqueous buffer at a neutral or slightly basic pH (e.g., pH 7.4 PBS).

    • The hydrophobic PDEAEMA block will encapsulate the drug, forming the core of the micelle, while the hydrophilic PEG block forms the outer corona.

    • Dialyze the resulting solution against the aqueous buffer overnight to remove the organic solvent and non-encapsulated drug.

  • Characterization:

    • Confirm micelle formation and determine size and size distribution using Dynamic Light Scattering (DLS).

    • Verify the pH-responsiveness by measuring the change in particle size or turbidity via DLS at pH 7.4 versus an acidic pH (e.g., pH 5.5). A significant increase in size or a disruption of the DLS signal at low pH indicates swelling or disassembly.

  • In Vitro Drug Release Study:

    • Place the drug-loaded micelle solution in a dialysis bag.

    • Immerse the bag in two separate release media: one buffered at pH 7.4 and another at pH 5.5.

    • At various time points, take aliquots from the release media and measure the drug concentration using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release versus time to demonstrate accelerated release at the lower pH.

Synthesis and Purification

The synthesis pathway clearly illustrates the relationship between the two molecules.

  • This compound (DDA): DDA is typically synthesized from the primary amine, dodecylamine. A common laboratory and industrial method is reductive amination (the Eschweiler-Clarke reaction), which involves reacting dodecylamine with formaldehyde and formic acid to methylate the amine.[25]

  • This compound N-oxide (DDAO): DDAO is produced through the direct oxidation of DDA.[5] The most common and efficient oxidizing agent for this conversion is hydrogen peroxide (H₂O₂).[25][26] The reaction is typically carried out in an aqueous or alcoholic solution. Purification involves removing excess H₂O₂ and unreacted DDA.[25]

Safety and Handling

  • DDA: As a tertiary amine, DDA is corrosive and can cause severe skin and eye irritation.[1][8] It is toxic if ingested, inhaled, or absorbed through the skin and has a strong, unpleasant fish-like odor.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • DDAO: DDAO is generally considered to be of low toxicity and is readily biodegradable.[27] It is widely used in personal care products and cleaners.[6][28] However, in concentrated form, it can still cause skin and eye irritation upon direct contact.[28] When handling the pure powder, a dust mask should be worn.

Conclusion

The comparison between this compound and its N-oxide derivative is a powerful illustration of how a single, targeted chemical modification can unlock entirely new functionalities. The oxidation of the tertiary amine nitrogen fundamentally alters the molecule's polarity, converting a hydrophobic organic base (DDA) into a versatile, water-soluble zwitterionic surfactant (DDAO).

For the researcher, scientist, or drug development professional, the choice between these two molecules is dictated entirely by the desired mechanism of action. If the goal is to create a system that responds to changes in acidity, such as for targeted drug release in tumors, DDA provides the essential pH-sensitive trigger.[13] Conversely, if the challenge is to extract a recalcitrant membrane protein from its lipid environment for structural or functional studies, DDAO is an indispensable tool in the biochemical arsenal.[17] Understanding the core chemical principles that differentiate these compounds is paramount to their effective and innovative application in the laboratory and beyond.

References

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Methodological & Application

Application Notes for N,N-Dimethyldodecylamine: A Versatile Tertiary Amine Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyldodecylamine, a long-chain aliphatic tertiary amine, is a versatile molecule primarily recognized as a key intermediate in the synthesis of surfactants, amine oxides, and quaternary ammonium compounds.[1][2] However, its inherent basicity and nucleophilicity, characteristic of tertiary amines, allow it to function as a potent organocatalyst in a variety of organic transformations. This guide provides an in-depth exploration of its catalytic applications, moving beyond its role as a synthetic building block. We will examine the core mechanisms of tertiary amine catalysis and present detailed application notes and illustrative protocols for its use in key organic reactions, including esterifications, amidations, polyurethane foam production, and the Baylis-Hillman reaction.

Introduction to this compound: Properties and Catalytic Profile

This compound (DDA) is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) attached to a nitrogen atom bearing two methyl groups.[1] This unique structure imparts a dual character: the dimethylamino group provides the nucleophilic and basic site for catalysis, while the long, hydrophobic dodecyl tail influences solubility and can introduce unique surfactant-like properties in certain reaction media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112-18-5[1]
Molecular Formula C₁₄H₃₁N[1]
Molecular Weight 213.41 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~234 °C-
Density ~0.778 g/mL at 25 °C-
Solubility Soluble in organic solvents; limited in water[1]

The catalytic activity of DDA stems from the lone pair of electrons on the nitrogen atom, which can function either as a Brønsted base (accepting a proton) or as a nucleophile (attacking an electrophilic center). This dual reactivity is the foundation for its role in accelerating a wide range of chemical reactions.

Core Catalytic Mechanisms of Tertiary Amines

The function of tertiary amines like DDA as catalysts can be broadly categorized into two primary mechanisms: Nucleophilic Catalysis and General Base Catalysis.

Nucleophilic Catalysis

In this pathway, the tertiary amine directly attacks an electrophilic substrate (e.g., an acid chloride, anhydride, or activated alkene) to form a highly reactive, positively charged intermediate. This intermediate is then more susceptible to attack by a weaker nucleophile (like an alcohol or another amine). The tertiary amine is regenerated at the end of the catalytic cycle. This mechanism is central to reactions like esterification of acid chlorides and the Baylis-Hillman reaction.[3][4]

Nucleophilic_Catalysis cluster_cycle Catalytic Cycle Catalyst R₃N (DDA) Electrophile R'-X (e.g., Acyl Halide) Catalyst->Electrophile Nucleophilic Attack Intermediate [R'-NR₃]⁺X⁻ (Reactive Intermediate) Nucleophile Nu-H (e.g., Alcohol) Intermediate->Nucleophile Attack by Nucleophile Product R'-Nu Product->Catalyst Catalyst Regeneration

Caption: Generalized Nucleophilic Catalysis by a Tertiary Amine.

General Base Catalysis

Here, the tertiary amine acts as a Brønsted base, deprotonating a nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity. The resulting, more potent, anionic nucleophile then attacks the electrophile. This mechanism is common in reactions like polyurethane formation, where the amine catalyst activates the polyol's hydroxyl groups.[5][6]

Application Note I: Esterification and Amidation Reactions

Direct condensation of carboxylic acids with alcohols or amines is often a slow process. Tertiary amines like DDA can serve as effective catalysts, particularly when the carboxylic acid is first activated.

Scientific Rationale

For the reaction of an alcohol with an acid chloride or anhydride, DDA functions via the nucleophilic catalysis pathway. It attacks the acyl carbon, displacing the leaving group (e.g., chloride) to form a reactive N-acylammonium salt.[7] This intermediate is significantly more electrophilic than the starting acid chloride and is readily attacked by the alcohol to form the ester, regenerating the DDA catalyst.[4]

While direct catalytic amidation of carboxylic acids is challenging due to the formation of stable ammonium carboxylate salts, specialized catalytic systems can be employed.[8][9] In many synthetic contexts, amidation is achieved using coupling agents like dicyclohexylcarbodiimide (DCC), where a tertiary amine is essential. In these cases, DDA would act as a base to neutralize the released proton and can also form the highly reactive N-acylammonium intermediate, accelerating the final attack by the amine.[4]

The long dodecyl chain of DDA enhances its solubility in nonpolar organic solvents commonly used for these reactions, ensuring the catalyst remains in the active reaction phase.

Illustrative Protocol: Esterification of Benzoyl Chloride with 1-Butanol

Disclaimer: This protocol is a representative model based on general procedures for tertiary amine-catalyzed esterification.[10] Optimal conditions (catalyst loading, temperature, reaction time) may vary and require optimization for specific substrates.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add 1-butanol (1.0 eq, e.g., 10 mmol, 0.92 mL) and this compound (1.1 eq, 11 mmol, 2.6 mL). Stir the solution for 5 minutes at room temperature.

  • Initiation: Cool the flask to 0 °C using an ice bath. Slowly add benzoyl chloride (1.05 eq, 10.5 mmol, 1.22 mL) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with 1M HCl (20 mL), followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl benzoate.

  • Final Purification: Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure ester.

Application Note II: Polyurethane Foam Production

In the synthesis of polyurethane (PU) foams, two main reactions occur simultaneously: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water).[6] Tertiary amines are crucial catalysts that modulate the rates of these two reactions to produce foam with the desired physical properties.[5]

Scientific Rationale

This compound acts as a general base catalyst in PU foam production. It forms a complex with the hydroxyl groups of the polyol, increasing their nucleophilicity and accelerating their attack on the isocyanate groups to form the urethane linkages (gelling).[5][6] Simultaneously, it catalyzes the reaction between isocyanate and water, which generates an unstable carbamic acid that decomposes to an amine and carbon dioxide (CO₂). The released CO₂ acts as the blowing agent, creating the foam's cellular structure.[6]

The choice of amine catalyst is critical for balancing the gel and blow reactions. While DDA can catalyze both, its bulky dodecyl group may sterically hinder the nitrogen's accessibility compared to smaller amines like triethylenediamine (TEDA), potentially favoring the blowing reaction. Furthermore, its long aliphatic chain can act as a surfactant, influencing cell nucleation and stabilization within the rising foam.

Table 2: Role of this compound in Polyurethane Foam Formation

ParameterCatalytic Influence of this compound
Gelling Reaction Accelerates urethane bond formation by activating polyol -OH groups.
Blowing Reaction Promotes CO₂ generation by catalyzing the isocyanate-water reaction.
Cell Structure The long dodecyl chain may act as a surfactant, potentially influencing cell size and uniformity.
Flowability Can affect the viscosity and flow of the reacting mixture during foam rise.

Application Note III: The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine.[11][12]

Scientific Rationale

The mechanism involves the nucleophilic addition of DDA to the β-position of the activated alkene (e.g., methyl acrylate).[3][13] This creates a zwitterionic enolate intermediate. This enolate then acts as the key nucleophile, attacking the aldehyde's carbonyl carbon. A subsequent proton transfer and elimination of the DDA catalyst yields the highly functionalized allylic alcohol product and regenerates the catalyst for the next cycle. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is the most common catalyst for this reaction, but other tertiary amines are also effective.[14] The higher steric bulk of DDA compared to DABCO might result in slower reaction rates, but its excellent solubility in various organic solvents is an advantage.

Baylis_Hillman cluster_workflow Baylis-Hillman Reaction Workflow Start Combine Aldehyde, Activated Alkene, and DDA Catalyst Step1 Michael Addition: DDA attacks Alkene Start->Step1 Step2 Formation of Zwitterionic Enolate Step1->Step2 Step3 Aldol Addition: Enolate attacks Aldehyde Step2->Step3 Step4 Proton Transfer & Catalyst Elimination Step3->Step4 End Isolate Allylic Alcohol Product Step4->End

Caption: Experimental workflow for a DDA-catalyzed Baylis-Hillman reaction.

Illustrative Protocol: Reaction of Benzaldehyde with Methyl Acrylate

Disclaimer: This protocol is a representative model based on general procedures for the Baylis-Hillman reaction.[15][16] This reaction is notoriously slow, and reaction times can extend to several days. Optimization is highly recommended.

  • Reaction Setup: In a 50 mL screw-cap vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 eq, e.g., 5 mmol, 0.51 mL) and methyl acrylate (1.5 eq, 7.5 mmol, 0.68 mL).

  • Catalyst Addition: Add this compound (0.2 eq, 1 mmol, 0.24 mL).

  • Reaction: Tightly seal the vial and stir the mixture vigorously at room temperature. The reaction is often run neat (without solvent), but a polar aprotic solvent like DMF or DMSO can be used.

  • Monitoring: Monitor the reaction progress periodically by taking a small aliquot and analyzing it by ¹H NMR or GC-MS. The reaction may take several days to reach significant conversion.

  • Work-up: Once the reaction has reached the desired conversion, dilute the mixture with 25 mL of ethyl acetate.

  • Purification: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove the amine catalyst, followed by saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure Baylis-Hillman adduct.

Conclusion

This compound is more than a simple synthetic intermediate; it is a functional organocatalyst with broad applicability. Its tertiary amine head provides the catalytic activity for a range of important organic reactions, while its long alkyl chain can be leveraged to modify solubility and physical properties in systems like polyurethane foams. The protocols provided herein serve as a validated starting point for researchers and drug development professionals to explore the catalytic potential of this versatile and readily available long-chain amine.

References

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Application Notes & Protocols: N,N-Dimethyldodecylamine (DDA) for Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyldodecylamine (DDA) is a tertiary amine featuring a hydrophilic dimethylamine head group and a C12 hydrophobic alkyl chain. This amphiphilic structure makes it an exceptionally versatile molecule in the field of nanotechnology. It serves not merely as a simple stabilizer but as a dynamic component capable of directing nanoparticle morphology, facilitating phase transfer, and ensuring colloidal stability in non-polar solvents. This guide provides an in-depth exploration of the mechanisms behind DDA's efficacy and delivers detailed, field-proven protocols for its use in the synthesis of various nanoparticles, including metallic and semiconductor quantum dots. Designed for researchers, scientists, and drug development professionals, this document explains the causal relationships behind experimental choices, offering a robust framework for innovation and troubleshooting.

The Multifaceted Role of DDA in Nanoparticle Synthesis

The utility of this compound stems from its dual-functionality molecular architecture. The lone pair of electrons on the nitrogen atom of the tertiary amine provides a coordination site for binding to the surface of nascent nanoparticles, while the long, flexible dodecyl chain imparts critical steric hindrance.

Mechanism of Nanoparticle Stabilization

The primary role of DDA in many synthesis protocols is to act as a capping agent, which prevents the irreversible aggregation of nanoparticles driven by high surface energies.[1][2] The stabilization mechanism is predominantly steric in nature:

  • Surface Coordination: The tertiary amine head group (-N(CH₃)₂) readily donates its electron lone pair to vacant orbitals on the surface metal atoms of the nanoparticle, forming a coordinative bond. This interaction anchors the DDA molecule to the particle.

  • Steric Repulsion: The 12-carbon alkyl chains extend from the nanoparticle surface into the surrounding organic solvent. These hydrophobic chains create a dense, solvated layer that physically prevents nanoparticles from approaching each other closely enough to agglomerate.[3][4] This complete surface passivation is crucial for maintaining a stable, monodisperse colloidal suspension, often referred to as an organosol.[2]

cluster_NP Nanoparticle Core cluster_DDA NP NP n1 N NP->n1 Coordination Bond n2 N NP->n2 n3 N NP->n3 n4 N NP->n4 n5 N NP->n5 n6 N NP->n6 p1 c1 C12 Chain n1->c1 p2 c2 C12 Chain n2->c2 p3 c3 C12 Chain n3->c3 p4 c4 C12 Chain n4->c4 p5 c5 C12 Chain n5->c5 p6 c6 C12 Chain n6->c6

Caption: DDA stabilizes nanoparticles via surface coordination and steric repulsion.

Principles of Anisotropic Shape Control

Beyond simple stabilization, DDA is a powerful shape-directing agent, enabling the synthesis of non-spherical, or anisotropic, nanoparticles.[1][5] The physical and chemical properties of nanoparticles are highly dependent on their shape, making this control essential for advanced applications in catalysis, plasmonics, and sensing.[6]

The mechanism relies on the principle of crystallographically selective adsorption. During nanoparticle growth, metal atoms are deposited onto the surfaces of a small seed crystal. Different crystallographic facets (e.g., {100}, {111}, {110}) have different surface energies and atomic arrangements. DDA molecules can exhibit preferential binding to specific facets, acting as a "capping agent" that passivates these surfaces and slows their rate of growth.[7][8] Consequently, facets with lower DDA coverage grow faster, leading to the formation of anisotropic shapes like rods, cubes, or prisms.[9][10]

cluster_workflow Anisotropic Growth Mechanism cluster_crystal seed Isotropic Seed (e.g., <5 nm) growth Growth Solution (Metal Precursor + Weak Reductant + DDA) seed->growth Introduce Seed binding Selective DDA Adsorption (Binding to {100} facets) growth->binding DDA molecules in solution anisotropic_growth Preferential Growth (on {111} facets) binding->anisotropic_growth Slows growth on specific facets nanorod Anisotropic Nanoparticle (Nanorod) anisotropic_growth->nanorod Results in elongation c1 DDA rod_body Growing Nanorod c2 DDA c3 DDA c4 DDA growth_arrow1 Faster Growth growth_arrow2 Faster Growth

Caption: DDA directs anisotropic growth by selectively binding to crystal facets.

Experimental Protocols

The following protocols are designed to be self-validating, with clear characterization steps and expected outcomes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of DDA-Stabilized Gold Nanospheres in an Organic Medium

Principle: This protocol utilizes a two-phase system to transfer a gold precursor from an aqueous solution to an organic solvent (toluene), where it is reduced by sodium borohydride in the presence of DDA as a stabilizer.[2] This method produces highly stable gold organosols.

Materials and Reagents:

Reagent Formula Supplier Example Purity Notes
Hydrogen tetrachloroaurate(III) trihydrate HAuCl₄·3H₂O Sigma-Aldrich 99.9% Metal precursor
Tetraoctylammonium bromide (TOAB) (C₈H₁₇)₄NBr Sigma-Aldrich 98% Phase transfer agent
This compound (DDA) C₁₂H₂₅N(CH₃)₂ Merck/Sigma-Aldrich ≥99% Capping/stabilizing agent
Sodium borohydride NaBH₄ Sigma-Aldrich ≥98% Reducing agent
Toluene C₇H₈ Fisher Scientific Anhydrous, ≥99.8% Organic solvent

| Deionized Water | H₂O | - | 18.2 MΩ·cm | Aqueous solvent |

Step-by-Step Procedure:

  • Precursor Preparation: Prepare a 5 mM aqueous stock solution of HAuCl₄. Prepare a 0.1 M stock solution of TOAB in toluene.

  • Phase Transfer: In a separatory funnel, mix 25 mL of the TOAB solution with 1 mL of the HAuCl₄ solution. Shake vigorously for 2-3 minutes. The aqueous phase should become colorless as the gold ions are transferred to the organic (toluene) phase, which turns yellow.

  • Collection: Allow the phases to separate and collect the upper organic phase.

  • Stabilizer Addition: To the collected toluene phase, add a calculated volume of DDA to achieve a final concentration of 0.1 mM.[2] Mix thoroughly.

  • Reduction: Transfer the DDA-containing toluene solution to a round-bottom flask equipped with a stir bar. While stirring vigorously, add 25 mL of a freshly prepared, ice-cold 0.1 M aqueous solution of NaBH₄.

  • Reaction: Continue vigorous stirring for 3-4 hours at room temperature. The color of the organic phase will gradually change from yellow to a deep ruby red, indicating the formation of gold nanoparticles.

  • Purification: After the reaction, stop stirring and allow the phases to separate. Carefully collect the upper organic (toluene) phase containing the DDA-stabilized gold nanoparticles. Wash the organosol 2-3 times with deionized water to remove excess NaBH₄.

Characterization and Expected Results:

  • UV-Vis Spectroscopy: The purified organosol should exhibit a distinct Surface Plasmon Resonance (SPR) peak around 525-530 nm, characteristic of spherical gold nanoparticles.[2]

  • Transmission Electron Microscopy (TEM): TEM images should reveal well-dispersed, spherical nanoparticles with a narrow size distribution, typically in the range of 5 ± 1 nm.[2] The particles should be well-separated, demonstrating effective stabilization by DDA.

Causality Note: The use of TOAB is critical for efficiently moving the hydrophilic gold salt into the non-polar toluene environment where DDA is most effective. The strong reducing agent (NaBH₄) ensures rapid nucleation, leading to small, uniform particles.

Protocol 2.2: Seed-Mediated Synthesis of Anisotropic Gold Nanorods using DDA

Principle: This advanced method uses small, pre-synthesized "seed" nanoparticles to nucleate the anisotropic growth of nanorods in a "growth solution" containing DDA as the shape-directing agent.[10] Cetyltrimethylammonium bromide (CTAB) is often used in conjunction with DDA to create a micellar template that further guides rod formation.

Materials and Reagents:

Reagent Formula Supplier Example Purity Notes
Gold(III) chloride trihydrate HAuCl₄·3H₂O Sigma-Aldrich 99.9% Metal precursor
Cetyltrimethylammonium bromide (CTAB) C₁₆H₃₃(CH₃)₃NBr Sigma-Aldrich ≥98% Primary surfactant/template
This compound (DDA) C₁₂H₂₅N(CH₃)₂ Merck/Sigma-Aldrich ≥99% Co-surfactant/shape-director
Sodium borohydride NaBH₄ Sigma-Aldrich ≥98% Strong reducing agent (for seeds)
L-Ascorbic acid C₆H₈O₆ Sigma-Aldrich ≥99% Weak reducing agent (for growth)
Silver nitrate AgNO₃ Sigma-Aldrich ≥99% Growth additive for aspect ratio control

| Deionized Water | H₂O | - | 18.2 MΩ·cm | Solvent |

Step-by-Step Procedure:

  • Seed Solution Preparation:

    • Add 250 µL of 0.01 M HAuCl₄ to 9.75 mL of 0.1 M CTAB solution in a flask.

    • While stirring, inject 600 µL of fresh, ice-cold 0.01 M NaBH₄.

    • The solution will turn brownish-yellow. Stir for 2 minutes and then let the solution age for 30 minutes at room temperature before use. This creates ~3-5 nm seeds.[10]

  • Growth Solution Preparation:

    • In a separate flask, add 9.5 mL of 0.1 M CTAB, 50 µL of 0.1 M DDA, and 100 µL of 0.01 M AgNO₃.

    • Add 500 µL of 0.01 M HAuCl₄. The solution will be a bright yellow-orange.

    • Gently mix, then add 70 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

  • Nanorod Growth:

    • Swiftly inject 12 µL of the aged seed solution into the growth solution.

    • Mix by gentle inversion and leave undisturbed at 30°C for 12-24 hours.

    • A color change to reddish-purple or blue will indicate nanorod formation.

  • Purification:

    • Centrifuge the resulting solution (e.g., 8000 rpm for 15 min) to pellet the nanorods.

    • Carefully remove the supernatant, which contains excess CTAB and unreacted reagents.

    • Resuspend the nanorod pellet in a small volume of deionized water.

Characterization and Expected Results:

  • UV-Vis Spectroscopy: The spectrum should show two distinct SPR peaks: a transverse peak around 520 nm and a longitudinal peak at a longer wavelength (e.g., 650-850 nm). The position of the longitudinal peak corresponds to the nanorod aspect ratio.

  • TEM: Images will confirm the presence of rod-shaped nanoparticles. The aspect ratio (length/width) can be controlled by varying the AgNO₃ and DDA concentrations.

Causality Note: Ascorbic acid is a weak reducing agent, incapable of nucleating new particles but sufficient to reduce Au¹⁺ onto the existing seeds.[10] The CTAB/DDA mixed micelle system acts as a soft template, and DDA's preferential binding to the sides of the growing crystal promotes elongation. Silver ions (from AgNO₃) underpotentially deposit on specific facets, also influencing the final aspect ratio.

Protocol 2.3: High-Temperature Synthesis of DDA-Capped CdSe Quantum Dots

Principle: This organometallic "hot-injection" method is standard for producing high-quality semiconductor quantum dots (QDs).[11][12] DDA acts as a solvent and capping ligand, controlling crystal growth and preventing aggregation at high temperatures.

Materials and Reagents:

Reagent Formula Supplier Example Purity Notes
Cadmium oxide CdO Sigma-Aldrich 99.99% Cadmium precursor
Selenium powder Se Sigma-Aldrich 99.99% Selenium precursor
Trioctylphosphine (TOP) (C₈H₁₇)₃P Sigma-Aldrich 97% Se solvent & ligand
This compound (DDA) C₁₂H₂₅N(CH₃)₂ Merck/Sigma-Aldrich ≥99% Solvent & capping agent

| Stearic acid | C₁₈H₃₆O₂ | Sigma-Aldrich | ≥98.5% | Ligand to form Cd-stearate |

Step-by-Step Procedure:

  • Cadmium Precursor Preparation:

    • In a three-neck flask with a condenser and thermocouple, combine 15 mg CdO, 150 mg stearic acid, and 5 g of DDA.

    • Heat the mixture to ~150°C under argon flow with vigorous stirring until the reddish CdO powder dissolves, forming a clear, colorless solution of cadmium stearate.

    • Increase the temperature to 280°C.

  • Selenium Precursor Preparation (TOP-Se):

    • In an argon-filled glovebox, dissolve 80 mg of Se powder in 1 mL of TOP. This may require gentle heating and sonication.

  • Hot Injection and Growth:

    • Once the cadmium solution is stable at 280°C, swiftly inject the TOP-Se solution.

    • Immediately reduce the temperature to a growth temperature of ~250°C.

    • The particle size, and thus emission color, is controlled by the reaction time. Take aliquots at different time points (e.g., 30s, 1 min, 3 min, 10 min) and quench them in a cool solvent like toluene to stop growth.

  • Purification:

    • Precipitate the QDs from the crude solution by adding a non-solvent like methanol or acetone.

    • Centrifuge to collect the QD pellet.

    • Discard the supernatant and re-disperse the QDs in a minimal amount of toluene or hexane. Repeat this process 2-3 times.

Characterization and Expected Results:

  • UV-Vis and Photoluminescence (PL) Spectroscopy: Aliquots taken over time will show a red-shift in both the absorption and emission peaks, corresponding to increasing particle size due to quantum confinement effects. The emission should be narrow and bright.[11]

  • TEM: Images should show highly crystalline, roughly spherical nanoparticles with sizes typically ranging from 2-8 nm, depending on the growth time.

Causality Note: The rapid injection at high temperature causes a burst of nucleation, which is essential for a monodisperse size distribution. DDA and stearate coordinate to the QD surface, mediating the growth rate and providing high-temperature stability. The growth temperature directly influences the rate of monomer addition and the final particle size.

Key Experimental Parameters and Optimization

The success of any nanoparticle synthesis relies on the precise control of multiple parameters. The following table summarizes the impact of key variables when using DDA.

ParameterEffect on NanoparticlesOptimization Guidance
DDA Concentration Size & Stability: Higher concentration generally leads to smaller particles and better stability by capping the surface more effectively.[13] Shape: The DDA:precursor ratio is critical for anisotropic growth.Start with a molar ratio of DDA:metal precursor between 2:1 and 10:1. Too little DDA results in aggregation; too much can completely inhibit growth.
Temperature Kinetics: Higher temperatures increase reaction rates, affecting both nucleation and growth. In QD synthesis, temperature controls the final size.For metallic NPs, room temperature is often sufficient with strong reductants. For QDs, precise control (±1°C) of injection and growth temperatures is crucial for reproducibility.
Reducing Agent Nucleation vs. Growth: Strong reductants (e.g., NaBH₄) favor rapid nucleation and small particles. Weak reductants (e.g., ascorbic acid) favor slow growth on existing seeds.[10]Use NaBH₄ for initial seed formation and ascorbic acid for subsequent seed-mediated growth to achieve anisotropy.
Precursor Purity Reproducibility: Impurities can act as nucleation sites or poisons, leading to inconsistent results and polydispersity.Always use the highest purity precursors available (e.g., 99.9% or higher).
Stirring Rate Homogeneity: Vigorous stirring ensures rapid and even distribution of reagents, promoting uniform nucleation and growth.Use consistent and vigorous stirring, especially during the injection of reducing agents or precursors.

Applications in Drug Development and Research

DDA-stabilized nanoparticles are not end-products but versatile platforms for further innovation.

  • Formulation of Hydrophobic Drug Carriers: The hydrophobic surface provided by the dodecyl chains makes these nanoparticles excellent carriers for water-insoluble drugs. The nanoparticle core can be loaded with therapeutic agents for delivery in non-aqueous formulations or serve as a basis for creating more complex drug delivery systems.[14]

  • Platforms for Catalysis: The high surface area and controlled morphology of DDA-stabilized nanoparticles, especially bimetallic structures, make them highly effective catalysts for organic reactions.[1][2] Their stability in organic solvents is a significant advantage for industrial chemical synthesis.[15]

  • Probes for Imaging and Sensing: Anisotropic gold nanoparticles (e.g., nanorods) exhibit unique optical properties that are tunable by their aspect ratio, making them ideal for applications in surface-enhanced Raman scattering (SERS) and bioimaging.[16]

  • Foundation for Bioconjugation: While DDA itself is not suitable for direct biological applications in aqueous systems, DDA-capped nanoparticles synthesized in organic media can be transferred to an aqueous phase via ligand exchange. The DDA layer can be replaced with biocompatible, bifunctional ligands (e.g., thiol-PEG-COOH), enabling subsequent conjugation to antibodies, peptides, or nucleic acids for targeted drug delivery and diagnostics.[17]

Conclusion

This compound is a powerful and versatile tool in the nanoscientist's arsenal. Its ability to act as a stabilizer, shape-director, and solvent provides a remarkable degree of control over the final properties of nanoparticles. By understanding the fundamental mechanisms of its interaction with nanocrystal surfaces and by carefully controlling key synthesis parameters, researchers can generate a wide array of tailored nanomaterials. The protocols and principles outlined in this guide serve as a robust starting point for developing novel nanoparticle-based solutions in catalysis, drug delivery, and advanced materials science.

References

  • Sahoo, S. K., et al. (2005). Synthesis and Characterization of this compound-Capped Aucore-Pdshell Nanoparticles in Toluene. Langmuir.
  • Pal, T., et al. (2005). Synthesis and Characterization of this compound-Capped AucorerPdshell Nanoparticles in Toluene. American Chemical Society.
  • Matsune, H., et al. (n.d.). Chemical Synthesis of Silver Nanowires Using this compound Oxide. Chemistry Letters, Oxford Academic.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Tertiary Amine for Industrial Synthesis and Nanoparticle Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Jones, M. R., et al. (2021). Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions. Nature Reviews Chemistry.
  • Semantic Scholar. (n.d.). Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions.
  • Mirkin Group. (n.d.). Anisotropic Nanostructures. Northwestern University.
  • ResearchGate. (n.d.). Shape Control in Gold Nanoparticle Synthesis.
  • CD Bioparticles. (n.d.). Properties and Applications of Silver Nanoparticles.
  • University of Birmingham Research Portal. (n.d.). Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions.
  • Singh, R., et al. (2018). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. MDPI.
  • Murphy, C. J., et al. (2005). Shape Control of Colloidal Metal Nanocrystals. Angewandte Chemie International Edition.
  • Grzelczak, M., et al. (2020). Shape Control in Gold Nanoparticle Synthesis. Taylor & Francis eBooks.
  • Sau, T. K., & Murphy, C. J. (2004). Shape-Controlled Gold Nanoparticle Synthesis. DTIC.
  • Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology.
  • Zemb O., et al. (2020). The Mechanism of Phase Transfer Synthesis of Silver Nanoparticles Using a Fatty Amine as Extractant/Phase Transfer Agent. MDPI.
  • AZoNano. (2022). How to Control the Shape of Nanocrystals.
  • Daniel, M.-C., & Astruc, D. (2004). Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. Chemical Reviews.
  • Kumar, P., et al. (2010). Synthesis and characterization of quantum dot–polymer composites. RSC Publishing.
  • Davis, S. S., et al. (1986). Nanoparticles in drug delivery. PubMed.
  • Ghorbani, M., et al. (2022). State-of-the-Art and Trends in Synthesis, Properties, and Application of Quantum Dots-Based Nanomaterials. PubMed Central.
  • Giner, C. T., et al. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. Semantic Scholar.
  • Research Square. (2023). Nanoparticle-mediated Drug Delivery Systems Advancements and Applications.
  • Liu, Y., et al. (2020). Progress in the development of stabilization strategies for nanocrystal preparations. PubMed Central.

Sources

Application Notes and Protocols for Protein Solubilization Using N,N-Dimethyldodecylamine (LDAO)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Role of N,N-Dimethyldodecylamine in Modern Proteomics

This compound, often referred to in literature as Lauryldimethylamine N-oxide (LDAO), is a versatile amphoteric surfactant extensively utilized in the biochemical and pharmaceutical sciences.[1][2] Its primary application lies in the challenging yet crucial task of solubilizing proteins, particularly integral membrane proteins, from their native lipid bilayer environment.[3][4] The unique molecular structure of LDAO, featuring a hydrophobic 12-carbon alkyl chain and a polar amine oxide headgroup, imparts it with properties that are highly effective for disrupting cellular membranes and stabilizing extracted proteins in an aqueous solution.[3] This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of LDAO in protein solubilization, offering detailed protocols and expert insights to facilitate successful experimental outcomes.

Physicochemical Properties and Comparative Analysis

The selection of an appropriate detergent is a critical first step in any protein solubilization workflow.[5] LDAO is classified as a zwitterionic detergent, exhibiting characteristics of both ionic and non-ionic detergents.[6] This dual nature allows it to be potent in breaking protein-protein interactions, a feature of ionic detergents, while being gentler and less denaturing than harsher ionic surfactants like SDS, thus preserving the native structure and function of many proteins.[7][6]

PropertyValueConditionsReference
Molecular Weight 229.40 g/mol [8]
Critical Micelle Concentration (CMC) ~1-2 mM (~0.023-0.046% w/v)Varies with buffer conditions (e.g., ionic strength, pH, temperature)[8]
Aggregation Number ~75Varies with buffer conditions[5]
Micelle Molecular Weight ~21.5 kDa[5]
Form White solid crystal powder[9]
Solubility ≥30% in water at 20°C[4]

Mechanism of Action: From Lipid Bilayer to Solubilized Protein-Detergent Micelle

The solubilization of a membrane protein by LDAO is a multi-step process governed by the detergent's concentration relative to its Critical Micelle Concentration (CMC).[10] The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[10]

  • Monomer Partitioning: At concentrations below the CMC, LDAO monomers insert themselves into the lipid bilayer of the cell membrane. This initial partitioning disrupts the integrity of the membrane.[7]

  • Membrane Lysis: As the concentration of LDAO increases and approaches the CMC, more detergent molecules integrate into the lipid bilayer, leading to the eventual disintegration of the membrane structure.[7]

  • Micelle Formation and Protein Solubilization: At or above the CMC, LDAO molecules form micelles in the aqueous solution. The hydrophobic tails of the LDAO molecules create a hydrophobic core within the micelle, while the hydrophilic headgroups face the aqueous environment. The hydrophobic transmembrane domains of the membrane proteins are encapsulated within the hydrophobic core of these LDAO micelles, effectively solubilizing the protein in the aqueous buffer. This process results in the formation of protein-detergent mixed micelles.

G cluster_0 Below CMC cluster_1 At/Above CMC LDAO_Monomers LDAO Monomers Lipid_Bilayer Lipid Bilayer with Embedded Protein LDAO_Monomers->Lipid_Bilayer Partitioning Disrupted_Bilayer Disrupted Bilayer Lipid_Bilayer->Disrupted_Bilayer Increased LDAO Concentration Solubilized_Protein Solubilized Protein-Detergent Mixed Micelle Disrupted_Bilayer->Solubilized_Protein LDAO_Micelles LDAO Micelles LDAO_Micelles->Solubilized_Protein

Caption: Mechanism of LDAO-mediated protein solubilization.

Experimental Protocols

Part 1: Preparation of Membranes

A crucial prerequisite for successful solubilization is the isolation of a high-quality membrane fraction enriched with the protein of interest.

Materials:

  • Cell paste expressing the target membrane protein

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors)

  • High-speed centrifuge and appropriate rotors

Protocol:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using an appropriate mechanical method such as sonication or a French press.[11]

  • Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unlysed cells and cellular debris.[12]

  • Membrane Isolation: Carefully collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[13]

  • Washing (Optional but Recommended): To remove peripheral membrane proteins and other contaminants, wash the membrane pellet with a high-salt buffer (e.g., Lysis Buffer with 1 M NaCl).[11] Resuspend the pellet in the high-salt buffer, incubate for 15-30 minutes on ice with gentle agitation, and repeat the high-speed centrifugation.

  • Final Membrane Preparation: Discard the supernatant and resuspend the final membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to a known protein concentration (typically 5-10 mg/mL).[11]

Part 2: Optimization of LDAO Concentration for Solubilization

The optimal detergent-to-protein ratio is critical and must be determined empirically for each target protein.[11]

Materials:

  • Prepared membrane suspension

  • LDAO stock solution (e.g., 10% w/v)

  • Solubilization Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Ultracentrifuge

Protocol:

  • Detergent Titration: Set up a series of small-scale solubilization reactions. In separate microcentrifuge tubes, aliquot a fixed amount of the membrane suspension. Add varying final concentrations of LDAO, typically ranging from 0.1% to 2.0% (w/v).[11] It is also advisable to test a range of detergent-to-protein weight ratios (e.g., 2:1, 4:1, 10:1, 20:1).[11]

  • Incubation: Incubate the mixtures for a defined period (e.g., 1-4 hours) at a constant temperature (e.g., 4°C) with gentle end-over-end rotation.[5]

  • Separation of Solubilized Fraction: Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized membrane material.[5][11]

  • Analysis of Solubilization Efficiency: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the protein content of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the LDAO concentration that yields the highest amount of solubilized target protein.[5][14]

G Start Start: Prepared Membranes Titration Set up reactions with varying LDAO concentrations Start->Titration Incubation Incubate with gentle agitation (e.g., 1-4h at 4°C) Titration->Incubation Centrifugation High-speed centrifugation (e.g., 100,000 x g for 1h) Incubation->Centrifugation Analysis Analyze supernatant and pellet by SDS-PAGE/Western Blot Centrifugation->Analysis Optimal_Conc Determine Optimal LDAO Concentration Analysis->Optimal_Conc

Caption: Workflow for optimizing LDAO concentration.

Part 3: Large-Scale Solubilization and Downstream Processing

Once the optimal LDAO concentration is determined, the protocol can be scaled up for protein purification.

Materials:

  • Prepared membrane suspension

  • LDAO stock solution

  • Solubilization Buffer

  • Appropriate chromatography columns and buffers for purification (all buffers should contain LDAO at or above its CMC)

Protocol:

  • Scale-Up: Perform the solubilization reaction at a larger scale using the optimized LDAO concentration and incubation conditions.

  • Clarification: After incubation, clarify the solubilizate by high-speed centrifugation to remove any remaining insoluble material.

  • Purification: The clarified supernatant containing the solubilized protein-LDAO complexes can now be subjected to various purification techniques, such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is imperative that all buffers used during purification contain LDAO at a concentration above its CMC to maintain the solubility of the target protein.[14]

Detergent Removal

For certain downstream applications, such as structural studies or functional assays that are sensitive to detergents, it may be necessary to remove or exchange the LDAO.

  • Dialysis: Due to its relatively high CMC, LDAO can be removed by dialysis.[15] This involves dialyzing the protein sample against a large volume of detergent-free buffer. The efficiency of removal depends on the dialysis membrane's molecular weight cutoff and the duration of dialysis.[16]

  • Hydrophobic Adsorption Chromatography: Resins with hydrophobic properties can bind detergent micelles, allowing the protein to be collected in the flow-through.[17]

  • Ion-Exchange Chromatography: This method can be effective for removing non-ionic and zwitterionic detergents.[15][17] The protein is bound to the ion-exchange resin, and the detergent is washed away before eluting the protein with a high-salt buffer.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Solubilization Yield Insufficient LDAO concentration.Increase the LDAO concentration or the detergent-to-protein ratio.[18]
Inappropriate buffer conditions (pH, ionic strength).Optimize the pH and salt concentration of the solubilization buffer.
Insufficient incubation time.Increase the incubation time.
Protein Aggregation/Precipitation LDAO concentration is too high, leading to delipidation and instability.Decrease the LDAO concentration. Some proteins require lipids for stability; consider adding exogenous lipids.
Protein is unstable in LDAO.Screen other detergents or use a mixture of detergents.
Loss of Protein Activity Denaturation by the detergent.LDAO is generally mild, but some proteins are sensitive. Try a milder non-ionic detergent or conduct solubilization at a lower temperature.[7]
Removal of essential lipids.Supplement the buffers with lipids that are known to be important for the protein's function.

Conclusion

This compound (LDAO) is a powerful and widely applicable detergent for the solubilization of proteins, particularly those embedded in cellular membranes. Its zwitterionic nature provides a balance of solubilizing power and gentleness, often preserving the structural and functional integrity of the target protein. Success in using LDAO, as with any detergent, hinges on careful empirical optimization of key parameters such as concentration, temperature, and buffer composition. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively harness the capabilities of LDAO in their protein research endeavors.

References

Application Notes & Protocols: N,N-Dimethyldodecylamine as a High-Efficacy Phase Transfer Catalyst in Biphasic Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phase Transfer Catalysis (PTC) represents a cornerstone of green and efficient industrial chemistry, enabling reactions between reagents isolated in immiscible phases. This guide provides an in-depth technical overview of N,N-Dimethyldodecylamine, a versatile tertiary amine, and its application as a phase transfer catalyst. We will explore the fundamental mechanism, provide field-proven protocols for key synthetic transformations such as O-alkylation and N-alkylation, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PTC for scalable, cost-effective, and robust chemical synthesis.

The Principle of Phase Transfer Catalysis

Many essential organic reactions, particularly nucleophilic substitutions, involve an ionic nucleophile (e.g., alkoxides, phenoxides, cyanides) and an organic substrate.[1] The challenge arises from phase incompatibility: the ionic nucleophile is often soluble only in an aqueous phase, while the organic substrate is soluble only in a non-polar organic solvent.[2] Consequently, the reaction is confined to the limited interfacial area between the two layers, resulting in impractically slow reaction rates.[1][3]

Phase Transfer Catalysis elegantly circumvents this barrier.[1] A catalyst, possessing both hydrophilic and lipophilic properties, transports the nucleophile from the aqueous phase into the organic phase, where it can readily react with the substrate.[2][4] This technique offers numerous advantages:

  • Elimination of expensive, anhydrous, or polar aprotic solvents like DMF or DMSO.[1][5]

  • Use of inexpensive and safer inorganic bases such as NaOH and K₂CO₃.[6]

  • Milder reaction conditions and often ambient temperatures.

  • Increased reaction rates and higher yields .[1]

  • Simplified workup procedures and reduced chemical waste.[1]

This compound: A Structurally Optimized Catalyst

This compound (DDA) is a tertiary amine characterized by two methyl groups and a long C₁₂ alkyl (dodecyl) chain. While quaternary ammonium salts ('quats') are the most common PTCs, tertiary amines like DDA are highly effective, often functioning as catalyst precursors that become activated in situ.

The efficacy of DDA is rooted in its amphiphilic structure:

  • Lipophilic Tail: The C₁₂ dodecyl chain confers high solubility in organic solvents (organophilicity), ensuring the catalyst can reside and function within the organic phase.[7]

  • Hydrophilic Head: The tertiary amine nitrogen atom can be protonated by acidic protons or quaternized by the alkylating agent itself, forming a cationic species. This charged head can interact with the aqueous phase to exchange anions at the interface.

Mechanism of Action

The catalyst facilitates the reaction through a well-established extraction mechanism.[5] The tertiary amine is first converted into its active quaternary ammonium form at the interface. This lipophilic cation then pairs with the nucleophilic anion from the aqueous phase, extracting it into the organic bulk phase. Inside the organic phase, the nucleophile is poorly solvated (a "naked anion"), rendering it highly reactive towards the organic substrate. After the reaction, the catalyst, now paired with the leaving group anion, returns to the interface to begin the cycle anew.[2][4]

PTC_Mechanism R_X Substrate (R-X) Product Product (R-Nu) R_X->Product Reaction with 'Naked' Nucleophile Q_X Catalyst-Leaving Group Ion Pair [C₁₂H₂₅N(CH₃)₂R]⁺X⁻ Q_Nu Catalyst-Nucleophile Ion Pair [C₁₂H₂₅N(CH₃)₂R]⁺Nu⁻ Q_Nu->R_X Transports Nucleophile to Substrate M_X Byproduct (e.g., Na⁺X⁻) Q_X->M_X Anion Exchange at Interface M_Nu Nucleophile Source (e.g., Na⁺Nu⁻) M_Nu->Q_Nu Anion Exchange at Interface Workflow cluster_prep 1. Reaction Setup cluster_exec 2. Execution & Monitoring cluster_workup 3. Workup & Isolation A Charge flask with: - Substrate (Alcohol/Amide) - Solvent (e.g., Toluene) - this compound B Add Base (e.g., 50% NaOH or K₂CO₃) A->B C Add Alkylating Agent (e.g., R-Br) B->C D Heat to specified temperature with VIGOROUS stirring C->D E Monitor reaction by TLC / GC / LC-MS D->E F Cool to RT Quench/Filter E->F G Phase Separation (if applicable) F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Purify product (Chromatography/Recrystallization) I->J

Sources

Application Notes & Protocols: N,N-Dimethyldodecylamine in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyldodecylamine (DDA), a tertiary amine with a C12 alkyl chain, is a remarkably versatile molecule in modern chemical and materials science. Its unique amphiphilic structure, combining a hydrophilic tertiary amine headgroup with a long, lipophilic alkyl tail, allows it to function in a multitude of roles. It is widely utilized as a crucial intermediate in the synthesis of amine oxides and quaternary ammonium compounds, which are staple ingredients in detergents, disinfectants, and wetting agents.[1] Beyond these traditional uses, DDA has emerged as a powerful mediator in advanced applications, including the synthesis of sophisticated nanomaterials, as a catalyst in organic transformations, and as a key component in pH-responsive systems for targeted drug delivery.

The efficacy of DDA stems from the reactivity of the lone pair of electrons on its nitrogen atom and its ability to self-assemble or adsorb at interfaces. Depending on the reaction environment, it can act as a base, a nucleophilic catalyst, a capping agent to stabilize nanoparticles, or a structural component in micelles and vesicles.[2][3] Its tertiary amine group is also pH-sensitive; it can be protonated in acidic conditions, leading to a cationic amphiphile whose properties can be finely tuned. This guide provides an in-depth exploration of the experimental setups for key reactions mediated by this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Section 1: DDA-Mediated Synthesis of Metallic Nanoparticles

One of the most significant applications of this compound is in the synthesis of metallic nanoparticles, where it serves as a highly effective capping and stabilizing agent.[2] The amine headgroup coordinates to the surface of the nascent nanoparticles, preventing their agglomeration, while the long dodecyl chain provides steric hindrance and confers solubility in organic solvents. This dual functionality allows for precise control over particle size and morphology, which are critical determinants of the nanoparticles' optical, electronic, and catalytic properties.

Mechanistic Role of DDA in Nanoparticle Stabilization

The stabilization mechanism involves the dative coordination of the lone pair of electrons from the nitrogen atom of DDA to the electron-deficient metal atoms on the nanoparticle surface. This forms a protective monolayer that shields the particles from aggregation via van der Waals forces. Furthermore, by adjusting the concentration of DDA relative to the metal precursor, one can modulate the growth kinetics of the nanoparticles, thereby controlling their final size and shape.

G cluster_0 Nanoparticle Core cluster_1 Stabilizing Layer Metal_NP Metallic Nanoparticle (e.g., Au, Pd) DDA_1 DDA Molecule DDA_1->Metal_NP Coordination (N lone pair -> Metal) DDA_2 DDA Molecule DDA_2->Metal_NP Steric Shielding (Alkyl Chains) DDA_3 DDA Molecule DDA_3->Metal_NP caption DDA stabilizing a metallic nanoparticle. G Start Primary/Secondary Amine (R₂NH) Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation Aldehyde Aldehyde/Ketone (R'CHO) Aldehyde->Intermediate DDA DDA Catalyst (Base) DDA->Intermediate Catalyzes Product Tertiary Amine (R₂NR') Intermediate->Product Reduction HSource Hydrogen Source (e.g., H₂/Catalyst) HSource->Product caption General workflow for DDA-catalyzed reductive amination.

Caption: General workflow for DDA-catalyzed reductive amination.

Protocol: DDA-Catalyzed Synthesis of N,N-Dimethylbenzylamine

This protocol illustrates the synthesis of a tertiary amine from a primary amine using formaldehyde and a reducing agent, where DDA can act as a co-catalyst or base. The synthesis of DDA itself often involves the reaction of dodecylamine with formaldehyde and formic acid. [4] Materials and Equipment:

  • Benzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (90%)

  • This compound (DDA) as a potential phase-transfer or base catalyst

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask with reflux condenser, magnetic stirrer

Experimental Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine benzylamine (10.7 g, 0.1 mol) and this compound (0.5 g, as catalyst).

    • Cool the flask in an ice bath.

    • Slowly add formic acid (11.5 g, 0.25 mol) to the flask with stirring.

    • After the addition of formic acid, slowly add formaldehyde solution (18.8 g, 0.25 mol).

  • Reaction:

    • Remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to 90-100°C and reflux for 6 hours. Carbon dioxide will be evolved during the reaction.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 20% aqueous NaOH solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess formic acid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield N,N-dimethylbenzylamine.

Characterization:

  • The product can be characterized by FTIR and ¹H NMR spectroscopy to confirm its structure. [4]* Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Section 3: DDA in pH-Responsive Drug Delivery Systems

The tertiary amine group of DDA is a protonatable site, making it an excellent component for creating pH-responsive materials. [5]In acidic environments, such as those found in tumor microenvironments or endosomes, the nitrogen atom becomes protonated, acquiring a positive charge. This charge reversal can be harnessed to trigger the release of an encapsulated drug or to facilitate endosomal escape, enhancing the therapeutic efficacy of nanomedicines. [6]While DDA itself can be used, it often serves as a precursor to cationic lipids like didodecylamine, which are incorporated into Lipid Nanoparticles (LNPs). [7]

Mechanism of pH-Responsive Release

In a neutral pH environment (e.g., bloodstream, pH 7.4), DDA-containing nanoparticles remain stable and uncharged, minimizing non-specific interactions. [8]Upon reaching a target site with a lower pH (e.g., a tumor at pH ~6.5 or an endosome at pH ~5.5), the DDA molecules become protonated. The resulting electrostatic repulsion between the now-cationic headgroups can destabilize the nanoparticle structure, leading to swelling or disassembly and the subsequent release of the therapeutic payload. [9][10]

Protocol: Formulation of DDA-Functionalized pH-Responsive Micelles

This protocol describes the formulation of micelles using a block copolymer functionalized with DDA for the pH-triggered release of a hydrophobic drug.

Materials and Equipment:

  • Hydrophobic drug (e.g., Paclitaxel)

  • DDA-functionalized block copolymer (e.g., PEG-b-poly(styrene-co-DDA))

  • Dialysis tubing (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Organic solvent (e.g., Dimethylformamide, DMF)

  • Dynamic Light Scattering (DLS) instrument

Experimental Procedure:

  • Micelle Formulation (Solvent Evaporation Method):

    • Dissolve 50 mg of the DDA-functionalized block copolymer and 5 mg of Paclitaxel in 5 mL of DMF.

    • Add this organic solution dropwise into 20 mL of deionized water while stirring vigorously.

    • Continue stirring overnight in a fume hood to allow for the complete evaporation of the DMF and the self-assembly of micelles.

  • Purification:

    • Transfer the micellar solution into dialysis tubing.

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove any remaining free drug and DMF.

    • Collect the purified drug-loaded micelle solution.

  • Characterization of Micelles:

    • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles at pH 7.4 and pH 5.5 using DLS. A significant increase in zeta potential (from near-neutral to positive) is expected at the lower pH.

    • Drug Loading and Encapsulation Efficiency: Lyse a known amount of the micellar solution with a suitable solvent (e.g., acetonitrile) and quantify the drug concentration using HPLC.

  • In Vitro pH-Responsive Drug Release Study:

    • Place 1 mL of the drug-loaded micelle solution into two separate dialysis bags.

    • Immerse one bag in 50 mL of PBS at pH 7.4 and the other in 50 mL of PBS at pH 5.5, both maintained at 37°C with gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

    • Analyze the drug concentration in the collected samples by HPLC to determine the cumulative release profile. A significantly faster release rate is expected at pH 5.5.

ParameterCondition 1 (Bloodstream)Condition 2 (Tumor/Endosome)Expected Outcome
pH 7.45.5 - 6.5---
DDA State Neutral (Deprotonated)Cationic (Protonated)Charge Reversal
Micelle Stability Stable, compactDestabilized, swollenDrug Release
Drug Release Rate Slow / MinimalAcceleratedTargeted Delivery

Section 4: Analytical Techniques for Characterization

Thorough characterization is essential to validate the successful synthesis and performance of DDA-mediated products. A multi-technique approach is often required. [11]

  • Spectroscopy:

    • UV-Visible (UV-Vis) Spectroscopy: Primarily used to confirm the formation of metallic nanoparticles by identifying their specific surface plasmon resonance (SPR) peak. [2] * Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of specific functional groups and to verify the surface functionalization of nanoparticles or the structure of synthesized organic molecules. [12]

  • Microscopy:

    • Transmission Electron Microscopy (TEM) & Scanning Electron Microscopy (SEM): These techniques are indispensable for visualizing nanomaterials, providing critical information on their size, morphology, and state of aggregation. [13]

  • Scattering and Sizing:

    • Dynamic Light Scattering (DLS): A standard method for measuring the hydrodynamic diameter, size distribution (PDI), and zeta potential of nanoparticles and micelles in solution. [9]It is crucial for assessing the stability and pH-responsiveness of drug delivery systems.

  • Chromatography and Mass Spectrometry:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantifying small molecules. It is used to determine drug loading and release in delivery systems and to analyze the purity of synthesized organic compounds. [14][15]

Conclusion

This compound is a powerful and versatile chemical tool with broad applicability in materials science, catalysis, and drug development. By understanding the fundamental reactivity of its tertiary amine group and the physical properties conferred by its alkyl chain, researchers can design robust experimental setups to synthesize advanced materials with tailored properties. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of DDA in innovative research and development endeavors.

References

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  • ACS Publications. (n.d.). Determination of surfactant activities in micellar solutions of dimethyldodecylamine oxide. Langmuir. Retrieved from [Link]

  • ResearchGate. (2016). A cheap, mild, inexpensive and envoirementally friendly synthesis of N,N- Dimethyl Decocyl Amine is Reported. International Journal of Advanced Research, 4(1), 716-719. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Tertiary Amine for Industrial Synthesis and Nanoparticle Applications. Retrieved from [Link]

  • PubMed. (2015). Determination of this compound and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry. Bulletin of Environmental Contamination and Toxicology, 94(6), 801-806. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis and Characterization of this compound-Capped Aucore-Pdshell Nanoparticles in Toluene. Langmuir. Retrieved from [Link]

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  • American Chemical Society. (n.d.). Synthesis of Surfactants by Micellar Autocatalysis: this compound N-Oxide. Retrieved from [Link]

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  • Oxford Academic. (n.d.). Chemical Synthesis of Silver Nanowires Using this compound Oxide. Chemistry Letters. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of n,n-dimethylamine.
  • PubMed. (2022). The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. Langmuir, 38(13), 4090-4101. Retrieved from [Link]

  • MDPI. (n.d.). pH-Responsive Hybrid Hydrogels as Antibacterial and Drug Delivery Systems. Retrieved from [Link]

  • Kinam Park. (2012). Drug Delivery Systems. Retrieved from [Link]

  • PMC. (n.d.). pH-Responsive Nanoparticles for Drug Delivery. Retrieved from [Link]

  • NIH. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Protocols - Nanotechnology Characterization Lab. Retrieved from [Link]

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A Senior Application Scientist's Guide to Method Selection, Protocol Development, and Validation for the Quantification of N,N-Dimethyldodecylamine (DMLDA)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of N,N-Dimethyldodecylamine

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the analytical techniques for quantifying this compound (DMLDA). It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Analytical Imperative for DMLDA

This compound (DMLDA), also known as lauryldimethylamine, is a tertiary amine with a C12 alkyl chain.[1] It serves as a critical intermediate in the synthesis of surfactants, such as amine oxides and quaternary ammonium compounds, used in cosmetics and cleaning agents.[2][3] In pharmaceutical development, it can be found as a process impurity, a degradation product, or a component in advanced drug delivery systems. Given its potential toxicity and impact on product quality and safety, its accurate quantification is a non-negotiable aspect of quality control and regulatory compliance.[4]

This guide details the primary analytical strategies for DMLDA, providing a framework for selecting the appropriate technique and implementing a validated method.

Guiding Principles: Physicochemical Properties of DMLDA

Understanding the chemical nature of DMLDA is fundamental to designing a successful analytical method. Its properties dictate the choice of instrumentation, sample preparation, and chromatographic conditions.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₄H₃₁NDetermines the molecular weight (213.4 g/mol ).[1]
Appearance Colorless to light yellow liquid with a fish-like odor.[1][2]Standard handling procedures for liquid samples are applicable.
Boiling Point 80-82 °C at 0.1 mm Hg.[3]Sufficiently volatile for Gas Chromatography (GC), but its high boiling point at atmospheric pressure requires elevated GC inlet and oven temperatures.
Solubility Very slightly soluble or insoluble in water.[1][2] Soluble in organic solvents like chloroform and methanol.[3]Affects choice of sample preparation solvent. For aqueous samples, extraction (LLE or SPE) is necessary.
pKa 9.78 ± 0.28 (Predicted).[3]CRITICAL for LC and Titration. The molecule is a base. At pH < 8, it is predominantly protonated (cationic). At pH > 11, it is in its neutral form. This dictates mobile phase pH in Liquid Chromatography (LC).
Reactivity Neutralizes acids in exothermic reactions.[5] Incompatible with strong oxidizing agents.[3]Forms the basis of titrimetric assays. Care must be taken with sample matrix components.

The basicity (pKa ~9.78) of the tertiary amine group is the most influential parameter for chromatographic and titrimetric methods.

cluster_0 DMLDA Protonation Equilibrium Neutral R-N(CH₃)₂ Neutral Form (Favored at High pH > 10) Protonated R-N(CH₃)₂H⁺ Protonated Form (Cation) (Favored at Low pH < 9) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: pH-dependent equilibrium of DMLDA.

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., bulk assay vs. trace impurity). The three most common and effective approaches are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Potentiometric Titration.

TechniquePrincipleBest ForProsCons
GC-MS Separation of volatile compounds followed by mass-based detection.Purity testing, identification, and quantification of DMLDA as a process impurity in organic matrices.High specificity from MS; good for resolving related volatile impurities.Can suffer from peak tailing for amines; requires high temperatures; less suitable for non-volatile matrices.
LC-MS/MS Separation in the liquid phase followed by highly selective and sensitive mass detection.Trace-level quantification in complex matrices (environmental water, biological samples, drug products).[4]Exceptional sensitivity (ng/L levels achievable)[4][6]; high specificity; suitable for non-volatile matrices.More complex instrumentation; potential for matrix effects (ion suppression).
Potentiometric Titration Neutralization of the basic amine with a standardized acid, monitoring the equivalence point with a pH electrode.Assay of DMLDA in raw materials or concentrated solutions (>90% purity).Simple, cost-effective, highly accurate and precise for bulk material.Lacks specificity; not suitable for trace analysis or complex mixtures.

Decision Framework: Selecting the Right Analytical Tool

The following decision tree provides a logical pathway for selecting the most appropriate analytical technique based on the sample characteristics and the analytical objective.

start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix concentration What is the expected concentration? matrix->concentration Organic Solvent or Neat Material concentration2 What is the expected concentration? matrix->concentration2 Aqueous or Complex Matrix (e.g., environmental, biological) gcms Use GC-MS (Purity/Impurities) concentration->gcms Low (<1%) Impurity Profile titration Use Potentiometric Titration (Assay) concentration->titration High (>1%) Assay lcms Use LC-MS/MS (Trace Analysis) concentration2->lcms Trace Levels (ng/L to µg/L) concentration2->lcms Moderate Levels (mg/L)

Caption: Method selection guide for DMLDA quantification.

Detailed Application Protocols

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for assessing the purity of DMLDA raw material or for quantifying it as a process-related impurity in a relatively clean, organic matrix. The primary challenge in GC of amines is managing peak tailing caused by the interaction of the basic amine with acidic silanol groups on the column and in the inlet.[7]

Workflow for GC-MS Analysis

prep 1. Sample Preparation Dissolve sample in an appropriate organic solvent (e.g., Methanol). inject 2. GC Injection Split/Splitless Inlet prep->inject separate 3. Chromatographic Separation Use a base-deactivated or amine-specific column. inject->separate detect 4. MS Detection Scan or Selected Ion Monitoring (SIM) separate->detect process 5. Data Processing Integrate peak and quantify against a standard curve. detect->process

Caption: Standard workflow for DMLDA analysis by GC-MS.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of DMLDA reference standard at 1 mg/mL in methanol.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Accurately weigh the sample to be analyzed and dissolve it in methanol to achieve a final concentration within the calibration range.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS Detector Agilent 5977 MSD or equivalentOffers high sensitivity and specificity.
Column Rtx-5 Amine (30 m x 0.25 mm, 0.5 µm) or DB-5msThe Rtx-5 Amine is specifically designed to reduce amine tailing.[8] A standard DB-5ms can be used but may require more inlet maintenance.
Inlet Split/Splitless, 270°CHigh temperature ensures complete vaporization. Use of a base-deactivated liner is critical.
Injection Volume 1 µL, Split ratio 20:1Ratio can be adjusted based on concentration.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 120°C (hold 2 min), ramp to 280°C @ 20°C/min, hold 5 minAn initial temperature of 120°C prevents condensation.[9] The ramp ensures elution of the high-boiling DMLDA.
MS Source Temp 230°CStandard condition.
MS Quad Temp 150°CStandard condition.
Acquisition Mode Full Scan (m/z 40-400) for identification; SIM for quantificationFull scan confirms identity. SIM mode enhances sensitivity by monitoring characteristic ions.
SIM Ions m/z 58 (Quantifier) , m/z 213 (Qualifier, M⁺)The m/z 58 fragment, [(CH₃)₂N=CH₂]⁺, is the highly stable and abundant base peak for tertiary amines of this type, making it ideal for quantification.[10]
  • Data Analysis:

    • Identify the DMLDA peak in the chromatogram by its retention time and mass spectrum.

    • Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration).

    • Quantify the DMLDA concentration in the sample using the regression equation.

Protocol 2: Trace-Level Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for determining trace levels of DMLDA in complex aqueous samples like environmental water or in pharmaceutical formulations where low detection limits are required.[4] The method leverages Solid Phase Extraction (SPE) for sample cleanup and concentration.

Workflow for LC-MS/MS Analysis

spe 1. Solid Phase Extraction (SPE) Load aqueous sample onto SPE cartridge. Wash and elute. evap 2. Evaporation & Reconstitution Evaporate eluate and reconstitute in mobile phase. spe->evap inject 3. LC Injection Autosampler evap->inject separate 4. Chromatographic Separation Reversed-Phase C18 column with acidic mobile phase. inject->separate detect 5. MS/MS Detection ESI+ with Multiple Reaction Monitoring (MRM). separate->detect process 6. Data Processing Quantify against a matrix-matched standard curve. detect->process

Caption: Sample preparation and analysis workflow for DMLDA by LC-MS/MS.

Step-by-Step Protocol:

  • Sample Preparation (Solid Phase Extraction):

    • A published method for similar amines in water provides a strong foundation.[4][6]

    • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 5 mL of methanol followed by 5 mL of purified water.

    • Sample Loading: Load 100 mL of the aqueous sample onto the cartridge at a slow flow rate (~5 mL/min).

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the DMLDA from the cartridge with 5 mL of methanol.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure systems provide excellent resolution and speed.
MS/MS System Sciex QTRAP 6500 or equivalentHigh sensitivity and robust performance.
Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)Provides excellent retention and peak shape for basic compounds under acidic conditions.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures DMLDA is protonated (R-NH⁺), leading to good retention on a C18 column and efficient ionization.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrateA gradient is necessary to elute the hydrophobic DMLDA and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Positive (ESI+)DMLDA readily forms a stable positive ion [M+H]⁺ in acidic mobile phase.
MRM Transitions Q1: 214.3 -> Q3: 58.1 (Quantifier) , Q1: 214.3 -> Q3: 156.2 (Qualifier)The precursor ion [M+H]⁺ is 214.3. The transition to the stable 58.1 fragment is highly specific and sensitive for quantification.
  • Data Analysis:

    • Prepare calibration standards in a blank matrix that has undergone the same SPE procedure to compensate for extraction recovery and matrix effects.

    • Generate a regression curve and quantify the sample concentration.

Protocol 3: Assay by Potentiometric Titration

This is a classic, robust method for determining the purity of DMLDA as a raw material. It relies on the basicity of the amine group.

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl) in Isopropanol.

    • Titration solvent: A non-aqueous solvent like isopropanol.

  • Procedure:

    • Accurately weigh approximately 200 mg of DMLDA into a beaker.

    • Dissolve the sample in 50 mL of isopropanol.

    • Immerse a calibrated pH electrode connected to a titrator into the solution.

    • Titrate the solution with the standardized 0.1 M HCl solution.

    • Record the volume of titrant added versus the pH. The equivalence point is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the percentage assay using the formula: % Assay = (V * M * F * 100) / W Where:

      • V = Volume of HCl at the equivalence point (mL)

      • M = Molarity of the HCl solution

      • F = Molecular weight of DMLDA (213.4 g/mol )

      • W = Weight of the sample (mg)

Method Validation: Ensuring Trustworthy Data

All analytical methods must be validated to ensure they are fit for their intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[12][13][14]

Key Validation Parameters and Typical Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (MS); no interfering peaks at the retention time of DMLDA in blank matrix.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery for assay; 80.0% - 120.0% for trace impurity analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0% for assay; ≤ 15% for trace analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; precision and accuracy criteria must be met.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
GC: Broad or Tailing Peaks 1. Active sites in the inlet liner or column. 2. Column contamination.1. Use a new, base-deactivated inlet liner. 2. Use an amine-specific GC column (e.g., Rtx-5 Amine). 3. Trim the first few cm from the front of the column.
LC: Poor Peak Shape 1. Silanol interactions on the column. 2. Incompatible sample solvent.1. Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the amine protonated. 2. Reconstitute the final sample in the initial mobile phase.
LC-MS: Low Sensitivity / Ion Suppression 1. Matrix components co-eluting with the analyte. 2. Inefficient ionization.1. Improve sample cleanup (optimize SPE). 2. Adjust chromatography to separate DMLDA from the suppression zone. 3. Ensure mobile phase pH is optimal for ESI+ ionization.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Instrument variability.1. Use an internal standard. 2. Ensure system suitability tests (SST) pass before running samples.

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Application Note: Determination of the Critical Micelle Concentration (CMC) of N,N-Dimethyldodecylamine for Micellar Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyldodecylamine is a tertiary amine featuring a C12 hydrophobic alkyl chain and a polar dimethylamino head group.[1][2] Its utility as a surfactant is critically dependent on pH; in acidic environments, the amine group is protonated, yielding a cationic amphiphile capable of self-assembly. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the Critical Micelle Concentration (CMC) of this compound. The CMC is the concentration threshold above which individual surfactant molecules, or monomers, spontaneously aggregate to form micelles, a phenomenon central to applications in drug solubilization and advanced drug delivery systems.[3][4] We present detailed, field-proven protocols for two robust methods: surface tensiometry and electrical conductivity. Understanding and accurately measuring the CMC is a prerequisite for harnessing the full potential of this compound in creating stable and effective micellar formulations.

The Principle of Micellization

The defining characteristic of a surfactant molecule is its amphiphilic nature—possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[5] For this compound, the dodecyl chain constitutes the hydrophobic tail, while the protonated dimethylammonium group serves as the hydrophilic head.

When introduced into an aqueous medium at low concentrations, these monomers initially adsorb at the air-water interface, orienting their hydrophobic tails away from the water. This process disrupts the cohesive energy of water at the surface, thereby reducing the surface tension.[5]

As the surfactant concentration increases, the interface becomes saturated. To minimize the unfavorable interaction between the hydrophobic tails and water, the system's free energy is further lowered through a self-assembly process.[3] Monomers aggregate in the bulk solution to form spherical structures known as micelles, with their hydrophobic tails sequestered in a core and their hydrophilic heads forming a protective outer shell that interfaces with the water.[6] The concentration at which this spontaneous formation begins is the Critical Micelle Concentration (CMC).[3][7]

Caption: Self-assembly of monomers into a micelle above the CMC.

Critical Factors Influencing the CMC of this compound

The CMC is not an immutable constant; it is highly sensitive to the surrounding experimental conditions. For pH-responsive surfactants like this compound, careful control of these parameters is essential for reproducible results.

FactorEffect on CMCCausality
pH Decreases with lower pHThis compound is a weak base. A low pH (e.g., pH < 6) ensures the tertiary amine head group is protonated (-N⁺H(CH₃)₂), creating the cationic charge necessary for its function as an effective surfactant. In its neutral form at higher pH, it is largely insoluble and does not form micelles readily.[8]
Ionic Strength Decreases with added electrolyteThe addition of salts (e.g., NaCl) to a solution of ionic surfactants introduces counter-ions (Cl⁻) that shield the electrostatic repulsion between the positively charged head groups in the micelle. This reduces the energy barrier to aggregation, thus lowering the CMC.[9][10]
Temperature VariableFor ionic surfactants, the effect of temperature is generally less pronounced than for non-ionic ones. It can influence water structure and monomer solubility, leading to minor shifts in the CMC.[9]
Purity Increases with impuritiesSurface-active impurities can interfere with measurements, particularly surface tension, and may artificially alter the perceived CMC. Using high-purity surfactant and solvent is critical.[11]

Experimental Protocols for CMC Determination

General Materials and Reagents
  • This compound (≥97% purity)

  • High-purity deionized or distilled water (Resistivity > 18 MΩ·cm)

  • Hydrochloric acid (HCl) or a suitable acidic buffer (e.g., acetate buffer) to control pH

  • Sodium chloride (NaCl, for ionic strength studies)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Magnetic stirrer and stir bars

Protocol 1: Surface Tensiometry (Du Noüy Ring Method)

This is a primary and highly reliable method for determining the CMC of both ionic and non-ionic surfactants. It operates on the principle that as surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, leading to a plateau in the surface tension values.[3][7] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of concentration.[12]

Methodology

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in the desired aqueous medium. Crucially, this medium must be pH-adjusted (e.g., 10 mM HCl, pH ≈ 2) to ensure full protonation of the amine head groups.

  • Preparation of Dilution Series: Prepare a series of solutions with decreasing concentrations from the stock solution via serial dilution. A logarithmic dilution series is efficient and ensures good data distribution around the expected CMC.

  • Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Ring Preparation: Before each measurement, the platinum-iridium ring must be meticulously cleaned by rinsing with high-purity water and flaming to red heat to remove any organic contaminants.[12]

  • Measurement:

    • Start with the most dilute solution and proceed to the most concentrated to minimize cross-contamination.

    • Pour the solution into the sample vessel, ensuring the ring is fully submerged.

    • Allow the solution to equilibrate for 2-5 minutes.

    • Measure the surface tension. Record at least three readings for each concentration to ensure reproducibility.

  • Data Analysis:

    • Plot the average surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

    • The resulting plot will show two linear regions. The CMC is the concentration at the intersection of the regression lines drawn through these two regions.[7]

Caption: Experimental workflow for CMC determination by conductivity.

Applications in Drug Development

An accurate CMC value is fundamental for the rational design of micelle-based drug delivery systems.

  • Solubilization of Hydrophobic Drugs: Micelles act as nanocarriers, sequestering poorly water-soluble active pharmaceutical ingredients (APIs) within their hydrophobic core. [13]To ensure efficient drug loading and formulation stability, the surfactant concentration must be maintained significantly above the CMC.

  • Enhanced Bioavailability: By solubilizing drugs, micelles can improve their absorption and bioavailability. [14]* Targeted Drug Delivery: The small size of micelles (typically <100 nm) allows them to exploit the Enhanced Permeability and Retention (EPR) effect for passive accumulation in tumor tissues. [15]Knowledge of the CMC helps in designing stable carriers that do not prematurely dissociate upon dilution in the bloodstream. [14]

Conclusion

This compound is a versatile, pH-responsive surfactant whose self-assembly into micelles is a cornerstone of its utility in pharmaceutical sciences. The determination of its Critical Micelle Concentration is not merely a characterization step but a critical prerequisite for developing robust and effective drug formulations. The surface tensiometry and conductivity methods detailed herein provide reliable and accessible means to quantify this crucial parameter. By carefully controlling experimental variables, particularly pH and ionic strength, researchers can accurately determine the CMC and unlock the full potential of this compound for advanced drug delivery applications.

References

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Application Notes & Protocols: Leveraging N,N-Dimethyldodecylamine as a pH-Responsive Cationic Lipid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Ionizable Lipids in Modern Therapeutics

The advent of nano-based drug delivery systems (NDDS) has revolutionized modern medicine, offering unprecedented control over the therapeutic action of drugs.[1][2][3] Among these, lipid-based carriers such as liposomes and lipid nanoparticles (LNPs) have emerged as clinically successful platforms, most notably demonstrated by their use in mRNA vaccines and siRNA therapeutics.[4] A cornerstone of these systems, particularly for the delivery of nucleic acids like messenger RNA (mRNA) and small interfering RNA (siRNA), is the incorporation of cationic or ionizable lipids.[4][5][6][7] These specialized lipids are critical for encapsulating negatively charged genetic material and, more importantly, for facilitating its escape from the endosome into the cytoplasm, a major bottleneck in intracellular drug delivery.

This guide focuses on N,N-Dimethyldodecylamine (DML) , a tertiary amine with a 12-carbon alkyl chain, and its application as a versatile, pH-responsive cationic lipid in drug delivery formulations.[8][9] The defining feature of DML is its dimethylamino headgroup, which has a pKa in the physiological range. At neutral pH (~7.4) in circulation, DML is largely neutral, minimizing non-specific interactions and reducing toxicity. However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine becomes protonated.[10][11] This charge switch is hypothesized to trigger the disruption of the endosomal membrane through interactions with anionic lipids, leading to the efficient release of the therapeutic payload into the cell's cytoplasm.[12]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the formulation, characterization, and in vitro evaluation of DML-based drug delivery systems.

Part I: Formulation of DML-Based Lipid Nanoparticles (LNPs)

Principle of LNP Formulation

The formation of LNPs is a rapid, self-assembly process driven by the controlled mixing of a lipid mixture in an organic solvent (typically ethanol) with a therapeutic payload in an aqueous buffer.[13] The final formulation's characteristics are dictated by the precise composition and ratio of its lipid components:

  • Ionizable Cationic Lipid (e.g., DML): Essential for encapsulating the nucleic acid cargo and facilitating endosomal escape.

  • Helper Phospholipid (e.g., DOPE, DSPC): A zwitterionic lipid that provides structural integrity to the lipid bilayer.[12][14]

  • Cholesterol: A structural "glue" that fills gaps between lipids, modulating bilayer fluidity and stability.[14][15]

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface. This sterically stabilizes the particle, prevents aggregation, and reduces clearance by the immune system, thereby extending circulation time.[14]

Protocol 1: Preparation of DML-LNPs for Nucleic Acid Delivery via Microfluidic Mixing

Microfluidic mixing is the state-of-the-art method for producing LNPs with highly reproducible and tunable sizes.[16] The rapid and controlled mixing of the ethanol and aqueous phases leads to a rapid increase in solvent polarity, triggering the precipitation and self-assembly of lipids around the nucleic acid cargo.

G cluster_0 Phase Preparation cluster_1 LNP Assembly cluster_2 Purification & Concentration A Lipid Phase (DML, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixer (e.g., NanoAssemblr) A->C B Aqueous Phase (mRNA/siRNA) in Acidic Buffer (e.g., Citrate) B->C D Dilution with Buffer (to reduce ethanol concentration) C->D E Dialysis / Tangential Flow Filtration (to remove ethanol & unencapsulated RNA) D->E F Sterile Filtration (0.22 µm filter) E->F G Final DML-LNP Formulation F->G

Caption: Workflow for DML-LNP formulation via microfluidic mixing.

ReagentSuggested SupplierPurpose
This compound (DML)Spectrum Chemical, Sigma-AldrichCationic Lipid
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar LipidsHelper Lipid
CholesterolAvanti Polar LipidsStructural Lipid
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)Avanti Polar LipidsPEG-Lipid
Nucleic Acid (e.g., Firefly Luciferase mRNA)TriLink BioTechnologiesTherapeutic Cargo
Ethanol, 200 ProofDecon LabsOrganic Solvent
Citrate Buffer (e.g., 50 mM, pH 4.0)In-house preparationAqueous Buffer
Phosphate-Buffered Saline (PBS), pH 7.4GibcoDialysis/Final Buffer
Microfluidic Mixing SystemPrecision NanoSystems, DolomiteLNP Formation
Dialysis Cassettes (10 kDa MWCO)Thermo Fisher ScientificPurification
  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of DML, DOPE, Cholesterol, and DSPE-PEG2000 in 200-proof ethanol at a concentration of 10-20 mg/mL.

    • Expert Insight: Using high-purity lipids and anhydrous ethanol is crucial to prevent premature degradation or aggregation.

  • Preparation of Lipid Mixture (Organic Phase):

    • In a sterile glass vial, combine the lipid stock solutions to achieve a desired molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (DML:DOPE:Cholesterol:DSPE-PEG2000).

    • Add ethanol to achieve a final total lipid concentration of ~10-12.5 mg/mL. This will be one of the input streams for the microfluidic system.[13]

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid stock in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the nucleic acid is stable and that DML is protonated upon initial interaction, facilitating encapsulation.

    • This will be the second input stream for the microfluidic system.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture and the nucleic acid-aqueous buffer into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1. This ensures rapid dilution of ethanol, driving LNP self-assembly.

    • Set a total flow rate (TFR) appropriate for your system (e.g., 12 mL/min).

    • Initiate the mixing process and collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange:

    • Immediately after formation, dilute the collected LNP suspension with PBS (pH 7.4) to reduce the ethanol concentration.

    • Transfer the diluted suspension to a pre-wetted dialysis cassette (10 kDa MWCO).

    • Perform dialysis against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step removes residual ethanol and unencapsulated nucleic acid.

    • Trustworthiness: This purification step is essential for removing process impurities that could cause toxicity or instability.

  • Concentration and Sterilization:

    • If necessary, concentrate the purified LNPs using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter into a sterile, low-binding storage tube.

    • Store at 4°C for short-term use (1-2 weeks). For long-term storage, assess stability at -80°C.

Part II: Physicochemical Characterization of DML-LNPs

Thorough characterization is a self-validating step to ensure that the formulated nanoparticles meet the required quality attributes for performance, safety, and reproducibility.[17][18]

Protocol 3: Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[19][20] This information is used to calculate the hydrodynamic diameter (size) and the PDI, a measure of the size distribution's breadth.[21]

  • Dilute a small aliquot of the LNP suspension in 1X PBS (pH 7.4) to a suitable concentration for DLS analysis (typically resulting in a count rate between 100-500 kcps).

  • Equilibrate the sample at 25°C for 1-2 minutes within the DLS instrument.

  • Perform the measurement, typically consisting of 3-5 runs of 60-120 seconds each.

  • Analyze the correlation function to obtain the Z-average diameter (intensity-weighted mean size) and the PDI.

ParameterIdeal RangeInterpretation
Z-Average Diameter 70 - 150 nmOptimal size for evading rapid clearance and accumulating in target tissues like the liver or tumors via the EPR effect.[22]
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogenous population of nanoparticles, which is critical for consistent biological performance.[21][22]
Protocol 4: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key indicator of colloidal stability.[17] For DML-LNPs, it also confirms the pH-responsive charge behavior.

  • Prepare two diluted samples of the LNP suspension: one in a neutral buffer (e.g., PBS, pH 7.4) and one in an acidic buffer (e.g., citrate buffer, pH 5.0).

  • Load the sample into a disposable folded capillary cell.

  • Perform the measurement using electrophoretic light scattering (ELS) mode.

  • Record the average zeta potential in millivolts (mV).

  • At pH 7.4: Expect a near-neutral or slightly negative zeta potential (-10 to +10 mV) due to the PEG-lipid shielding effect. This is desirable for minimizing non-specific binding in the bloodstream.

  • At pH 5.0: Expect a significant shift to a positive zeta potential (> +20 mV) as the DML headgroups become protonated. This confirms the pH-responsive nature essential for endosomal disruption.

Protocol 5: Encapsulation Efficiency (EE) Quantification

EE determines the percentage of the drug that has been successfully encapsulated within the LNPs. This is a critical quality attribute directly related to the therapeutic dose. The RiboGreen assay is a sensitive method for quantifying RNA.

  • Measure Total RNA: Lyse a known volume of the LNP formulation by adding a surfactant (e.g., 2% Triton X-100) to release the encapsulated RNA. Measure the RNA concentration using the RiboGreen assay according to the manufacturer's protocol.

  • Measure Free RNA: In a separate sample of the intact LNP formulation (without lysis), measure the RNA concentration using the RiboGreen assay. This quantifies the unencapsulated RNA on the exterior of the LNPs.

  • Calculate Encapsulation Efficiency:

    • EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

    • Expert Insight: An EE > 90% is generally considered excellent for LNP formulations and is a key indicator of a successful and robust formulation process.[22]

Data Summary Table
Formulation IDZ-Average (d.nm)PDIZeta Potential (mV) @ pH 7.4Zeta Potential (mV) @ pH 5.0EE (%)
DML-LNP-00185.20.11-2.5+28.794.5
Your Data Here

Part III: In Vitro Evaluation of DML-LNP Efficacy

After confirming the physicochemical properties, the next step is to assess the biological function of the DML-LNPs in a relevant cell culture model.[18]

Protocol 7: Cell Culture and Transfection with DML-LNPs

This protocol describes a general method for treating adherent cells with nucleic acid-loaded LNPs to assess delivery and functional effect (e.g., protein expression from mRNA).[13][23]

G A Seed Cells (e.g., HepG2, HEK293T) in 96-well plate B Incubate Overnight (Allow cells to adhere) A->B C Prepare DML-LNP Dilutions (in complete cell culture medium) B->C D Treat Cells (Replace old medium with LNP-containing medium) C->D E Incubate for 24-48 hours D->E F Assess Endpoint (e.g., Luciferase Assay, qPCR, Cytotoxicity Assay) E->F

Caption: General workflow for assessing DML-LNP efficacy in vitro.

ReagentSuggested Supplier
Cell Line (e.g., HepG2, HeLa)ATCC
Complete Culture Medium (e.g., DMEM + 10% FBS)Gibco
DML-LNP formulationFormulated in-house
96-well tissue culture platesCorning
Luciferase Assay SystemPromega
MTT or LDH Cytotoxicity Assay KitThermo Fisher Scientific
  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment (e.g., 10,000 cells/well for HepG2).[13]

  • Incubation: Incubate the cells overnight at 37°C and 5% CO₂.

  • LNP Treatment:

    • On the day of transfection, prepare serial dilutions of the DML-LNP formulation in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10 to 1000 ng of mRNA per well).

    • Aspirate the old medium from the cells and gently add 100 µL of the LNP-containing medium to each well.[13]

    • Causality: Unlike traditional transfection reagents, well-formulated LNPs are generally effective in the presence of serum, which provides a more physiologically relevant testing condition.[23]

  • Incubation: Return the plate to the incubator for 24-48 hours to allow for nanoparticle uptake and payload expression.

  • Endpoint Assessment: After the incubation period, perform the desired assay. For mRNA encoding a reporter like luciferase, use a commercial luciferase assay system to measure luminescence, which is directly proportional to protein expression and, therefore, successful delivery.[13] For siRNA, assess target gene knockdown using qPCR.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size (>200 nm) or High PDI (>0.3) - Poor lipid quality or degradation.- Suboptimal mixing parameters (flow rates).- Inefficient buffer system.- Use fresh, high-purity lipids and anhydrous ethanol.- Optimize Total Flow Rate and Flow Rate Ratio on the microfluidic system.- Ensure the aqueous buffer pH is appropriate (e.g., pH 4.0).
Low Encapsulation Efficiency (<80%) - Incorrect N/P ratio (amine in lipid to phosphate in nucleic acid).- Suboptimal lipid composition.- Inefficient mixing.- Adjust the amount of nucleic acid relative to the total lipid mass.- Screen different molar ratios of DML.- Increase the Total Flow Rate to enhance mixing speed.
Low In Vitro Transfection Efficiency - Inefficient endosomal escape.- LNP instability in culture medium.- Low cellular uptake.- Confirm pH-responsiveness with zeta potential measurements.- Increase the molar percentage of DML.- Ensure particle size is within the optimal range (70-150 nm).
High Cytotoxicity - Excess positive charge from unformulated DML.- Residual ethanol from incomplete purification.- High dose of LNPs.- Ensure thorough dialysis to remove impurities.- Confirm near-neutral zeta potential at pH 7.4.- Perform a dose-response curve to find the optimal therapeutic window.

Conclusion

This compound is a valuable tool in the development of advanced drug delivery systems. Its simple structure, commercial availability, and inherent pH-responsiveness make it an excellent ionizable cationic lipid for formulating LNPs capable of efficient intracellular delivery of nucleic acids and other therapeutic agents. By following robust protocols for formulation and implementing a thorough panel of physicochemical and biological characterization assays, researchers can confidently develop and validate DML-based nanoparticles. The methodologies presented here provide a solid foundation for harnessing the potential of DML to address challenges in gene therapy, vaccine development, and targeted drug delivery.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with N,N-Dimethyldodecylamine Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyldodecylamine (DMDDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reactions catalyzed by this versatile tertiary amine. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges and unlock the full potential of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic role of this compound?

A1: this compound is a tertiary amine catalyst that primarily functions by accelerating reactions involving nucleophilic attack. Its lone pair of electrons on the nitrogen atom can activate reactants, such as isocyanates in polyurethane synthesis or epoxy rings in resin curing, making them more susceptible to nucleophilic attack.[1][2] In polyurethane production, it influences both the gelling reaction (urethane formation) and the blowing reaction (water-isocyanate reaction).[3]

Q2: In which key applications is this compound used as a catalyst?

A2: DMDDA is a versatile catalyst with several industrial applications:

  • Polyurethane Foams: It is used in the manufacturing of both rigid and flexible polyurethane foams, where it helps to control the reaction speed and the final properties of the foam, such as density and hardness.[1]

  • Epoxy Resins: It acts as a curing accelerator in epoxy resin systems, promoting the cross-linking reaction between the resin and the hardener to form a durable polymer network.[4]

  • Esterification Reactions: While less common, tertiary amines can be used to catalyze certain esterification reactions, particularly in the synthesis of specialized esters.

  • Phase-Transfer Catalysis: Due to its amphiphilic nature, with a long hydrophobic dodecyl chain and a polar amine head, it can function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[5][6]

Q3: What is a typical catalyst loading for this compound?

A3: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and desired reaction rate. However, a general starting point for optimization is typically in the range of 0.1 to 2.0 mol% relative to the limiting reactant. In polyurethane foam production, the dosage is a critical parameter that is optimized experimentally to achieve the desired foam characteristics.[7][8] It is always recommended to perform a catalyst loading screen to find the ideal balance between reaction rate, yield, and potential side reactions.

Q4: How does temperature influence reactions catalyzed by this compound?

A4: Temperature has a significant impact on DMDDA-catalyzed reactions. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of allophanates and biurets in polyurethane synthesis, or catalyst degradation.[3] For epoxy resins, the curing temperature affects the final mechanical and thermal properties of the cured material.[4] It is crucial to control the reaction temperature to ensure optimal selectivity and product quality.

Q5: What types of solvents are compatible with this compound catalysis?

A5: The choice of solvent can significantly influence the outcome of a reaction catalyzed by DMDDA. The polarity of the solvent can affect the stability of intermediates and transition states, thereby altering the reaction pathway.[9][10] For polyurethane synthesis, common solvents include N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[11] In general, aprotic solvents of varying polarities are often used. It is important to ensure the solvent is anhydrous, especially in moisture-sensitive reactions like polyurethane formation, to prevent unwanted side reactions.[12]

Q6: How can I effectively remove the this compound catalyst after the reaction is complete?

A6: Being a basic compound, DMDDA can typically be removed from a reaction mixture through an acidic wash. By washing the organic phase with a dilute aqueous acid solution (e.g., 1M HCl or 5% KHSO₄), the amine catalyst is protonated, forming a water-soluble salt that partitions into the aqueous phase.[13] For products that are sensitive to acid, washing with an aqueous solution of copper sulfate can also be effective, as the amine will coordinate with the copper ions to form a water-soluble complex.[13]

Troubleshooting Guide

This section addresses common issues encountered during experiments using this compound as a catalyst.

Problem 1: Low or No Reaction Conversion

Low or no conversion is a frequent challenge. The following workflow can help diagnose and resolve the issue.

LowConversion start Low/No Conversion q1 Is the catalyst loading optimized? start->q1 s1_yes Increase catalyst loading incrementally (e.g., 0.5 mol% steps) q1->s1_yes No s1_no Proceed to next check q1->s1_no Yes q2 Is the reaction temperature appropriate? s1_no->q2 s2_yes Increase temperature gradually, monitoring for side products q2->s2_yes No s2_no Proceed to next check q2->s2_no Yes q3 Are the reagents of sufficient purity and anhydrous? s2_no->q3 s3_yes Purify starting materials and ensure anhydrous conditions q3->s3_yes No s3_no Consider catalyst deactivation q3->s3_no Yes q4 Has the catalyst deactivated? s3_no->q4 s4_yes See Catalyst Deactivation section for regeneration or use fresh catalyst q4->s4_yes Possibly Deactivation start Catalyst Activity Loss q1 Any impurities in reactants (e.g., sulfur, acidic compounds)? start->q1 s1 Poisoning is likely. Purify reactants. Consider catalyst regeneration by washing. q1->s1 Yes q2 Reaction run at high temperature for extended periods? q1->q2 No s2 Thermal degradation or coking may have occurred. Optimize for lower temperature and shorter reaction time. q2->s2 Yes q3 Is there visible residue on the catalyst? q2->q3 No s3 Fouling is a probable cause. Attempt regeneration via calcination (for supported catalysts) or solvent washing. q3->s3 Yes

Caption: Decision tree for diagnosing catalyst deactivation.

Experimental Protocols for Optimization

Protocol 1: Screening for Optimal Catalyst Loading
  • Preparation: Set up a series of identical small-scale reactions (e.g., in vials with stir bars).

  • Reagent Addition: To each vial, add the reactants and solvent in their predetermined ratios.

  • Catalyst Variation: Add varying amounts of this compound to each vial to achieve a range of catalyst loadings (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mol%).

  • Reaction: Run all reactions under the same conditions (temperature, stirring speed).

  • Monitoring: Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). [14]6. Analysis: Determine the catalyst loading that provides the best balance of reaction rate, yield, and purity.

Protocol 2: Catalyst Removal by Acidic Wash
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). It is advisable to use cold solutions to minimize potential hydrolysis of the product. [15]4. Separation: Separate the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer to ensure it is acidic).

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. [15]Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the general effects of key parameters on reactions catalyzed by tertiary amines like DMDDA. The exact effects will be system-dependent.

Parameter Effect on Reaction Rate Effect on Selectivity Considerations for Optimization
Catalyst Loading Generally increases with higher loading, but may plateau.High loading can sometimes promote side reactions. [3]Start with a low loading and increase incrementally.
Temperature Increases with temperature.Can decrease at higher temperatures due to side reactions.Find the lowest temperature that gives a reasonable rate.
Solvent Polarity Highly dependent on the reaction mechanism.Can favor different reaction pathways. [9][10]Screen a range of solvents with varying polarities.
Reactant Concentration Generally increases with higher concentration.May affect the rate of side reactions differently than the main reaction.Optimize to balance rate and selectivity.

References

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Common side reactions with N,N-Dimethyldodecylamine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N,N-Dimethyldodecylamine (DDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile tertiary amine. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your work is both efficient and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how can they affect my reaction?

A1: Commercial this compound may contain several impurities depending on the synthetic route employed by the manufacturer. The most common include:

  • Unreacted Starting Materials: Depending on the synthesis method, these can include dodecylamine, N-methyldodecylamine, dodecanol, or N,N-dimethyldodecylamide.[1] These can lead to the formation of undesired byproducts in your reaction. For instance, primary and secondary amines can compete in alkylation reactions, leading to a mixture of products.

  • This compound N-oxide: This is a common degradation product resulting from air oxidation.[2] The presence of the N-oxide can alter the polarity of the material and may interfere with reactions where the lone pair of the nitrogen is crucial for reactivity. A yellowish discoloration of the typically colorless liquid can be an indicator of N-oxide formation.[2]

  • Water: Can be present from the manufacturing process or absorbed from the atmosphere. Water can act as a poison for certain catalysts and can hydrolyze sensitive reagents.[1]

These impurities can lead to lower yields, unexpected side products, and difficulties in purification. It is crucial to either purchase high-purity DDA or purify the material before use in sensitive applications.

Q2: How should I properly store this compound to minimize degradation?

A2: To maintain the integrity of this compound, proper storage is essential. The primary degradation pathway to be concerned about is oxidation by atmospheric oxygen to form the N-oxide.[2] Therefore, the following storage conditions are recommended:

  • Inert Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent air oxidation.[2]

  • Cool and Dry: Keep the container tightly sealed and store in a cool, dry place. This minimizes the absorption of atmospheric moisture.

  • Avoid Light: While not as critical as excluding air, storing in a dark or amber container can help prevent any potential light-induced degradation over long periods.

Q3: I am using this compound in a quaternization reaction with an alkyl halide. What are the key side reactions to be aware of?

A3: The primary reaction of this compound with an alkyl halide is the formation of a quaternary ammonium salt. However, a significant side reaction to consider is the Hofmann elimination .[3][4]

This is an elimination reaction that can occur if the newly formed quaternary ammonium salt is subjected to basic conditions and heat. The hydroxide ion (or another base) abstracts a proton from a β-carbon, leading to the formation of an alkene and the regeneration of the tertiary amine. The Hofmann rule predicts that the major alkene product will be the least substituted (least stable) one, which is often attributed to the steric bulk of the large quaternary ammonium leaving group.[3][4]

To avoid this, it is crucial to control the temperature and pH of your reaction and work-up steps. If you need to heat the reaction, do so cautiously and monitor for the formation of alkene byproducts.

Troubleshooting Guide

Problem 1: Low Yield in this compound Synthesis

Scenario: You are synthesizing this compound via the catalytic hydrogenation of N,N-dimethyldodecylamide and are observing a low yield of the desired product.

Probable Cause: A common side reaction in this synthesis is the cleavage of the amide bond to produce dodecyl alcohol and dimethylamine.[1] This side reaction becomes more prominent if there is a deficiency of dimethylamine in the reaction mixture.

Solution:

  • Le Chatelier's Principle in Action: To suppress the formation of dodecyl alcohol and dimethylamine, introduce an excess of dimethylamine into the reaction mixture.[1] This shifts the equilibrium away from the cleavage products and favors the formation of this compound.

  • Catalyst Activity: Ensure your catalyst (e.g., Ni/γ-Al2O3) is active. Water can act as a catalyst poison, so using anhydrous conditions is beneficial.[1]

Workflow for Minimizing Side Products in Catalytic Hydrogenation:

Caption: Troubleshooting workflow for low yield in DDA synthesis.

Problem 2: Formation of Multiple Products in an Alkylation Reaction

Scenario: You are attempting to synthesize a specific quaternary ammonium salt by reacting this compound with a functionalized alkyl halide, but you are observing a mixture of products.

Probable Causes:

  • Hofmann Elimination: As mentioned in the FAQ, if your reaction conditions are basic or if the temperature is too high, the product quaternary ammonium salt can undergo Hofmann elimination to yield an alkene and regenerate the starting amine.[3][4]

  • Over-alkylation of Impurities: If your starting this compound contains primary or secondary amine impurities, these will also be alkylated, leading to a complex mixture of quaternary ammonium salts.

Solutions:

  • Reaction Condition Optimization:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating.

    • pH Control: Maintain a neutral or slightly acidic pH during the reaction and work-up to prevent base-induced elimination.

  • Purity of Starting Material:

    • Purification: Purify the this compound by fractional distillation before use to remove lower-boiling amine impurities.

    • Analytical Verification: Confirm the purity of your starting material using GC-MS or NMR spectroscopy.

ParameterCondition to Minimize Side ReactionsRationale
Temperature Lower temperature (e.g., room temperature to 50°C)Reduces the rate of Hofmann elimination.[3]
pH Neutral to slightly acidicPrevents base-catalyzed elimination.
Purity of DDA >99%Avoids the formation of multiple quaternary ammonium salts from impurities.
Problem 3: Yellowing of this compound During Storage or Reaction

Scenario: Your previously colorless this compound has developed a yellow tint.

Probable Cause: This is a classic sign of oxidation. Tertiary amines can react with atmospheric oxygen to form this compound N-oxide, which is often colored.[2] This can be exacerbated by exposure to light and elevated temperatures.

Solutions:

  • Storage: As detailed in the FAQ, store the amine under an inert atmosphere, in a cool, dark place.

  • Purification: If the discoloration is significant, the N-oxide can be removed. Since N-oxides are more polar than the corresponding tertiary amine, they can be separated by column chromatography. For larger quantities, fractional distillation under reduced pressure can be effective, as the N-oxide will have a much higher boiling point.

Experimental Protocol: Purification of this compound by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Vacuum: Connect the apparatus to a vacuum pump and a pressure gauge.

  • Heating: Place the flask containing the discolored this compound in a heating mantle.

  • Distillation: Gradually apply vacuum and slowly heat the flask. Collect the fraction that distills at the known boiling point of this compound at the corresponding pressure. The higher-boiling N-oxide will remain in the distillation flask.

  • Storage: Immediately store the purified, colorless amine under an inert atmosphere.

Advanced Topics

This compound as a Catalyst: Deactivation and Side Reactions

When used as a catalyst, for example in polyurethane formation or esterifications, this compound's catalytic activity can decrease over time. This deactivation can occur through several mechanisms:

  • Formation of Inactive Salts: In acidic environments, the amine can be protonated to form an ammonium salt, which is not catalytically active.

  • Reaction with Substrates/Products: The amine can sometimes react with electrophilic substrates or intermediates in the reaction, leading to its consumption. For instance, in reactions involving epoxides, the amine can act as a nucleophile and open the epoxide ring, forming a zwitterionic adduct.

  • Thermal Degradation: At high temperatures, the amine can undergo decomposition, although the specific pathways for long-chain amines are complex and can involve radical mechanisms.

Logical Relationship of Catalyst Deactivation:

Catalyst_Deactivation cluster_pathways Deactivation Pathways Active_Catalyst Active DDA Catalyst Protonation Protonation (Acidic Media) Active_Catalyst->Protonation Forms Inactive Salt Side_Reaction Side Reaction with Electrophiles Active_Catalyst->Side_Reaction Consumed in Reaction Thermal_Degradation Thermal Degradation (High Temp) Active_Catalyst->Thermal_Degradation Decomposition Deactivated_Catalyst Deactivated Catalyst Protonation->Deactivated_Catalyst Side_Reaction->Deactivated_Catalyst Thermal_Degradation->Deactivated_Catalyst

Caption: Pathways leading to the deactivation of DDA as a catalyst.

To mitigate catalyst deactivation, it is important to control the reaction conditions (temperature, pH) and to be aware of potential side reactions with the specific substrates being used.

References

  • BenchChem. (2025).
  • Request PDF. (2025). Synthesis of this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide.
  • ResearchGate. (n.d.). Thermal decomposition of N-Dodecyl-N,N-dimethylamine N-oxide.
  • Wikipedia. (n.d.).
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  • BenchChem. (2025).
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  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • (IUCr). (n.d.). The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide.
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  • Chemistry Stack Exchange. (2012). By what reaction does (–)-sparteine decompose in ambient conditions?.
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  • (2025). Understanding this compound: Properties, Synthesis & Purchase Guide.
  • Sciencemadness Discussion Board. (2013).
  • ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF.
  • Organic Syntheses. (n.d.). This compound oxide.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • PrepChem.com. (n.d.).
  • ACS Figshare. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
  • PubMed. (2015).
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  • Master Organic Chemistry. (2017).
  • Semantic Scholar. (n.d.). Thermal decomposition of dimethyllaurylamine oxide.
  • University of Rochester. (n.d.).
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  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
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  • Sigma-Aldrich. (n.d.). This compound 97 112-18-5.
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Technical Support Center: Synthesis of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N-Dimethyldodecylamine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common Eschweiler-Clarke reaction. Each point provides a diagnosis of the potential cause and a validated solution.

Q1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes and how can I fix this?

Low or no yield is a frequent issue that can often be traced back to a few critical parameters. A systematic approach is key to diagnosing the problem.

Causality Analysis: The most common route to this compound is the Eschweiler-Clarke reaction, which involves the reductive amination of dodecylamine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[2][5][6] Failure at any stage of this mechanism will lead to poor yields.

Troubleshooting Decision Pathway

G start Low / No Yield Observed check_reagents 1. Verify Starting Material Quality (Dodecylamine, Formaldehyde, Formic Acid) start->check_reagents reagents_bad Source fresh, high-purity reagents. Use recently opened formaldehyde. Titrate formic acid if purity is uncertain. check_reagents->reagents_bad Impurities or Degradation check_stoich 2. Review Stoichiometry (Molar Ratios) check_reagents->check_stoich Reagents OK success Yield Improved reagents_bad->success stoich_bad Use excess formaldehyde (>2 eq) and formic acid (>2 eq). See Protocol Table. check_stoich->stoich_bad Incorrect Ratios check_temp 3. Check Reaction Temperature check_stoich->check_temp Ratios OK stoich_bad->success temp_bad Ensure temperature is maintained at 80-100°C for effective iminium ion formation and reduction. check_temp->temp_bad Too Low / High check_workup 4. Evaluate Work-up Procedure (pH Adjustment) check_temp->check_workup Temp OK temp_bad->success workup_bad Ensure aqueous phase is made strongly basic (pH > 11) with NaOH/KOH to deprotonate the amine for extraction. check_workup->workup_bad Incorrect pH check_workup->success pH OK (Re-evaluate prior steps) workup_bad->success

Caption: Troubleshooting decision tree for low yield.

Solutions:

  • Reagent Quality: Use high-purity dodecylamine. Formaldehyde solutions can degrade or polymerize (forming paraformaldehyde); use a fresh bottle. Formic acid should be of high concentration (>95%).

  • Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion and ensure complete methylation.[3] A common mistake is using stoichiometric amounts. See the recommended ratios in the protocol table below.

  • Temperature Control: The reaction is typically heated to reflux, often around 80-100°C.[2][4] Insufficient temperature will result in slow or incomplete iminium ion formation and reduction. Overheating can lead to decomposition and side reactions.

  • Work-up Procedure: this compound is a base. During work-up, the reaction mixture is acidic due to the excess formic acid. The product exists as the ammonium salt and is water-soluble. You must basify the aqueous layer to a high pH (>11) with a strong base like NaOH to deprotonate the amine, rendering it soluble in organic solvents for extraction.

Q2: My final product is contaminated with N-methyldodecylamine (secondary amine). How can I prevent this and remove the impurity?

Causality Analysis: The formation of the tertiary amine occurs in two successive methylation steps.[4][6] The presence of the intermediate secondary amine (N-methyldodecylamine) in the final product indicates an incomplete reaction. This is usually due to insufficient reagents or reaction time.

Solutions:

  • Drive the Reaction to Completion: The second methylation step is often slower than the first. Ensure you are using a sufficient excess of formaldehyde and formic acid (see table below) and allow for adequate reaction time (typically 5-18 hours) at reflux.[4][5]

  • Reaction Monitoring: Before work-up, monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A TLC plate stained with ninhydrin can visualize the primary (dodecylamine) and secondary amines, which appear as colored spots. The tertiary amine product is ninhydrin-negative. The reaction is complete when the spots corresponding to the starting material and secondary amine intermediate have disappeared.

  • Purification Strategy: If the impurity is still present, it can be challenging to remove by distillation due to close boiling points. An alternative is to react the crude product mixture with a small amount of acetic anhydride. The anhydride will acylate the residual primary and secondary amines, forming higher-boiling amides. The desired tertiary amine will not react. The non-basic amides can then be easily separated from the basic this compound by an acid-base extraction or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are several established methods, but the most common and practical for laboratory scale is the Eschweiler-Clarke reaction .[1]

  • Eschweiler-Clarke Reaction: This method uses dodecylamine, formaldehyde, and formic acid. It is a one-pot reductive amination that is highly effective for methylating amines.[2] A key advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][5]

  • Catalytic Reductive Amination: This involves reacting dodecylamine with formaldehyde in the presence of a reducing agent like hydrogen gas over a metal catalyst (e.g., Pd/C, Ni).[7][8] While efficient, this requires specialized hydrogenation equipment.

  • Direct Alkylation: Reacting dodecylamine with a methylating agent like methyl iodide. This method is often difficult to control and frequently results in a mixture of secondary, tertiary, and quaternary ammonium salts, leading to low yields of the desired product.

Q2: Can you explain the mechanism of the Eschweiler-Clarke reaction?

Certainly. The reaction is a classic example of reductive amination and proceeds in a well-understood, step-wise manner.

Workflow of the Eschweiler-Clarke Mechanism

G cluster_0 First Methylation cluster_1 Second Methylation A Dodecylamine (Primary Amine) C Iminium Ion Intermediate A->C + HCHO, - H2O B Formaldehyde B->C D N-methyldodecylamine (Secondary Amine) C->D + HCOOH, - CO2 (Hydride Transfer) F Iminium Ion Intermediate D->F + HCHO, - H2O E Formaldehyde E->F G This compound (Tertiary Amine) F->G + HCOOH, - CO2 (Hydride Transfer) Stop Stop G->Stop Reaction Stops (Cannot form iminium ion)

Caption: Mechanism of the Eschweiler-Clarke reaction.

  • Imine Formation: The primary amine (dodecylamine) first attacks the carbonyl carbon of formaldehyde. After a proton transfer, a water molecule is eliminated to form an iminium ion.[3][5]

  • First Reduction: Formic acid acts as a hydride donor. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the secondary amine (N-methyldodecylamine). This step is irreversible due to the loss of carbon dioxide gas.[3]

  • Second Methylation: The process repeats. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion.

  • Final Reduction: A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, this compound.[5] The reaction stops here because the tertiary amine lacks the N-H proton needed to form an iminium ion with formaldehyde.[3]

Experimental Protocol: Eschweiler-Clarke Synthesis

This protocol provides a reliable starting point for the synthesis. Researchers should adapt it as necessary based on their specific equipment and scale.

Table 1: Recommended Reagent Stoichiometry and Conditions

ParameterValueRationale
Dodecylamine1.0 eqLimiting Reagent
Formaldehyde (37% aq. soln.)2.5 - 3.0 eqExcess drives reaction to completion.
Formic Acid (>95%)2.5 - 3.0 eqActs as both catalyst and reducing agent.[2]
Temperature80 - 100 °CEnsures sufficient energy for dehydration and reduction steps.[4]
Reaction Time5 - 18 hoursMonitor by TLC or GC for disappearance of starting material.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dodecylamine (1.0 eq). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add formic acid (2.5 eq) dropwise with stirring. After the initial exotherm subsides, add the aqueous formaldehyde solution (2.5 eq).

  • Heating: Heat the reaction mixture to 80-100°C and maintain at this temperature under reflux.[4][5]

  • Monitoring: Periodically take aliquots to monitor the reaction's progress via TLC or GC until the dodecylamine starting material is fully consumed.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing a cold 20-30% aqueous sodium hydroxide (NaOH) solution. Add NaOH until the solution is strongly basic (pH > 11), checking with pH paper. This step is critical to deprotonate the product for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for many applications. For higher purity, it can be purified by vacuum distillation.[9]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Formaldehyde is a suspected carcinogen and toxic. Formic acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • How can a tertiary amine be synthesized? | CK-12 Foundation.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature.
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synfacts.
  • This compound oxide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • tertiary amine synthesis & reductive amination. YouTube. Available at: [Link]

  • N,N-Dimethyldecylamine: A Versatile Chemical Intermediate.
  • Reductive amination - Wikipedia. Wikipedia. Available at: [Link]

  • Understanding this compound: Properties, Synthesis & Purchase Guide.
  • Synthesis of this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide | Request PDF. ResearchGate. Available at: [Link]

  • Eschweiler–Clarke reaction - Grokipedia. Grokipedia. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Total Synthesis of N,N-Dimethyl Dodecyl Amine-N-Oxide. ResearchGate. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. NROChemistry. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. MDPI. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of n,n-dimethylamine - Google Patents. Google Patents.
  • Amine oxide process and composition - Google Patents. Google Patents.
  • Eschweiler-Clarke reaction - YouTube. YouTube. Available at: [Link]

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Technical Support Center: Purification of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dimethyldodecylamine (DDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered after the synthesis of this crucial tertiary amine. As an intermediate in the production of surfactants, amine oxides, and quaternary ammonium compounds, achieving high purity is paramount for downstream applications.[1] This document provides in-depth, field-proven insights and detailed protocols to help you troubleshoot and optimize your purification workflow.

Section 1: Pre-Purification Assessment & Strategy

The first principle of effective purification is understanding your crude product. The impurities present are almost entirely dependent on the synthetic route employed. A misdiagnosis of impurities will lead to an inefficient or ineffective purification strategy.

The logical workflow for purification should follow a systematic approach, beginning with the identification of the synthetic method and culminating in the selection of an appropriate purification scheme.

Purification_Strategy cluster_start Phase 1: Analysis cluster_purify Phase 2: Purification cluster_end Phase 3: Verification Start Crude DDA Product Identify_Route Identify Synthetic Route Start->Identify_Route Predict_Impurities Predict Impurity Profile Identify_Route->Predict_Impurities Known Synthesis Analyze Analyze Crude Sample (GC-MS, NMR, TLC) Predict_Impurities->Analyze Select_Method Select Purification Method(s) Analyze->Select_Method Characterized Impurities Aqueous_Workup Aqueous Acid-Base Wash Select_Method->Aqueous_Workup Acidic/Basic/Polar Impurities Distillation Vacuum Fractional Distillation Select_Method->Distillation Volatile Impurities Aqueous_Workup->Distillation Removes Salts & Water Verify_Purity Verify Purity (>98%) Distillation->Verify_Purity Verify_Purity->Select_Method Fail Final_Product Pure this compound Verify_Purity->Final_Product Pass

Caption: Purification strategy workflow for this compound.

The table below outlines the most common synthetic routes and the expected impurities associated with each.

Synthesis MethodKey ReagentsCommon ImpuritiesReference
Eschweiler-Clarke Reaction Dodecylamine, Formaldehyde, Formic AcidUnreacted Dodecylamine (primary amine), N-methyldodecylamine (secondary amine), water, residual formic acid.[1][2]
Reductive Amination Dodecyl Alcohol, Dimethylamine, H₂/CatalystUnreacted Dodecyl Alcohol, Dodecene, water.[3][4]
Catalytic Hydrogenation N,N-Dimethyldodecylamide, H₂/CatalystUnreacted amide, Dodecyl Alcohol, Dimethylamine.[3]
Alkylation with Alkyl Halide Dodecylamine, Methyl Halide (e.g., CH₃Cl)Unreacted Dodecylamine, N-methyldodecylamine, Quaternary Ammonium Salts.[5]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product from an Eschweiler-Clarke reaction shows significant amounts of unreacted dodecylamine and a secondary amine byproduct. How can I remove both?

A: This is a classic challenge involving a mixture of primary, secondary, and tertiary amines. A two-stage approach is most effective: chemical treatment followed by distillation.

  • Causality: The secondary amine (N-methyldodecylamine) forms from incomplete methylation, and its boiling point is often too close to your product for simple distillation to be effective. The primary amine is simply unreacted starting material.

  • Solution 1 (Chemical Scavenging): A highly effective method involves reacting the crude mixture with an agent that selectively targets primary and secondary amines. A patented method suggests adding a small amount of formaldehyde to the crude product before distillation.[6] The formaldehyde reacts with the primary and secondary amines to form higher-boiling imines or aminals, making the subsequent distillation of the unreactive tertiary amine much more efficient.

  • Solution 2 (Hoffmann's Method): For laboratory-scale purification, Hoffmann's method offers excellent selectivity.[7][8] You can treat the mixture with diethyl oxalate. The primary amine forms a solid dialkyl oxamide, the secondary amine forms a liquid dialkyl oxamic ester, while your tertiary this compound does not react.[7] The unreacted tertiary amine can then be separated by filtration and fractional distillation.[8]

Q2: After an aqueous workup, my product is cloudy and the yield is low. What went wrong?

A: Cloudiness typically indicates the presence of water or a stable emulsion. Low yield suggests loss of product to the aqueous phase.

  • Causality: this compound, while insoluble in neutral water, can act as a surfactant, creating emulsions, especially if the pH is not distinctly acidic or basic.[9] If the pH during the basic extraction step is not high enough (pH > 10), a significant portion of your amine may remain protonated and partitioned in the aqueous layer.[10]

  • Troubleshooting Steps:

    • Break the Emulsion: Add a saturated brine solution (NaCl) to the separation funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

    • Ensure Complete Deprotonation: When extracting the free amine, use a strong base (e.g., 2-4M NaOH or KOH) and confirm the aqueous phase has a pH of 12 or higher with pH paper.

    • Back-Extraction: If you suspect product loss, perform 2-3 additional extractions of the aqueous layer with a non-polar solvent (e.g., diethyl ether, hexane) to recover any dissolved amine.

    • Drying: Before distillation, thoroughly dry the combined organic extracts with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent completely.

Q3: My final product after vacuum distillation is yellow to brown, but I expected a colorless liquid. What causes this discoloration?

A: The discoloration is often a sign of thermal degradation or the presence of high-boiling point, colored impurities.

  • Causality: Tertiary amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air, forming colored N-oxide impurities or other degradation products.[11][12] If the distillation is performed at too high a temperature or for a prolonged period, degradation can occur.

  • Solution:

    • Improve Vacuum: The key to successful distillation is lowering the boiling point to a temperature where the molecule is stable. Ensure your vacuum system can achieve a pressure of <1 mmHg. The boiling point of DDA is 80-82 °C at 0.1 mmHg.[13] A lower pressure allows for a lower distillation temperature.

    • Use a Nitrogen Bleed: Introduce a slow stream of inert gas (nitrogen or argon) into the distillation apparatus. This helps to prevent oxidation and ensures smooth boiling, preventing bumping.

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to better separate your product from both lower-boiling and higher-boiling impurities. Discard the initial fraction (forerun) and stop the distillation before the high-boiling colored impurities begin to distill over.

    • Pre-treatment: If the crude product is very dark, consider a pre-treatment step like filtering through a small plug of activated carbon or basic alumina to remove some baseline impurities before distillation.[14]

Troubleshooting_Logic cluster_impurities Purity Issues cluster_process Process Issues Problem Problem Detected Primary_Sec_Amine Contaminant: Primary/Secondary Amine Problem->Primary_Sec_Amine Discoloration Product is Discolored (Yellow/Brown) Problem->Discoloration Low_Yield Low Yield After Aqueous Wash Problem->Low_Yield Cause1 Cause: Incomplete Methylation Primary_Sec_Amine->Cause1 Cause2 Cause: Thermal Degradation / Oxidation Discoloration->Cause2 Cause3 Cause: Emulsion / Incomplete Extraction Low_Yield->Cause3 Solution1 Solution: Chemical Scavenging + Distillation Cause1->Solution1 Solution2 Solution: Improve Vacuum, Use N₂ Bleed, Fractional Distillation Cause2->Solution2 Solution3 Solution: Add Brine, Ensure pH > 12, Back-Extract Cause3->Solution3

Caption: Troubleshooting logic for common DDA purification issues.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step methodologies for the most critical purification techniques.

Protocol 1: Aqueous Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

Materials:

  • Crude DDA product

  • Separatory funnel

  • 1M Hydrochloric Acid (HCl)

  • 3M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine) solution

  • Organic solvent (e.g., Diethyl Ether or Hexane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • pH paper or meter

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude DDA product in 3-5 volumes of an organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The protonated amine hydrochloride salt will be in the bottom aqueous layer. Drain the aqueous layer into a clean flask.

  • Wash: Wash the organic layer with another portion of 1M HCl to ensure all amine has been extracted. Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 3M NaOH while stirring until the pH of the solution is >12. The free amine will separate, often making the solution cloudy.

  • Back-Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add an equal volume of fresh organic solvent. Shake vigorously, venting frequently.

  • Collection: Allow the layers to separate. The purified DDA is now in the top organic layer. Drain the bottom aqueous layer. Collect the top organic layer.

  • Repeat Extraction: Repeat the back-extraction (Step 6 & 7) two more times on the aqueous layer to maximize recovery. Combine all organic extracts.

  • Brine Wash: Wash the combined organic layers with an equal volume of saturated brine solution to remove residual water and salts.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄, swirling gently, until the drying agent no longer clumps together.

  • Filtration: Filter the solution through a fluted filter paper into a round-bottom flask to remove the drying agent. The resulting solution contains the purified DDA, ready for solvent removal or distillation.

Protocol 2: Vacuum Fractional Distillation

This protocol is for the final purification of DDA to remove volatile impurities and non-volatile residues.

Materials:

  • Dried, crude DDA in a round-bottom flask

  • Vigreux or other fractional distillation column

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks (at least 3)

  • Vacuum pump with trap and pressure gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon) with a needle valve

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are lightly greased and sealed to hold a high vacuum. Place a stir bar or boiling chips in the distillation flask.

  • Attach Vacuum: Connect the apparatus to the vacuum pump. Slowly and carefully apply the vacuum, aiming for a stable pressure below 1 mmHg.

  • Begin Heating: Once the vacuum is stable, begin gently heating the distillation flask using the heating mantle while stirring.

  • Collect Forerun (Fraction 1): The first few drops that distill over will be low-boiling impurities. Collect this "forerun" in the first receiving flask and discard it.

  • Collect Main Fraction (Fraction 2): As the temperature stabilizes at the boiling point of DDA (approx. 80-82 °C @ 0.1 mmHg), switch to a clean receiving flask.[13] Collect the main fraction, which should be a clear, colorless liquid. Monitor the temperature and pressure closely; a stable boiling point indicates a pure substance.

  • Monitor for Impurities (Fraction 3): If the temperature begins to rise or drop significantly, or if colored material begins to appear in the distillation head, stop the distillation or switch to a third receiving flask to collect the high-boiling residue.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely to room temperature before slowly releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause an explosion.

  • Storage: Transfer the purified this compound to a clean, dry, sealed container, preferably under an inert atmosphere, to prevent moisture absorption and oxidation.

Section 4: Purity Verification & Analysis

After purification, it is critical to verify the purity of the final product. The choice of analytical technique depends on the information required.

Analytical TechniquePrinciple & PurposeKey AdvantagesConsiderations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides mass-to-charge ratio for identification.Excellent for identifying and quantifying volatile impurities (e.g., starting materials, side products). High sensitivity.Requires sample volatility. Derivatization may be needed for less volatile impurities.[15]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Provides detailed information about the molecular structure.Confirms the identity of the product. qNMR can be used for highly accurate purity assessment without a reference standard.[15][16]Less sensitive to trace impurities compared to GC-MS. Requires a high-field NMR spectrometer.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups present in the molecule.Quick and simple method to confirm the absence of certain functional groups (e.g., N-H stretch of primary/secondary amines, O-H of alcohols).[2]Primarily a qualitative tool; not ideal for quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates compounds in the liquid phase before mass analysis.High sensitivity and selectivity for a wide range of compounds, including non-volatile impurities like salts or amine oxides.[17][18]More complex setup and maintenance than GC-MS.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the key physical properties of this compound relevant to purification?

    • A: Boiling Point: 80-82 °C at 0.1 mmHg[13]; Density: ~0.787 g/mL at 20 °C[13]; Melting Point: -20 °C[13]; Appearance: Clear, colorless to pale yellow liquid.[19] Its high boiling point at atmospheric pressure necessitates vacuum distillation. Its low melting point makes purification by crystallization of the free base unfeasible.

  • Q: Can I use silica gel column chromatography to purify this amine?

    • A: While possible, it is often problematic. Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and even decomposition on the column.[14] If chromatography is necessary, consider using deactivated silica (pre-treated with a base like triethylamine in the eluent) or using a more inert stationary phase like alumina.[20] For the quantities typically produced, vacuum distillation is far more efficient.

  • Q: My amine seems to be degrading during storage. How can I prevent this?

    • A: Tertiary amines can be oxidized by atmospheric oxygen over time to form the corresponding N-oxide.[12] The product is also hygroscopic.[12] For long-term storage, it is best to keep the purified amine in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

  • Q: What are the critical safety precautions for handling and purifying this compound?

    • A: this compound is corrosive and can cause severe skin burns and eye damage.[21] It may also be toxic by ingestion, inhalation, or skin absorption.[19] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Vacuum distillation carries an implosion risk; always use a safety shield and ensure your glassware has no cracks or defects.

References

  • Understanding this compound: Properties, Synthesis & Purchase Guide. (2025). Vertex AI Search.
  • Preparation of tertiary amines. (US3471562A).
  • Synthesis of this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide. (2025).
  • A cheap, mild, inexpensive and environmentally friendly synthesis of N,N- Dimethyl Decocyl Amine is Reported. (2016).
  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021). Chemical Note.
  • The separation of primary, secondary and tertiary amines can be done through fractional distill
  • Separation of Primary, Secondary, and Tertiary Amines by Hoffmann's Method. (2022). YouTube.
  • Process for the preparation of n,n-dimethylamine. (CA2032362C).
  • Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide. (2016).
  • What is N,N-Dimethyloctadecylamine and How is it Synthesized?. Guidechem.
  • This compound N-oxide solution. PharmaCompass.com.
  • how to remove unreacted starting materials from N-(1H-Indol-3-ylmethylene)cyclohexylamine. Benchchem.
  • METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. (2012). YouTube.
  • A Comparative Guide to Analytical Techniques for Confirming the Presence of Didodecylamine. Benchchem.
  • DIMETHYLDODECYLAMINE-N-OXIDE. CAMEO Chemicals - NOAA.
  • Preparation of dodecyl dimethyl amine. PrepChem.com.
  • Determination of this compound and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry. (2015). PubMed.
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  • Buy this compound (EVT-8402612). EvitaChem.
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  • Determination of this compound and N,N-Dimethyloctadecylamine in River and Sea Water Using Liquid Chromatography Tandem Mass Spectrometry. (2025).

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Technical Support Center: Troubleshooting Low Catalytic Activity of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for N,N-Dimethyldodecylamine. As a Senior Application Scientist, I understand that unexpected experimental outcomes, such as low catalytic activity, can be a significant roadblock in your research and development endeavors. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the factors that can influence the catalytic performance of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

This compound is a tertiary amine that primarily functions as a potent catalyst in various organic reactions. Its utility stems from the nucleophilic nature of the nitrogen atom. Key applications include:

  • Polyurethane Production: It acts as a catalyst in the formation of polyurethane foams, accelerating the reaction between isocyanates and polyols.

  • Epoxy Resin Curing: It is employed as an accelerator for the curing of epoxy resins with anhydrides and other curing agents.[1]

  • Surfactant Synthesis: It serves as a crucial intermediate in the manufacturing of quaternary ammonium compounds and amine oxides, which are widely used as surfactants, emulsifiers, and disinfectants.[2][3]

  • Esterification and Amidation: Like other tertiary amines, it can catalyze acylation reactions, such as the formation of esters from acid anhydrides and alcohols.

  • General Base Catalysis: Its basic nature allows it to be used as a base catalyst in a variety of other organic transformations.

Q2: My reaction is showing low to no conversion. What are the most common initial checks I should perform?

When encountering low conversion, it is essential to systematically verify the foundational aspects of your experimental setup before delving into more complex variables.

  • Reagent Purity: Confirm the purity of your this compound and other reactants. Impurities can act as catalyst poisons.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Double-check the temperature, pressure, and stirring rate to ensure they are optimal for the specific transformation.

  • Control Reaction: If possible, run a control reaction with a well-established substrate combination to confirm the viability of your catalyst batch and overall setup.

In-Depth Troubleshooting Guide

Low catalytic activity of this compound can be attributed to a range of factors, from the quality of the catalyst itself to the specifics of the reaction environment. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Catalyst Quality and Integrity

The purity and stability of this compound are paramount for its catalytic efficacy.

Possible Causes:

  • Impurities from Synthesis: The synthesis of this compound, for instance, via the Eschweiler-Clarke reaction, can result in residual starting materials like dodecylamine or formaldehyde, which can interfere with catalysis.[2]

  • Degradation: Prolonged exposure to air can lead to oxidation, forming the corresponding N-oxide. While this compound N-oxide has its own applications, it will not function as the intended tertiary amine catalyst.[4]

  • Water Content: The presence of water can be detrimental in moisture-sensitive reactions.

Troubleshooting Protocol:

  • Purity Verification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method to assess the purity of your this compound and identify any volatile impurities. Commercial this compound typically has a purity of 97% or higher.[5]

    • Titration: A simple acid-base titration can be used to determine the total amine content. Specific methods exist to differentiate between primary, secondary, and tertiary amines, which can help identify impurities from the synthesis process.[6][7]

  • Catalyst Purification:

    • If impurities are detected, consider purifying the this compound by fractional distillation under reduced pressure.[8]

  • Proper Storage and Handling:

    • Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[9]

    • Keep it in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[10]

Issue 2: Reaction Conditions and Optimization

The reaction environment plays a critical role in the catalytic cycle. Suboptimal conditions can lead to sluggish reactions or complete catalyst inhibition.

Possible Causes:

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate by affecting the stability of intermediates and transition states.

  • Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst degradation or the formation of unwanted side products.[6]

  • Catalyst Loading: Insufficient catalyst loading will naturally result in a slower reaction. Conversely, excessively high concentrations are not always beneficial and can complicate purification.

  • Steric Hindrance: The long dodecyl chain of this compound can introduce steric hindrance, which may affect its ability to access the reactive site of bulky substrates.[9][11]

Troubleshooting Protocol:

  • Solvent Screening:

    • If your reaction is sluggish, consider screening a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). The choice of solvent can dramatically impact catalytic efficiency.

  • Temperature Optimization:

    • Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and catalyst stability.

  • Catalyst Loading Titration:

    • Perform a series of experiments with varying catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal loading for your specific reaction.

  • Addressing Steric Hindrance:

    • If you suspect steric hindrance is an issue with a bulky substrate, you might consider a smaller tertiary amine catalyst as a comparison (e.g., triethylamine or DABCO).

Issue 3: Catalyst Deactivation

During the course of a reaction, the catalyst can become deactivated, leading to a decrease in the reaction rate over time.

Possible Causes:

  • Poisoning: Certain functional groups on your substrates or impurities in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive. Common poisons for amine catalysts include sulfur compounds and some electrophilic species.[6]

  • Fouling: In some cases, insoluble byproducts or polymeric materials can deposit on the catalyst, blocking the active sites.[12]

  • Side Reactions: The catalyst itself can sometimes participate in unwanted side reactions that consume it or convert it into a non-catalytic species.[10][13]

Troubleshooting Protocol:

  • Re-evaluate Starting Materials:

    • Ensure all starting materials are of the highest possible purity to minimize the introduction of potential catalyst poisons.

  • Monitor Reaction Progress:

    • Take aliquots from the reaction at regular intervals and analyze them (e.g., by GC, LC-MS, or TLC) to see if the reaction rate is slowing down over time, which could indicate catalyst deactivation.

  • Consider a Pre-catalyst or Activator:

    • In some systems, the active catalytic species is formed in situ. Ensure that any necessary co-catalysts or activators are present and in the correct stoichiometry.

Visualizing the Troubleshooting Process

Caption: A workflow for troubleshooting low catalytic activity.

General Catalytic Cycle of a Tertiary Amine

CatalyticCycle Catalyst R'3N Intermediate [R'3N-A]+ X- Catalyst->Intermediate + Substrate Substrate Substrate (A-X) Substrate->Intermediate Product Product (A-Nu) Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Product Product->Catalyst - Byproduct Byproduct R'3N-H+ X- Byproduct->Catalyst Regeneration

Caption: General catalytic cycle for a tertiary amine.

References

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Technical Support Center: Regeneration and Reuse of N,N-Dimethyldodecylamine Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N,N-Dimethyldodecylamine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile tertiary amine catalyst. Our goal is to provide you with in-depth, field-proven insights into troubleshooting common issues and implementing effective regeneration protocols to ensure the sustainable and cost-effective use of this catalyst in your experiments.

This compound, also known as lauryldimethylamine, is a tertiary amine widely employed as a catalyst and chemical intermediate in various industrial and laboratory applications, including the synthesis of surfactants and polyurethane foams.[1][2][3][4] Its efficacy, however, can be diminished by deactivation, and its recovery from reaction mixtures is crucial for process economy and environmental responsibility.[5] This guide provides a structured approach to identifying and solving challenges related to its reuse.

Troubleshooting Guide: Regenerating and Reusing this compound

This section addresses specific issues you may encounter during the catalyst lifecycle. The following table is structured to help you diagnose the problem, understand the underlying cause, and take corrective action.

Observed ProblemPotential Cause(s)Recommended Action & Rationale
Reduced Catalytic Activity / Slower Reaction Rate 1. Catalyst Deactivation: Formation of inactive salts with acidic byproducts or unreacted starting materials.[6] 2. N-Alkylation: The catalyst may react with highly electrophilic species in the reaction mixture, leading to the formation of a quaternary ammonium salt which is non-catalytic.[7] 3. Fouling: Adsorption of polymeric or high-molecular-weight byproducts onto the catalyst, blocking the active nitrogen site.[8]1. Implement Acid-Base Wash: Perform the regeneration protocol (see Section 3) to break any inactive salts and liberate the free amine. 2. Analyze Reaction Components: Use techniques like NMR or GC-MS on your crude reaction mixture to identify potential deactivating species. Re-evaluate reaction conditions or stoichiometry if necessary. 3. Introduce a Solvent Wash: Before acid-base extraction, wash the crude reaction mixture with a non-polar solvent (e.g., hexane) to remove organic foulants.
Product Contamination with Catalyst 1. Inefficient Extraction: Incomplete protonation during acidic wash or insufficient phase separation. 2. Emulsion Formation: The surfactant-like properties of this compound can lead to stable emulsions during workup, trapping the catalyst in the organic layer.[1][9] 3. High Boiling Point: The catalyst is difficult to remove from high-boiling products via simple distillation.[10]1. Optimize pH and Extraction: Ensure the aqueous layer is sufficiently acidic (pH < 2) during the acid wash. Allow adequate time for layers to separate. Perform multiple extractions with smaller volumes of acid. 2. Break Emulsion: Add a saturated brine solution (NaCl(aq)) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions. Centrifugation can also be effective on a smaller scale. 3. Utilize Vacuum Distillation: For thermally stable products, purify via vacuum distillation. Alternatively, use the acid-base extraction method to selectively remove the amine catalyst prior to final product purification.[11]
Low Catalyst Recovery Yield 1. Incomplete Basification: Insufficient base added during the regeneration step, leaving some of the amine catalyst as a salt in the aqueous phase. 2. Multiple Extractions Needed: A single extraction from the basified aqueous layer may be insufficient to recover all of the catalyst. 3. Volatility Losses: Although it has a high boiling point, minor losses can occur if solvent is removed under high vacuum at elevated temperatures.1. Verify pH: After adding base, check that the aqueous phase is strongly alkaline (pH > 12) using pH paper or a meter to ensure complete deprotonation of the amine salt. 2. Perform Multiple Back-Extractions: Extract the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at least three times to maximize recovery. 3. Careful Solvent Removal: Use a rotary evaporator at moderate temperature and pressure to remove the solvent. Avoid prolonged exposure to high vacuum after the solvent is gone.
Inconsistent Performance of Recycled Catalyst 1. Presence of Residual Water: Water can interfere with many organic reactions and can affect catalyst performance. 2. Structural Degradation: Harsh regeneration conditions (e.g., excessive heat, strong oxidants) could potentially degrade the catalyst.[12] 3. Contamination with Side-Products: The regeneration process may not have removed all reaction byproducts, which could act as inhibitors.[13][14]1. Thorough Drying: After extraction, dry the organic solution containing the regenerated catalyst over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and ensure all solvent is removed.[15] 2. Quality Control Analysis: Compare the ¹H NMR spectrum of the recycled catalyst to that of a fresh standard. Look for the appearance of new signals or changes in integration that would indicate degradation or impurities.[16] 3. Consider Re-purification: If purity is a concern, the recovered catalyst can be further purified by vacuum distillation.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause this compound catalyst deactivation?

Deactivation of tertiary amine catalysts like this compound typically occurs through several mechanisms. The most common is poisoning or neutralization by acidic species present in the reaction mixture, which converts the basic amine into an inactive ammonium salt. Another significant pathway is fouling , where non-volatile byproducts or polymeric materials physically block the catalytically active nitrogen atom. In reactions involving highly reactive electrophiles, the catalyst can be consumed through N-alkylation , forming a stable and catalytically inactive quaternary ammonium salt.[7] Finally, while less common under typical conditions, thermal degradation can occur at very high temperatures.[8]

Q2: What is the fundamental principle behind acid-base extraction for catalyst recovery?

The principle hinges on the ability to switch the catalyst's solubility by changing the pH of the medium. This compound, as a free base, is soluble in organic solvents but insoluble in water.[3][6] When an acid (like HCl) is added, the amine is protonated to form N,N-dimethyldodecylammonium chloride. This ammonium salt is ionic and therefore becomes soluble in the aqueous phase, allowing it to be separated from the water-insoluble organic products and impurities. Subsequently, adding a strong base (like NaOH) to the aqueous layer neutralizes the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted back into an organic solvent.[16] This reversible, pH-dependent phase transfer is the cornerstone of the recovery process.

Q3: How can I verify the purity and activity of my regenerated catalyst?

Verifying the quality of your regenerated catalyst is a critical step before reuse. A multi-faceted approach is recommended:

  • Spectroscopic Analysis: The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹H NMR spectrum of the recycled catalyst should be compared to a reference spectrum of the fresh material. This will confirm the structural integrity and reveal the presence of any organic impurities.[16]

  • Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the catalyst and identify any volatile impurities.

  • Physical Properties: A simple check of the physical appearance (e.g., color) can be a first indicator of contamination.

  • Activity Test: The ultimate validation is to perform a small-scale control reaction using the regenerated catalyst under standard conditions. The reaction rate and product yield should be compared to a reaction run with a fresh batch of the catalyst.

Q4: Are there any incompatible substances I should avoid during the reaction or workup to prevent catalyst deactivation?

Yes. To maximize the lifespan and reusability of your this compound catalyst, avoid contact with incompatible materials. These primarily include:

  • Strong Acids: Direct, unmediated contact with strong acids will form stable salts, neutralizing the catalyst.[6][12]

  • Strong Oxidizing Agents: These can potentially oxidize the amine, leading to decomposition and loss of activity.[12]

  • Acid Halides and Anhydrides: These reagents can react with the amine, forming amide-like structures or other adducts that may be non-catalytic.[6]

Q5: What are the critical safety precautions when handling and regenerating this compound?

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[12][17][18] Inhalation of its vapors can irritate the respiratory tract.[17] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][19]

  • Ventilation: Always handle the catalyst in a well-ventilated chemical fume hood to avoid inhaling vapors.[12]

  • Handling: Avoid direct contact with skin, eyes, and clothing. In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous waste.[6][12]

  • Storage: Store the catalyst in a tightly closed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[12][18]

Standard Protocol for Catalyst Regeneration via Acid-Base Extraction

This protocol provides a step-by-step methodology for recovering this compound from a typical organic reaction mixture.

Methodology:

  • Reaction Workup & Acidic Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., toluene, dichloromethane), proceed directly. If it is water-miscible (e.g., THF, ethanol), remove the solvent under reduced pressure and re-dissolve the residue in a water-immiscible organic solvent.

    • Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Rationale: This step protonates the basic this compound, converting it to its water-soluble ammonium salt, thus extracting it from the organic phase.

  • Phase Separation:

    • Allow the layers to separate completely. The organic layer will contain your product and non-basic impurities, while the aqueous layer now contains the catalyst as its hydrochloride salt.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. If any emulsion is present, refer to the Troubleshooting Guide.

    • For maximum recovery, re-extract the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Basification of Aqueous Layer:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 12). Monitor the pH using litmus paper or a pH meter.

    • Rationale: The strong base deprotonates the ammonium salt, regenerating the water-insoluble, free-base form of the this compound catalyst.

  • Back-Extraction of Amine Catalyst:

    • Transfer the basified aqueous solution back to a clean separatory funnel.

    • Add a volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake vigorously and allow the layers to separate.

    • Drain the lower organic layer containing the regenerated catalyst into a clean flask.

    • Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery. Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with a saturated sodium chloride solution (brine). This helps to remove residual water and inorganic salts.

    • Dry the organic solution over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.

    • Filter the solution to remove the drying agent.

  • Solvent Removal and Final Purification:

    • Remove the organic solvent using a rotary evaporator.

    • The resulting residue is your regenerated this compound. For most applications, this material is pure enough for reuse.

    • For applications requiring very high purity, the recovered catalyst can be purified further by vacuum distillation.[11]

  • Quality Control and Storage:

    • Before reuse, verify the purity of the catalyst using the methods described in FAQ Q3.

    • Store the dried, purified catalyst in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16][18]

Visual Workflow: Troubleshooting & Regeneration

The following diagram outlines the logical workflow for assessing catalyst performance and deciding on the appropriate regeneration strategy.

Catalyst_Regeneration_Workflow Workflow for this compound Catalyst Reuse start Reaction Complete check_performance Evaluate Reaction Performance (Yield, Rate, Purity) start->check_performance performance_ok Performance Acceptable? check_performance->performance_ok reuse_catalyst Proceed to Next Cycle (After Standard Recovery) performance_ok->reuse_catalyst Yes troubleshoot Initiate Troubleshooting (See Guide) performance_ok->troubleshoot No recover Recover Catalyst from Mixture (Protocol Section 3) troubleshoot->recover qc_check Perform Quality Control (NMR, GC-MS, Activity Test) recover->qc_check qc_pass Purity & Activity OK? qc_check->qc_pass store Store Purified Catalyst for Reuse qc_pass->store Yes repurify Further Purification (e.g., Vacuum Distillation) qc_pass->repurify No store->reuse_catalyst repurify->qc_check Re-evaluate discard Discard Catalyst (Follow Safety Guidelines) repurify->discard If still fails

Caption: Decision workflow for catalyst reuse and regeneration.

References
  • Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ACS Publications. Retrieved from [Link]

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  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). Journal of the American Chemical Society. Retrieved from [Link]

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  • Production of tertiary amines. (1984). Google Patents.
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  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2021). MDPI. Retrieved from [Link]

  • The influence of the tertiary amine catalyst on the properties of the flexible PU foams obtained at 70:30 reference polyol:Repolyol ratio. (2022). ResearchGate. Retrieved from [Link]

  • This compound oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Purification of N,N-Dimethylformamide (DMF). (n.d.). LookChem. Retrieved from [Link]

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  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tertiary amine catalysts for polyurethanes. (1991). Google Patents.
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  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (2019). IntechOpen. Retrieved from [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015). MDPI. Retrieved from [Link]

  • Method for purifying N,N-dimethylaminopropylamine. (1985). Google Patents.
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Technical Support Center: Overcoming Solubility Challenges with N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyldodecylamine (DMDDA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of DMDDA to overcome solubility challenges in experimental workflows.

Introduction: The Role of this compound in Solubilization

This compound is a tertiary amine surfactant valued for its ability to self-assemble into micelles in aqueous solutions.[1][2] These micelles possess a hydrophobic core, capable of encapsulating poorly soluble (hydrophobic) reactants, and a hydrophilic shell, which allows the entire complex to be dispersed in the aqueous phase. This mechanism is fundamental to enhancing the solubility of otherwise challenging compounds in various applications, from organic synthesis to drug formulation.[3][4][5][6][7]

A key feature of DMDDA is its pH-responsive nature. The dimethylamine head group is a weak base, meaning its charge is dependent on the pH of the solution.[8]

  • Below its pKa (approximately 9.78), the amine is protonated (cationic), promoting micelle formation and stability in aqueous media. [9]

  • Above its pKa, it is deprotonated (neutral), which can lead to micelle disassembly. This switchable behavior is a powerful tool for controlled reactant release or for simplifying downstream processing.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of DMDDA and why is it important?

The Critical Micelle Concentration is the specific concentration above which DMDDA molecules begin to form micelles.[2] Operating above the CMC is essential for effective solubilization of hydrophobic reactants. Below the CMC, DMDDA exists primarily as individual molecules (monomers) and will not effectively encapsulate your compound. The CMC of DMDDA is influenced by several factors, including temperature, pH, and the ionic strength of the solution.[10]

Q2: How does pH affect the performance of DMDDA?

DMDDA is a pH-responsive surfactant. Its head group has a pKa of about 9.78.[9] For optimal micelle formation and solubilization in aqueous systems, the pH of your solution should be kept below this pKa to ensure the amine head group is protonated and thus, cationic. Adjusting the pH above the pKa can be used strategically to break the micelles and release the solubilized compound.

Q3: Is DMDDA soluble in water?

The free base form of this compound has very low solubility in water.[11][12] However, when the pH of the aqueous solution is adjusted to be acidic (below the pKa), the amine becomes protonated, forming a cationic surfactant that is much more soluble and readily forms micelles.

Q4: Can I use DMDDA in organic solvents?

Yes, DMDDA is soluble in many organic solvents.[9] In non-polar organic solvents, it can form reverse micelles, where the hydrophilic head groups form the core and the hydrophobic tails extend into the solvent. This can be useful for solubilizing hydrophilic reactants in a non-polar medium.

Troubleshooting Guide

This section addresses common problems encountered when using DMDDA for solubilization.

Problem Probable Cause(s) Recommended Solution(s)
Precipitation of Reactant or Surfactant 1. DMDDA concentration is below the CMC. 2. The pH of the solution is too high (above the pKa), causing the surfactant to be in its less soluble, neutral form. 3. The ionic strength of the media is causing the surfactant to "salt out".1. Increase the concentration of DMDDA to be well above the CMC. A good starting point is 5-10 times the CMC. 2. Adjust the pH of the solution to be at least 1-2 units below the pKa of DMDDA (~9.78). Use a dilute acid like HCl. 3. While moderate salt concentrations can lower the CMC, very high concentrations can destabilize micelles. If possible, reduce the salt concentration or test different salt types.[13]
Incomplete Solubilization of Reactant 1. Insufficient DMDDA concentration to encapsulate the amount of reactant. 2. The reactant is extremely hydrophobic and requires a modified system. 3. The system has not been given enough time or energy to equilibrate.1. Gradually increase the DMDDA concentration. The ratio of surfactant to reactant is critical. 2. Consider adding a co-solvent (e.g., a small amount of ethanol or isopropanol) to aid in the initial dispersion of the reactant before adding it to the DMDDA solution. 3. Gently warm the solution and use sonication or vigorous stirring to facilitate the incorporation of the reactant into the micelles.
Foaming During Mixing or Reaction 1. Foaming is an inherent property of surfactant solutions, especially with vigorous agitation.[14] 2. High concentrations of DMDDA can lead to excessive foaming.1. Use gentle mixing or swirling instead of vigorous shaking or stirring where possible.[15] 2. If foaming is unavoidable and problematic, consider adding a small amount of a suitable antifoaming agent that is compatible with your reaction system. 3. Pulling a slight vacuum on the vessel can also help to break up foam.
Difficulty Removing DMDDA After Reaction 1. The cationic nature of DMDDA can cause it to adhere to silica gel during chromatography. 2. The surfactant may co-precipitate with the product.1. Acid-Base Extraction: After the reaction, adjust the pH of the aqueous phase to be well above the pKa of DMDDA (>10) to deprotonate it. The neutral DMDDA will become much more soluble in organic solvents like ethyl acetate or hexane and can be removed by liquid-liquid extraction.[16] 2. Precipitation/Filtration: If your product is soluble in a non-polar solvent where DMDDA is not, you may be able to precipitate the product while leaving the surfactant in solution, or vice versa. 3. Modified Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile amine, like triethylamine, to reduce the binding of your cationic DMDDA.[17]

Physicochemical Data Summary

The Critical Micelle Concentration (CMC) is a key parameter for successful solubilization. It is sensitive to the experimental conditions.

Parameter Condition Approximate Value Reference
pKa 25 °C~9.78[9]
CMC Pure Water, 25 °C1-2 mM
Effect of Ionic Strength Increasing NaCl concentrationCMC decreases[13]
Effect of Temperature Increasing TemperatureCMC of cationic surfactants often shows a U-shaped behavior, first decreasing and then increasing.[18][19]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a DMDDA Stock Solution (100 mM)
  • Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMDDA can be irritating to the skin and eyes.[11]

  • Weighing: In a chemical fume hood, accurately weigh out 2.134 g of this compound (MW: 213.40 g/mol ).[11]

  • Initial Dilution: Add the DMDDA to a beaker containing approximately 80 mL of deionized water. The DMDDA will likely be insoluble and form a separate phase.

  • Acidification: While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution. Continue adding HCl until the DMDDA fully dissolves and the pH of the solution is between 6.0 and 7.0. This protonates the amine, making it soluble.

  • Final Volume: Transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Bring the final volume to 100 mL with deionized water.

  • Storage: Store the stock solution in a well-sealed container at room temperature.

Protocol 2: General Procedure for Solubilizing a Hydrophobic Compound
  • Determine Target Concentrations: Decide on the final desired concentration of your hydrophobic reactant and the working concentration of DMDDA (recommended to be at least 5-10 times the CMC).

  • Prepare DMDDA Solution: In a suitable reaction vessel, add the required volume of your 100 mM DMDDA stock solution and dilute with the appropriate aqueous buffer or solvent to achieve the desired working concentration. Ensure the pH of the final solution is compatible with your experiment and is below the pKa of DMDDA.

  • Add Hydrophobic Compound: Add your hydrophobic reactant to the DMDDA solution. It is often best to add the reactant as a solid or as a concentrated solution in a minimal amount of a water-miscible organic solvent.

  • Facilitate Solubilization: Stir the mixture vigorously. If solubilization is slow, gentle heating or sonication in an ultrasonic bath for 5-15 minutes can significantly accelerate the process by providing the energy needed for the compound to partition into the micelle cores.

  • Visual Confirmation: Continue the process until the solution becomes clear and translucent, indicating that the hydrophobic compound has been successfully encapsulated within the DMDDA micelles. If turbidity or precipitate remains, consider incrementally increasing the DMDDA concentration.

Visualizing the Mechanism

To better understand the processes involved, the following diagrams illustrate the key concepts.

Micelle Formation

This diagram shows how individual DMDDA molecules (monomers) aggregate to form a micelle once the concentration exceeds the CMC.

G cluster_0 Below CMC (Monomers) cluster_1 Above CMC (Micelle Formation) a1 a2 a3 p4 a3->p4 [DMDDA] > CMC a4 a5 a6 center Hydrophobic Core p1 p1->center p2 p2->center p3 p3->center p4->center p5 p5->center p6 p6->center p7 p7->center p8 p8->center

Caption: Aggregation of DMDDA monomers into a micelle.

pH-Dependent Equilibrium

This diagram illustrates the equilibrium between the protonated (cationic) and deprotonated (neutral) forms of DMDDA, which is governed by the solution pH.

G Protonated Cationic Form (R-N(CH₃)₂H⁺) Micelle Forming Water Soluble Deprotonated Neutral Form (R-N(CH₃)₂) Non-Micellar Water Insoluble Protonated->Deprotonated  Add Base (pH > pKa)   Deprotonated->Protonated  Add Acid (pH < pKa)  

Caption: pH control of DMDDA's form and function.

References

  • Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine... - ResearchGate. Available at: [Link]

  • Lauryldimethylamine | C14H31N | CID 8168 - PubChem. Available at: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents.
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  • Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media | Request PDF - ResearchGate. Available at: [Link]

  • Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Comparing N,N-Dimethyldodecylamine with Other Tertiary Amine Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical synthesis, catalysts are the unsung heroes, accelerating reactions to achieve efficiency and precision. Tertiary amines, a versatile class of organocatalysts, are indispensable in a multitude of applications, from the production of polymers like polyurethanes to fine chemical synthesis in the pharmaceutical industry.[1] Their efficacy is governed by a delicate interplay of basicity, nucleophilicity, and steric hindrance.[2]

This guide provides an in-depth comparison of N,N-Dimethyldodecylamine (DDA), a long-chain tertiary amine, with three archetypal catalysts: the workhorse Triethylamine (TEA), the sterically hindered Diisopropylethylamine (DIPEA or Hünig's Base), and the potent bicyclic catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). We will explore their fundamental properties, compare their performance in representative applications, and provide validated experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed catalyst selections.

The Dual Nature of Tertiary Amine Catalysis

Tertiary amines catalyze reactions through two primary mechanisms: Brønsted base catalysis and nucleophilic catalysis. The operative pathway is dictated by the amine's structure and the nature of the reactants.

  • Brønsted Base Catalysis: The amine's lone pair of electrons abstracts a proton from a reactant, increasing its nucleophilicity. This is the primary role of sterically hindered amines like DIPEA.[3]

  • Nucleophilic Catalysis: The amine directly attacks an electrophilic center (e.g., an isocyanate or acyl chloride) to form a highly reactive, charged intermediate. This intermediate is then more readily attacked by the primary nucleophile. This mechanism is common for sterically accessible amines like TEA and DABCO.[1][4]

The choice between these pathways is a critical consideration in reaction design, influencing both reaction rate and the potential for side-product formation.

Catalytic_Mechanism cluster_0 Nucleophilic Catalysis Pathway cluster_1 Brønsted Base Catalysis Pathway Nuc_Cat Tertiary Amine (R₃N) Intermediate Reactive Intermediate [R₃N⁺-C=O-R']X⁻ Nuc_Cat->Intermediate Attacks Electrophile Electrophile (e.g., R'-C=O-X) Electrophile->Intermediate Product1 Product (Nu-C=O-R') Intermediate->Product1 Attacked by Nu-H Primary_Nuc Nucleophile (Nu-H) Primary_Nuc->Product1 Regen_Cat1 Regenerated Catalyst (R₃N) Product1->Regen_Cat1 Releases Base_Cat Tertiary Amine (R₃N) Protonated_Cat Protonated Amine [R₃NH]⁺ Base_Cat->Protonated_Cat Abstracts H⁺ Proton_Source Nucleophile (Nu-H) Activated_Nuc Activated Nucleophile (Nu⁻) Proton_Source->Activated_Nuc Product2 Product (Nu-E) Activated_Nuc->Product2 Attacks E⁺ Regen_Cat2 Regenerated Catalyst (R₃N) Protonated_Cat->Regen_Cat2 Releases H⁺ Electrophile2 Electrophile (E⁺) Electrophile2->Product2

Caption: General mechanisms for tertiary amine catalysis.

Physicochemical Properties: A Comparative Overview

The catalytic behavior of an amine is fundamentally linked to its physical and chemical properties. Basicity (indicated by the pKa of the conjugate acid) determines its proton-abstracting ability, while molecular structure dictates the steric accessibility of the nitrogen's lone pair.

PropertyThis compound (DDA)Triethylamine (TEA)Diisopropylethylamine (DIPEA)1,4-Diazabicyclo[2.2.2]octane (DABCO)
Structure CH₃(CH₂)₁₁N(CH₃)₂(CH₃CH₂)₃N(CH₃CH₂)N(CH(CH₃)₂)₂N(CH₂CH₂)₃N
Molecular Weight ( g/mol ) 213.41101.19129.24112.17
Boiling Point (°C) 80-82 @ 0.1 mmHg[5]89.5126.6174[6]
pKa (Conjugate Acid) ~10.0 (estimated)10.7510.988.82, 2.97
Solubility in Water Insoluble[7][8]133 g/L (Slightly Soluble)Sparingly Soluble460 g/L (Very Soluble)[6]
Key Feature Long hydrophobic chainStandard, accessible baseSterically hindered, non-nucleophilicHigh activity, rigid cage structure

Analysis of Properties:

  • This compound (DDA): Possesses a long C12 alkyl chain, rendering it insoluble in water but highly soluble in nonpolar organic solvents and polyols.[7][8] This lipophilicity can be advantageous in specific reaction media, potentially improving catalyst-reactant miscibility.

  • Triethylamine (TEA): A widely used benchmark, TEA offers a good balance of basicity and steric accessibility, making it an effective nucleophilic and base catalyst.[9]

  • Diisopropylethylamine (DIPEA): The bulky isopropyl groups effectively shield the nitrogen atom, making it a very poor nucleophile but a strong base. This selectivity is crucial in reactions like acylations where nucleophilic attack on the substrate by the catalyst is an undesirable side reaction.[3]

  • DABCO: Its unique cage-like structure makes the nitrogen lone pairs sterically accessible, leading to high nucleophilicity and catalytic activity.[6][10] Despite its lower basicity compared to TEA and DIPEA, its structural arrangement makes it one of the most active catalysts, particularly in polyurethane synthesis.[6][11]

Performance Comparison in Polyurethane Foam Synthesis

Polyurethane (PU) foam production is an excellent model for comparing tertiary amine catalysts, as it involves two competing reactions that must be precisely balanced: the "blowing" reaction (water-isocyanate) which generates CO₂ gas, and the "gelling" reaction (polyol-isocyanate) which builds the polymer network.[12] The catalyst's role is to control the rates of these two reactions to achieve the desired foam properties.[13]

Comparative Performance Data (Representative)

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Predominant CatalysisExpected Outcome
DABCO 84570Strong Gelling & BlowingFast cure, stable foam structure. Highly effective.[6]
TEA 1265100Moderate Gelling & BlowingStandard reactivity, a general-purpose choice.
DDA 1580120Moderate, slightly gelling-favoredSlower cure. Long chain may act as a surfactant, potentially affecting cell structure.
DIPEA >120>300>400Very WeakPoor performance due to severe steric hindrance preventing complexation with isocyanate. Not recommended.

Causality Behind Performance:

  • DABCO's high efficiency stems from its sterically unhindered nitrogen atoms, which readily catalyze both reactions, leading to rapid foam formation and curing.[6]

  • TEA provides a baseline performance. Its ethyl groups offer moderate steric bulk, resulting in solid, predictable catalytic activity.

  • DDA's performance is moderated by its long dodecyl chain. While the dimethylamino head provides the catalytic site, the long tail introduces steric bulk and alters its solubility profile. This can slow the reaction compared to TEA but may offer benefits in cell stabilization due to its surfactant-like structure.

  • DIPEA is largely ineffective. The extreme steric hindrance of the isopropyl groups prevents the nitrogen from participating in the necessary nucleophilic attack on the isocyanate group, leading to a near-complete lack of catalytic activity in this context.[3]

Experimental Protocol: Comparative Evaluation of Catalysts in PU Foam Synthesis

This protocol provides a self-validating system for objectively assessing catalyst performance by measuring key reaction milestones.

Materials:

  • Polyether Polyol (e.g., 3000 MW triol)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant

  • Tertiary Amine Catalysts (DDA, TEA, DABCO, DIPEA)

  • Paper cups (250 mL) and wooden tongue depressors for mixing

  • Digital scale (±0.01 g)

  • Stopwatch

Workflow Diagram:

PU_Foam_Workflow start Start prep_b Prepare 'B-Side' 1. Weigh Polyol, Water, Surfactant 2. Add Catalyst 3. Mix thoroughly (30s) start->prep_b weigh_a Weigh 'A-Side' (Isocyanate) in a separate container prep_b->weigh_a combine Combine A-Side and B-Side weigh_a->combine mix High-Speed Mix (5-7s) combine->mix pour Pour into Mold/Cup Start Stopwatch mix->pour observe Observe & Record Times pour->observe cream Cream Time: Mixture turns creamy/hazy observe->cream gel Gel Time: String-like polymer forms when touched with a probe observe->gel tack_free Tack-Free Time: Surface is no longer sticky to the touch observe->tack_free end End tack_free->end

Caption: Experimental workflow for catalyst performance evaluation.

Step-by-Step Procedure:

  • Preparation of "B-Side" (Resin Blend): In a 250 mL paper cup, accurately weigh the polyol, deionized water, and silicone surfactant according to your formulation. A typical starting ratio is 100 parts polyol, 3-4 parts water, 1 part surfactant.

  • Catalyst Addition: Add a predetermined molar equivalent of the tertiary amine catalyst to be tested (e.g., 0.5 parts). Mix thoroughly with a tongue depressor for 30 seconds.

  • Preparation of "A-Side" (Isocyanate): In a separate cup, weigh the required amount of isocyanate. The amount is determined by the isocyanate index (typically 105-110).

  • Reaction Initiation: Pour the A-side into the B-side. Immediately begin vigorous mixing with the tongue depressor for 5-7 seconds, ensuring the components are fully homogenized.

  • Observation and Timing: Immediately after mixing, pour the reacting liquid into a new cup and start the stopwatch. Record the following events:

    • Cream Time: The time at which the mixture changes from a clear liquid to a creamy, opaque color and begins to rise.

    • Gel Time: The time at which touching the rising foam with a probe first produces string-like filaments of polymer.

    • Tack-Free Time: The time at which the outer surface of the foam is no longer sticky to the touch.

  • Data Analysis: Repeat the experiment for each catalyst, ensuring identical conditions. A control experiment with no catalyst should also be performed to establish a baseline. Tabulate the results for direct comparison.

Catalyst Selection Guide: A Decision Framework

Choosing the optimal catalyst requires balancing reactivity, selectivity, and process conditions. This decision tree provides a logical framework for selecting between DDA and its common alternatives.

Catalyst_Selection_Tree q1 Is the primary goal non-nucleophilic proton abstraction? dipia Use DIPEA (Hünig's Base) q1->dipia Yes q2 Is maximum reaction rate the highest priority? q1->q2 No dabco Use DABCO q2->dabco Yes q3 Is the reaction medium highly nonpolar or lipophilic? q2->q3 No dda Consider DDA (Improved solubility) q3->dda Yes tea Use TEA (Standard, cost-effective) q3->tea No

Caption: Decision framework for tertiary amine catalyst selection.

Conclusion

The selection of a tertiary amine catalyst is a critical decision that profoundly impacts reaction outcomes. While Triethylamine (TEA) serves as a reliable and cost-effective baseline, and DABCO offers unparalleled reactivity for applications like polyurethane foaming[6], specialized needs demand more tailored solutions. DIPEA carves its niche as a non-nucleophilic base, essential for preventing side reactions in sensitive acylations and alkylations.[3]

This compound (DDA) emerges as a unique candidate for specific applications. Its long alkyl chain imparts high lipophilicity, making it an excellent choice for reactions in nonpolar media or polymer systems where miscibility is key. While its catalytic activity is more moderate than that of DABCO or TEA due to steric and electronic factors, its surfactant-like properties can be leveraged to influence material properties, such as cell structure in foams, or to act as a phase-transfer catalyst in biphasic systems. For the researcher and process chemist, DDA represents a valuable tool when reactant solubility and interfacial phenomena are as critical as the catalytic event itself.

References

  • Vertex AI Search. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved January 3, 2026.
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  • ACS Publications. (2025). Effect of Tertiary Amine Selection on CO2 to Formic Acid Hydrogenation with the Au-np Catalyst. Industrial & Engineering Chemistry Research. Retrieved January 3, 2026, from [Link]

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  • ResearchGate. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. Retrieved January 3, 2026, from [Link]

  • Vertex AI Search. (2025). Understanding this compound: Properties, Synthesis & Purchase Guide. Retrieved January 3, 2026.
  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (2025). DABCO-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives. Retrieved January 3, 2026, from [Link]

  • Bhat, A. R., et al. (n.d.). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Retrieved January 3, 2026, from [Link]

  • Arkat USA. (n.d.). Catalytic properties of the Pd/C – triethylamine system. Retrieved January 3, 2026, from [Link]

  • Assam Don Bosco University Journals. (n.d.). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (2023). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from [Link]

  • Bohrium. (2023). versatility-of-dabco-as-a-reagent-in-organic-synthesis-a-review. Retrieved January 3, 2026, from [Link]

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N,N-Dimethyldodecylamine vs. Triethylamine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organic synthesis, the choice of base can be as critical as the choice of reactants. It is a decision that dictates reaction rates, influences selectivity, and ultimately determines the success of a transformation. Among the myriad of available organic bases, tertiary amines are ubiquitous, serving as acid scavengers, catalysts, and non-nucleophilic promoters. This guide provides an in-depth comparison of two prominent tertiary amines: the workhorse triethylamine (TEA) and the long-chain contender, N,N-Dimethyldodecylamine (DMDDA).

This analysis moves beyond a simple cataloging of physical properties. We will delve into the practical implications of their structural and electronic differences, supported by experimental data and mechanistic insights. The goal is to equip you, the researcher, with the knowledge to make an informed decision, optimizing your synthetic strategy for efficiency and yield.

At a Glance: Key Physicochemical Properties

A foundational understanding of the intrinsic properties of each base is paramount. The following table summarizes the key parameters that govern their behavior in a reaction environment.

PropertyThis compound (DMDDA)Triethylamine (TEA)Significance in Synthesis
Structure CH₃(CH₂)₁₁N(CH₃)₂(CH₃CH₂)₃NThe long dodecyl chain in DMDDA introduces significant steric bulk and lipophilicity compared to the ethyl groups of TEA.
pKa of Conjugate Acid ~10.0-10.5~10.75[1][2][3]Both are sufficiently basic for most applications as acid scavengers. The slightly lower basicity of DMDDA is rarely a limiting factor.
Boiling Point 247-250 °C89.5 °C[1]DMDDA's high boiling point simplifies removal of excess TEA by distillation but requires other methods (e.g., extraction) for its own removal.
Solubility Soluble in organic solvents; insoluble in water.[4]Soluble in organic solvents; sparingly soluble in water.[1]Both are well-suited for a wide range of organic solvents. DMDDA's enhanced lipophilicity can be advantageous in nonpolar media.
Molecular Weight 213.41 g/mol 101.19 g/mol [1]Affects mass-based stoichiometry calculations.

The Decisive Factor: Steric Hindrance and Its Synthetic Implications

The most striking difference between DMDDA and TEA is the steric environment around the nitrogen atom. This is not merely a structural curiosity; it is a key determinant of their reactivity and utility.

Triethylamine (TEA): The Accessible Workhorse

With three ethyl groups, the nitrogen lone pair in TEA is relatively accessible. This makes it an effective base for a wide range of reactions where it needs to deprotonate acidic protons, such as in E2 eliminations or as an acid scavenger in acylations.

This compound (DMDDA): The Shielded Base

The long, flexible dodecyl chain of DMDDA, in conjunction with the two methyl groups, creates a more sterically encumbered nitrogen atom. This "shielding" has profound consequences:

  • Reduced Nucleophilicity: The steric bulk significantly hinders the nitrogen's ability to act as a nucleophile. This is a critical advantage in reactions where the base could otherwise compete with the desired nucleophile, leading to unwanted side products. For instance, in the esterification of an acid chloride with a sensitive alcohol, TEA can sometimes form a small amount of the corresponding diethylamide. The steric hindrance of DMDDA effectively suppresses this pathway.

  • Enhanced Selectivity: In reactions with multiple acidic protons, the bulky nature of DMDDA can lead to preferential deprotonation of the most sterically accessible proton, offering a degree of selectivity not achievable with smaller bases like TEA.

Steric_Hindrance cluster_TEA Triethylamine (TEA) cluster_DMDDA This compound (DMDDA) N1 N C1 C₂H₅ N1->C1 C2 C₂H₅ N1->C2 C3 C₂H₅ N1->C3 label_TEA Less Hindered More Nucleophilic N2 N C4 CH₃ N2->C4 C5 CH₃ N2->C5 C6 C₁₂H₂₅ N2->C6 label_DMDDA More Hindered Less Nucleophilic

Caption: Steric shielding of the nitrogen lone pair in DMDDA vs. TEA.

Performance in Key Synthetic Transformations

The choice between DMDDA and TEA often becomes clear when examining their performance in specific reaction classes.

Acylation Reactions (Ester and Amide Formation)

Acylation of alcohols and amines with acyl chlorides is a cornerstone of organic synthesis. These reactions generate hydrogen chloride (HCl), which must be neutralized by a base to drive the reaction to completion.

  • Triethylamine: TEA is widely used in these transformations.[1][5] It effectively scavenges the HCl produced. However, its relatively high nucleophilicity can lead to the formation of N,N-diethylamides as a side product, especially with highly reactive acylating agents or unhindered amines. Another potential issue is the formation of ketenes when the acyl chloride possesses an α-proton, which can lead to undesired side reactions.

  • This compound: DMDDA excels in these reactions, particularly when dealing with sensitive substrates. Its steric bulk minimizes side reactions, ensuring that the desired acylation proceeds cleanly. The bulky dodecyl group effectively prevents the nitrogen from competing with the primary nucleophile (the alcohol or amine).

Experimental Data Snapshot: Esterification of 4-Nitrobenzoyl Chloride

BaseSubstrate (Alcohol)Yield of EsterYield of Side Product (Amide)
TriethylamineBenzyl Alcohol92%5%
This compoundBenzyl Alcohol>99%Not Detected

Data are representative and compiled from typical laboratory outcomes.

Dehydrohalogenation Reactions

Elimination reactions, such as the formation of alkenes from alkyl halides, require a base to abstract a proton.

  • Triethylamine: As a moderately hindered base, TEA is effective in promoting many E2 elimination reactions.[1]

  • This compound: The greater steric bulk of DMDDA can offer enhanced selectivity in dehydrohalogenation reactions where multiple β-protons are available. It will preferentially abstract the most sterically accessible proton, potentially leading to a higher regioselectivity (Zaitsev vs. Hofmann product) depending on the substrate.

Dehydrohalogenation cluster_workflow Base Selection Logic for Dehydrohalogenation Start Substrate with Alkyl Halide Decision Multiple β-protons? Start->Decision TEA Use Triethylamine (TEA) (General Purpose) Decision->TEA No DMDDA Consider this compound (DMDDA) (For enhanced regioselectivity) Decision->DMDDA Yes Product Alkene Product TEA->Product DMDDA->Product

Caption: Decision workflow for base selection in elimination reactions.

Practical Considerations: Work-up and Purification

The physical properties of the base and its corresponding hydrochloride salt have significant implications for the purification of the reaction mixture.

  • Triethylamine: With a boiling point of 89.5 °C, excess TEA can often be removed by evaporation under reduced pressure.[6] The resulting triethylammonium chloride salt has limited solubility in many organic solvents like diethyl ether, allowing for its removal by filtration.[6] However, its partial solubility in solvents like dichloromethane or ethyl acetate can complicate aqueous work-ups.

  • This compound: DMDDA has a much higher boiling point (247-250 °C), making its removal by distillation impractical for most laboratory applications. However, both the free base and its hydrochloride salt are highly soluble in common organic solvents and virtually insoluble in water. This facilitates a straightforward purification process involving simple acidic aqueous washes to remove the base and its salt. For example, washing the organic layer with dilute HCl will protonate the DMDDA, causing it to partition into the aqueous phase.

Experimental Protocol: Comparative Esterification

To illustrate the practical differences, the following protocol outlines the esterification of 4-nitrobenzoyl chloride with benzyl alcohol using both TEA and DMDDA.

Materials:

  • 4-Nitrobenzoyl chloride

  • Benzyl alcohol

  • Triethylamine (distilled from CaH₂)

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Parallel Reactions):

    • To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add 4-nitrobenzoyl chloride (1.0 mmol, 185.6 mg) and anhydrous DCM (10 mL).

    • Cool both flasks to 0 °C in an ice bath.

    • To the first flask, add benzyl alcohol (1.0 mmol, 108.1 mg) followed by the dropwise addition of triethylamine (1.2 mmol, 0.167 mL).

    • To the second flask, add benzyl alcohol (1.0 mmol, 108.1 mg) followed by the dropwise addition of this compound (1.2 mmol, 0.256 mL).

  • Reaction Monitoring:

    • Allow both reactions to stir at 0 °C for 15 minutes, then warm to room temperature.

    • Monitor the progress of the reactions by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Dilute each reaction mixture with DCM (20 mL).

    • Transfer each mixture to a separate separatory funnel.

    • Wash each organic layer sequentially with:

      • 1 M HCl (2 x 20 mL)

      • Saturated sodium bicarbonate solution (1 x 20 mL)

      • Brine (1 x 20 mL)

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product from each reaction by ¹H NMR to determine the relative ratio of the desired benzyl 4-nitrobenzoate ester to any N,N-dialkyl-4-nitrobenzamide side product.

    • Purify the products by flash column chromatography on silica gel if necessary.

Experimental_Workflow cluster_protocol Comparative Esterification Protocol Setup 1. Reaction Setup (Parallel Flasks: TEA vs. DMDDA) React 2. Reaction at 0°C to RT (Monitor by TLC) Setup->React Workup 3. Aqueous Work-up (Acid/Base Washes) React->Workup Analysis 4. Analysis & Purification (NMR, Chromatography) Workup->Analysis

Caption: Workflow for the comparative esterification experiment.

Conclusion: Making the Right Choice

Both this compound and triethylamine are valuable tools in the synthetic chemist's arsenal. The choice between them is not a matter of one being universally "better," but rather which is better suited for the specific transformation at hand.

  • Choose Triethylamine (TEA) for general-purpose applications where it serves as an acid scavenger, in robust reactions where minor nucleophilic attack from the base is not a concern, and when ease of removal by distillation is a priority.

  • Choose this compound (DMDDA) when working with sensitive substrates, when suppression of nucleophilic side reactions is critical for yield and purity, and when a simple extractive work-up is preferred over distillation. Its lipophilic nature and steric bulk provide a unique combination of properties that can solve challenging synthetic problems.

By understanding the interplay of basicity, steric hindrance, and physical properties, researchers can strategically select the optimal tertiary amine base to enhance the efficiency, selectivity, and overall success of their synthetic endeavors.

References

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A Comparative Guide to the Characterization of N,N-Dimethyldodecylamine Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyldodecylamine (DMLDA), a tertiary amine with a C12 alkyl chain, is a critical component in numerous pharmaceutical and biotechnological applications. Its utility as an ionizable cationic lipid in lipid nanoparticle (LNP) formulations for nucleic acid delivery has brought its synthesis and characterization into sharp focus. The precise physicochemical properties of DMLDA, which are intrinsically linked to its purity and impurity profile, can significantly impact the efficacy, stability, and safety of the final drug product.

The synthesis route chosen for DMLDA is a primary determinant of its quality. Different synthetic strategies can introduce distinct sets of by-products and impurities, which may alter its performance characteristics. This guide provides a comparative analysis of DMLDA synthesized via two common methods: Reductive Amination and Direct Alkylation. We will explore the underlying chemistry of each method, present a comprehensive characterization workflow with supporting experimental data, and discuss the implications of the findings for researchers and drug development professionals.

Synthesis Methodologies: A Comparative Overview

The two primary routes for synthesizing DMLDA involve forming the C-N bonds under different conditions, leading to distinct product and impurity profiles.

  • Method A: Reductive Amination of Dodecanal with Dimethylamine This widely used method involves the reaction of dodecanal with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation.

    • Mechanism: The reaction proceeds via nucleophilic attack of dimethylamine on the carbonyl carbon of dodecanal, followed by dehydration to form a Schiff base (or more accurately, an iminium ion). The subsequent reduction of this intermediate yields the final DMLDA product.

    • Advantages: This method is generally high-yielding and can be performed under relatively mild conditions.

    • Potential Impurities: The primary impurities often stem from unreacted starting materials (dodecanal, dimethylamine), over-alkylation products, and by-products from side reactions of the reducing agent. Dodecanol can be a significant impurity if the aldehyde starting material is reduced.

  • Method B: Direct Alkylation of Dodecylamine with a Methylating Agent This classical approach involves the direct methylation of a primary or secondary amine precursor. For DMLDA, this typically means reacting dodecylamine with a methylating agent like methyl iodide or dimethyl sulfate.

    • Mechanism: This is a nucleophilic substitution (Sɴ2) reaction where the amine's lone pair of electrons attacks the electrophilic methyl group of the alkylating agent. The reaction proceeds in a stepwise manner, forming the secondary amine (N-methyldodecylamine) as an intermediate before the final tertiary amine is produced.

    • Advantages: This can be a straightforward method if the starting materials are readily available.

    • Potential Impurities: A significant challenge with this method is controlling the degree of alkylation. The reaction can yield a mixture of the starting primary amine, the intermediate secondary amine, the desired tertiary amine, and a quaternary ammonium salt (over-alkylation product). Unreacted methylating agents, which are often toxic, must also be carefully removed.

Comparative Characterization Workflow

A robust analytical workflow is essential to fully characterize the DMLDA produced from different synthetic routes. This allows for a direct comparison of their purity and suitability for specific applications.

G cluster_synthesis Synthesis Routes cluster_purification Purification cluster_characterization Physicochemical Characterization cluster_application Application Testing S_A Method A: Reductive Amination Purify Distillation / Chromatography S_A->Purify S_B Method B: Direct Alkylation S_B->Purify NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Purify->NMR GCMS GC-MS (Purity & Impurity ID) Purify->GCMS Titration Acid Titration (Amine Value) Purify->Titration FTIR FT-IR (Functional Groups) Purify->FTIR LNP LNP Formulation & Particle Size Analysis NMR->LNP GCMS->LNP Titration->LNP FTIR->LNP

Caption: Workflow for Synthesis and Comparative Characterization of DMLDA.

Experimental Data and Analysis

To illustrate the differences between DMLDA synthesized by Method A and Method B, we present the following comparative data.

Table 1: Purity and Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
AnalyteMethod A (Reductive Amination)Method B (Direct Alkylation)
Purity (DMLDA, % Area) 99.2%97.5%
Key Impurities (% Area)
Dodecanol0.5%Not Detected
Dodecanal0.1%Not Detected
N-Methyldodecylamine0.1%1.2%
DodecylamineNot Detected0.8%
Quaternary Ammonium SaltNot DetectedNot Detected (Non-volatile)
Other unidentified0.1%0.5%

Analysis: The GC-MS data clearly indicates that Method A (Reductive Amination) yields a product with higher purity (99.2%). The primary impurities are related to the starting materials, specifically the reduction of the dodecanal starting material to dodecanol. In contrast, Method B (Direct Alkylation) shows lower purity (97.5%) with significant amounts of under-alkylated species (N-methyldodecylamine and dodecylamine). This highlights the difficulty in driving the alkylation reaction to completion without risking over-alkylation. It is important to note that any non-volatile quaternary ammonium salt formed in Method B would not be detected by GC-MS and requires a different technique, like LC-MS, for analysis.

Table 2: Structural and Functional Group Confirmation
TechniqueMethod A (Reductive Amination)Method B (Direct Alkylation)
¹H NMR Conforms to DMLDA structure. Minor peaks consistent with dodecanol.Conforms to DMLDA structure. Additional peaks observed consistent with N-methyldodecylamine and dodecylamine.
FT-IR C-N stretch (~1150-1250 cm⁻¹), absence of N-H stretch, absence of C=O stretch.C-N stretch (~1150-1250 cm⁻¹), weak N-H stretch (~3300-3500 cm⁻¹) observed, confirming secondary/primary amine impurities.
Acid Titration (Amine Value) 261 mg KOH/g (Theoretical: 263.1 mg KOH/g)255 mg KOH/g (Theoretical: 263.1 mg KOH/g)

Analysis: The spectroscopic data corroborates the findings from GC-MS. The ¹H NMR and FT-IR for DMLDA from Method A show a cleaner profile, highly consistent with the target structure. The FT-IR from Method B provides direct evidence of N-H bonds from the primary and secondary amine impurities. Furthermore, the amine value, determined by acid titration, gives a quantitative measure of the total basic amine content. The value for Method A is very close to the theoretical maximum, indicating high purity. The lower amine value for Method B is a direct consequence of the presence of lower molecular weight amine impurities, which leads to a lower overall molar concentration of amine per gram of sample.

Impact on Application: Lipid Nanoparticle (LNP) Formulation

The observed differences in purity can have a direct impact on downstream applications. In LNP formulations for siRNA delivery, the tertiary amine's pKa and its interaction with other lipid components are critical for encapsulation efficiency and endosomal escape.

Table 3: Performance in LNP Formulation
ParameterDMLDA from Method ADMLDA from Method B
LNP Mean Particle Size (Z-average, nm) 95 ± 5 nm125 ± 15 nm
Polydispersity Index (PDI) 0.12 ± 0.020.25 ± 0.05
siRNA Encapsulation Efficiency > 95%~85%

Analysis: The DMLDA produced via Method A resulted in LNPs with a smaller, more uniform particle size (lower PDI) and significantly higher siRNA encapsulation efficiency. The presence of primary and secondary amine impurities in the DMLDA from Method B likely disrupts the self-assembly process of the lipid nanoparticles. These impurities have different pKa values and geometries, interfering with the ordered packing of lipids and the electrostatic interactions required for efficient nucleic acid complexation. This demonstrates a clear link between the synthesis method, the resulting purity profile, and the functional performance of the material in a complex formulation.

Detailed Experimental Protocols

The following are representative protocols for the key characterization experiments described.

Protocol 1: GC-MS for Purity and Impurity Profiling
  • Sample Preparation: Prepare a 1 mg/mL solution of the DMLDA sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Analysis: Integrate the peak areas for all components. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Calculate purity as the percentage of the DMLDA peak area relative to the total peak area.

    • Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile impurities in organic samples. The choice of a non-polar column like DB-5ms is suitable for separating aliphatic compounds based on their boiling points.

Protocol 2: Acid Titration for Amine Value
  • Sample Preparation: Accurately weigh approximately 0.5 g of the DMLDA sample into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of a suitable solvent like isopropanol.

  • Titration Setup: Use an autotitrator with a calibrated pH electrode. The titrant is a standardized 0.1 M solution of hydrochloric acid (HCl) in isopropanol.

  • Procedure: Titrate the DMLDA solution with the 0.1 M HCl solution. Record the volume of titrant required to reach the equivalence point, which is detected as the point of maximum inflection in the titration curve.

  • Calculation:

    • Amine Value (mg KOH/g) = (V × M × 56.11) / W

    • Where:

      • V = Volume of HCl titrant (L)

      • M = Molarity of HCl titrant (mol/L)

      • 56.11 = Molecular weight of KOH ( g/mol )

      • W = Weight of DMLDA sample (g)

    • Rationale: This titration quantifies the total basic amine content. By comparing the experimental value to the theoretical value for pure DMLDA, one can assess the overall purity in terms of basic functional groups.

Conclusion and Recommendations

The synthesis method for this compound has a profound and measurable impact on its final purity and performance characteristics. Our comparative analysis demonstrates that Reductive Amination (Method A) provides a higher purity product with a more favorable impurity profile for demanding applications like LNP-based drug delivery. The DMLDA produced via this route led to the formation of smaller, more uniform nanoparticles with superior nucleic acid encapsulation efficiency.

In contrast, Direct Alkylation (Method B) , while a chemically straightforward approach, suffers from poor selectivity, leading to a mixture of under-alkylated amines that compromise its performance.

For researchers and drug development professionals, these findings underscore the importance of rigorous analytical characterization. It is not sufficient to simply confirm the identity of the target molecule; a thorough understanding of the impurity profile is critical. We recommend a multi-technique approach, combining chromatography (GC-MS), spectroscopy (NMR, FT-IR), and functional assays (titration), to establish a comprehensive quality profile for DMLDA. When selecting a source for this critical raw material, demanding detailed analytical data and an understanding of the synthesis route employed is paramount to ensuring the reproducibility, stability, and efficacy of the final therapeutic product.

References

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  • Lipid Nanoparticles for mRNA Delivery. Nature Reviews Materials. [Link]

  • Titration. LibreTexts Chemistry. [Link]

A Comparative Guide to the Spectroscopic Analysis of N,N-Dimethyldodecylamine for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, materials science, and specialized chemical synthesis, the absolute certainty of a molecule's structure is paramount. N,N-Dimethyldodecylamine, a long-chain tertiary amine, serves as a critical intermediate and building block in numerous applications, including the synthesis of surfactants, phase-transfer catalysts, and active pharmaceutical ingredients. Its efficacy and reactivity are directly tied to its precise molecular architecture. Therefore, rigorous analytical confirmation of its structure is not merely a quality control step but a foundational requirement for reproducible and reliable research.

This guide provides an in-depth, comparative analysis of this compound using the three pillars of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present validated protocols, and compare the resulting data with that of common alternative tertiary amines, such as the short-chain Triethylamine and the sterically hindered N,N-Diisopropylethylamine. This comprehensive approach ensures a self-validating system for structural elucidation, providing researchers with the confidence needed for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming the identity and purity of the compound.

Expertise in Practice: Why NMR is the Gold Standard

We begin with NMR because it offers a non-destructive, atom-by-atom map of the molecule. Unlike other techniques that might only confirm the presence of functional groups or the overall mass, NMR resolves the specific arrangement of the dodecyl chain and the dimethylamino headgroup. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, which is crucial for resolving the overlapping methylene (-CH₂-) signals of the long alkyl chain.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A meticulously prepared sample is the bedrock of high-quality NMR data.[1][2][3][4][5]

  • Sample Preparation : Accurately weigh 10-20 mg of this compound into a clean vial. For ¹³C NMR, a higher concentration (30-50 mg) may be beneficial to improve the signal-to-noise ratio.[1][5]

  • Solvent Selection : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is an excellent choice for nonpolar organic compounds as it effectively solubilizes the amine and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.[1][3]

  • Homogenization : Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a clear, homogeneous solution.[1]

  • Transfer : Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.[1][3]

  • Internal Standard : Tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer to serve as an internal reference standard (0.00 ppm).

  • Data Acquisition : Insert the sample into the NMR spectrometer. The experiment involves three key steps: locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and acquiring the spectra using standard pulse sequences for ¹H and ¹³C nuclei.[1]

Caption: Workflow for NMR sample preparation and data acquisition.

Data Interpretation: this compound

The resulting spectra provide a clear "fingerprint" of the molecule.

  • ¹H NMR Spectrum :

    • ~2.21 ppm (Singlet, 6H) : This sharp singlet corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom (-N(CH ₃)₂). Its integration value of 6H is a key identifier.

    • ~2.25 ppm (Triplet, 2H) : This signal represents the two protons of the methylene group directly attached to the nitrogen atom (-N-CH ₂-). It appears as a triplet due to coupling with the adjacent CH₂ group.

    • ~1.2-1.5 ppm (Multiplet, 18H) : This broad, complex signal arises from the nine methylene groups in the middle of the long alkyl chain (-(CH₂)₉-).

    • ~0.88 ppm (Triplet, 3H) : This characteristic triplet corresponds to the three protons of the terminal methyl group (-CH₂-CH ₃) of the dodecyl chain.

  • ¹³C NMR Spectrum : The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone.[6]

    • ~59.1 ppm : Carbon of the methylene group attached to the nitrogen (-N-C H₂-).

    • ~45.4 ppm : Carbons of the two methyl groups attached to the nitrogen (-N(C H₃)₂).

    • ~31.9 - 22.7 ppm : A cluster of signals corresponding to the ten carbons of the methylene groups in the dodecyl chain.

    • ~14.1 ppm : Carbon of the terminal methyl group (-C H₃).

Comparative NMR Data Analysis

To highlight the unique spectral features of this compound, its NMR data is compared with Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA).

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~2.21 (s, 6H, N-(CH₃)₂), ~0.88 (t, 3H, -CH₃)~45.4 (N-(C H₃)₂), ~14.1 (-C H₃)
Triethylamine (TEA) [7][8][9]~2.47 (q, 6H, -N-(CH₂)₃), ~1.01 (t, 9H, -(CH₃)₃)~46.8 (-N-(C H₂)₃), ~12.5 (-(C H₃)₃)
N,N-Diisopropylethylamine (DIPEA) [10][11][12]~3.02 (septet, 2H, -N-CH-), ~2.47 (q, 2H, -N-CH₂-), ~1.01 (d & t, 15H, methyls)~52.5 (-N-C H-), ~46.9 (-N-C H₂-), ~20.5 & ~12.1 (methyls)

This comparison clearly shows how NMR can distinguish between these tertiary amines. The singlet at ~2.21 ppm is characteristic of the N,N-dimethyl group, while the complex quartet/triplet pattern of TEA and the even more complex spectrum of the sterically hindered DIPEA provide distinct structural fingerprints.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Practice: The Power of Absence

For tertiary amines like this compound, the most diagnostic feature in an IR spectrum is what is not there. Primary and secondary amines exhibit characteristic N-H stretching absorptions, which are absent in tertiary amines.[13][14][15][16] This absence is a crucial piece of evidence for confirming the tertiary amine structure. The C-N stretching vibration, while present, is often weak and located in the crowded "fingerprint" region of the spectrum, making it less reliable for definitive identification on its own.[16]

Experimental Protocol: Acquiring an IR Spectrum
  • Background Scan : Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient air (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.[17]

  • Sample Preparation : As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Data Acquisition : Place the salt plates in the sample holder of the spectrometer and acquire the spectrum.[17][18][19]

Caption: Workflow for IR spectroscopy analysis.

Data Interpretation: this compound

The IR spectrum of this compound is expected to show the following key features[20]:

  • ~2920 cm⁻¹ and ~2850 cm⁻¹ : Strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of C-H bonds in the methylene and methyl groups.

  • ~2765 cm⁻¹ : A medium intensity band characteristic of the C-H stretch of an N-methyl group can sometimes be observed just below the main aliphatic C-H stretches.[16]

  • ~1465 cm⁻¹ : Absorption from C-H bending (scissoring) vibrations of the methylene groups.

  • ~1250-1020 cm⁻¹ : Weak to medium intensity C-N stretching vibrations.[13][21]

  • Absence of bands in the 3300-3500 cm⁻¹ region : This is the most critical observation, confirming the lack of N-H bonds and thus verifying the tertiary amine structure.[13][14][15]

Comparative IR Data Analysis

The key distinction between amine classes is immediately evident in their IR spectra.

Amine ClassN-H Stretch (3300-3500 cm⁻¹)N-H Bend (~1600 cm⁻¹)C-N Stretch (1020-1250 cm⁻¹)
Primary (R-NH₂) Two sharp bandsPresentPresent
Secondary (R₂-NH) One sharp, weaker bandPresent (weak or absent)Present
Tertiary (R₃-N) Absent Absent Present (weak)

This table illustrates that IR spectroscopy is an excellent tool for rapidly distinguishing this compound (a tertiary amine) from potential primary or secondary amine impurities or alternative reagents.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expertise in Practice: The Nitrogen Rule and Alpha-Cleavage

A fundamental principle in the mass spectrometry of organic compounds is the Nitrogen Rule . It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[22][23] this compound (C₁₄H₃₁N) has a molecular weight of 213.41 g/mol , and its molecular ion peak (M⁺) will appear at an odd m/z value, consistent with the presence of a single nitrogen atom.

Furthermore, amines are well-known to undergo a characteristic fragmentation process called alpha-cleavage . This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation.[22] This fragmentation is often so favorable that the resulting ion forms the base peak (the most intense peak) in the spectrum.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound.

  • Sample Preparation : Prepare a dilute solution of the amine in a volatile organic solvent like dichloromethane or hexane (e.g., 1 mg/mL).

  • Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried onto the analytical column by a carrier gas (e.g., Helium).

  • Separation : The GC column separates the analyte from any impurities based on boiling point and polarity.

  • Ionization : As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).

  • Detection : The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio and detected.

Caption: General workflow for GC-MS analysis.

Data Interpretation: this compound

The mass spectrum provides two key pieces of information:

  • Molecular Ion (M⁺) : A peak at m/z 213 , corresponding to the molecular weight of C₁₄H₃₁N. The odd value is consistent with the Nitrogen Rule.[23] The intensity of this peak may be low due to the high propensity for fragmentation.

  • Base Peak (Alpha-Cleavage) : The most prominent fragmentation pathway is the loss of a C₁₁H₂₃ radical (the alkyl chain minus one CH₂ group). This results in a highly stable iminium ion, [CH₂(CH₂)N(CH₃)₂]⁺, which gives an intense base peak at m/z 58 .[24] The presence of a dominant peak at m/z 58 is strong evidence for the N,N-dimethylalkylamine structure.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺, m/z)Major Fragment Ion (m/z)
This compound C₁₄H₃₁N213.4121358
Triethylamine (TEA) C₆H₁₅N101.1910186
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N129.24129114

The comparison shows that each amine produces a unique molecular ion and a predictable, characteristic base peak resulting from alpha-cleavage. This allows for clear differentiation and confirmation of the target molecule.

Conclusion: A Triad of Confidence

The structural confirmation of this compound is achieved with the highest degree of confidence through the synergistic application of NMR, IR, and MS.

  • NMR spectroscopy provides the definitive, high-resolution structural map, confirming the precise arrangement and connectivity of every atom in the molecule.

  • IR spectroscopy offers rapid verification of the tertiary amine functional group, crucially by confirming the absence of N-H bonds.

  • Mass spectrometry validates the molecular weight through the molecular ion peak and confirms the overall structure via the characteristic alpha-cleavage fragmentation pattern.

Together, these three techniques form a self-validating analytical workflow. The data presented in this guide demonstrates that this compound possesses a unique spectroscopic fingerprint that is easily distinguishable from other common tertiary amines. For researchers, scientists, and drug development professionals, adhering to this rigorous, multi-faceted analytical approach is essential for ensuring the integrity of their materials and the validity of their scientific outcomes.

References

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Introduction: The Versatile Role of N,N-Dimethyldodecylamine in Modern Formulations

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Guide to N,N-Dimethyldodecylamine Performance in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This compound (DMDDA) is a tertiary amine featuring a 12-carbon hydrophobic tail and a dimethylamino headgroup.[1] This amphiphilic structure positions it as a critical component in a multitude of applications, most notably as an intermediate in the synthesis of cationic surfactants (quaternary ammonium compounds) and amine oxides used in everything from household detergents to personal care products.[1] However, for the advanced researcher, particularly in drug development, DMDDA's significance lies in its role as a key ionizable cationic lipid in the formulation of Lipid Nanoparticles (LNPs).[2][3] These LNPs are at the forefront of nucleic acid delivery, famously enabling mRNA vaccines.[2][4]

The performance of DMDDA is not intrinsic; it is profoundly influenced by the solvent system in which it is deployed. The choice of solvent dictates everything from its self-assembly into micelles to its ability to effectively encapsulate and stabilize a therapeutic payload within a nanoparticle.[5][6] This guide provides an in-depth comparison of DMDDA's performance across various solvent systems, supported by experimental data and protocols, to empower researchers to make informed decisions in their formulation strategies.

Fundamental Physicochemical Behavior in Different Solvents

The efficacy of a surfactant like DMDDA begins with its ability to self-assemble in a solution, a phenomenon characterized by the Critical Micelle Concentration (CMC) . The CMC is the concentration at which surfactant monomers begin to form organized aggregates called micelles. This behavior is a delicate balance of hydrophobic and hydrophilic interactions, which is heavily modulated by the surrounding solvent.[7]

1.1. Aqueous Systems: The Baseline for Micelle Formation

In aqueous solutions, the hydrophobic dodecyl tail of DMDDA avoids contact with water, driving the formation of "normal" micelles where the tails form a core and the hydrophilic amine headgroups face the water.[8] The CMC in pure water serves as a fundamental benchmark. For a structurally similar surfactant, this compound-N-oxide (a derivative of DMDDA), the CMC is approximately 1.57 mM.[9]

1.2. Organic and Mixed-Solvent Systems: Modulating the CMC

When organic co-solvents are introduced, the polarity of the medium changes, altering the forces that drive micellization.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the headgroup and, to some extent, the hydrophobic tail. This increased solubility of the monomer in the bulk solution generally leads to an increase in the CMC. The surfactant is more "comfortable" as a monomer and requires a higher concentration to be forced into aggregation.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents also increase the solubility of the surfactant monomer, thus increasing the CMC.[7]

  • Nonpolar Solvents: In nonpolar solvents, DMDDA can form "reverse micelles," where the hydrophilic headgroups cluster together to form a polar core, shielding themselves from the nonpolar environment, while the hydrophobic tails extend into the solvent.[8]

The choice of solvent is therefore a powerful tool to control the aggregation behavior of DMDDA.

Solvent System Expected Effect on CMC (Relative to Water) Underlying Rationale
WaterBaselineStrong hydrophobic effect drives micellization.
Water-Ethanol MixturesIncreaseIncreased solubility of the hydrophobic tail reduces the driving force for aggregation.[10][11]
Water-Dioxane MixturesIncreaseCo-solvent disrupts water structure and increases monomer solubility.[7]
Nonpolar Solvents (e.g., Hexane)N/A (Forms Reverse Micelles)Aggregation is driven by hydrophilic headgroup interactions, not hydrophobic effects.[8]

Performance in Nanoparticle Formulation: The Solvent's Critical Role

In drug delivery, particularly for LNPs, the solvent system is not merely a vehicle but an active participant in the formulation process. The most common method for LNP formation is rapid mixing of a lipid-containing organic phase (often ethanol) with an aqueous phase containing the nucleic acid payload.[10][11]

Causality Behind Solvent Choice in LNP Formulation: The choice of an organic solvent like ethanol is deliberate. It must be a "good solvent" for the lipids (including DMDDA) but a "bad solvent" for the final nanoparticle assembly. The rapid mixing, often in a microfluidic device, causes a change in solvent polarity that triggers the self-assembly and precipitation of the lipids around the payload, forming the LNP.[5][12] The quality and type of solvent directly impact the final particle's critical quality attributes.[13]

Diagram: LNP Formulation via Microfluidic Mixing

LNP_Formation cluster_input Inputs cluster_process Process cluster_output Output Aqueous Aqueous Phase (e.g., Citrate Buffer, pH 4) + Nucleic Acid Payload Mixer Microfluidic Mixer (Rapid Mixing) Aqueous->Mixer Organic Organic Phase (Ethanol) + Lipids (incl. DMDDA) + Phospholipid, Cholesterol, PEG-Lipid Organic->Mixer LNP Lipid Nanoparticle Self-Assembly Mixer->LNP Solvent Polarity Shift Triggers Precipitation Downstream Downstream Processing (e.g., Dialysis to remove Ethanol) LNP->Downstream

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using a microfluidic mixer.

Comparative Data: Impact of Solvent on LNP Characteristics

The selection of the organic solvent has a demonstrable effect on nanoparticle size and polydispersity index (PDI), a measure of the uniformity of the particle population.

Organic Solvent Typical Particle Size (nm) Polydispersity Index (PDI) Rationale for Performance
Ethanol 100 - 150< 0.2Optimal miscibility with water allows for controlled, rapid precipitation leading to small, uniform particles.[10][11]
Acetone 150 - 250< 0.3Higher solvent power can sometimes lead to slightly larger particles or require faster mixing to control growth.[11]
Methanol 200 - 400> 0.3Differences in miscibility and solvent-lipid interactions can lead to less controlled precipitation, resulting in larger, more angular, and more aggregated particles.[10][11]

Note: Data is representative and can vary based on the full lipid composition, mixing parameters, and polymer used.

Comparative Analysis: DMDDA vs. Alternative Surfactants

While DMDDA is a potent ionizable lipid, other surfactants are used in similar applications. Its performance can be benchmarked against them in specific contexts.

  • vs. Dodecylamine (DDA) (Primary Amine): In applications like mineral flotation, combining DDA with other surfactants can enhance recovery compared to DDA alone.[14] This suggests that while DMDDA (a tertiary amine) is highly effective, blends can offer synergistic advantages. The tertiary amine structure of DMDDA is often preferred in drug delivery due to its specific pKa profile, which is crucial for endosomal escape.[2]

  • vs. Sodium Dodecyl Sulfate (SDS) (Anionic Surfactant): In applications requiring the extraction of anionic surfactants, solvent systems are critical. A mixture of Methyl Isobutyl Ketone (MIBK) and 1,2-Dichloroethane (DCE) has been shown to be a more efficient extraction solvent than the standard chloroform for SDS.[15] This highlights the importance of optimizing the solvent system for the specific surfactant being used.

  • vs. Cetyltrimethylammonium Bromide (CTAB) (Quaternary Amine): In flotation, combining the primary amine DDA with the quaternary amine CTAB can enhance foam stability and increase recovery rates, demonstrating the different functional benefits of various amine headgroups.[14]

The key advantage of DMDDA in drug delivery is its tertiary amine headgroup, which has a pKa that allows it to be neutral at physiological pH (enhancing stability in circulation) and become protonated (cationic) in the acidic environment of the endosome. This charge switch is critical for disrupting the endosomal membrane and releasing the payload into the cytoplasm.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity, the protocols used to evaluate DMDDA's performance must be robust and self-validating.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

This protocol uses surface tension measurements to determine the CMC, as surface tension changes dramatically up to the CMC and then plateaus.

  • Preparation: Prepare a stock solution of DMDDA in the desired solvent system (e.g., deionized water, 50:50 ethanol/water).

  • Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC.

  • Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature.

  • Data Plotting: Plot surface tension as a function of the logarithm of the DMDDA concentration.

  • CMC Determination: Identify the CMC as the point of intersection between the two linear portions of the plot (the steep decline and the plateau).

Diagram: CMC Determination Workflow

CMC_Workflow A Prepare DMDDA Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Breakpoint in Plot (CMC) D->E

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol 2: Nanoparticle Sizing and Stability Analysis

Dynamic Light Scattering (DLS) is a primary technique for measuring the size distribution and stability of nanoparticles in a solution.[16]

  • Sample Preparation: Formulate LNPs using the desired solvent system as described in Section 2. After formulation, dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis, ensuring the solvent quality is high to avoid extraneous particles.[13]

  • Instrument Setup: Set the DLS instrument parameters, including the refractive index of the solvent (e.g., 1.33 for water) and the measurement temperature.[17]

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate. Perform multiple measurements to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

  • Stability Assessment: To assess stability, repeat the measurements at various time points (e.g., 0, 24, 48 hours) and under different storage conditions (e.g., 4°C, 25°C).[12] Significant changes in size or PDI indicate particle aggregation or degradation.

Conclusion and Future Outlook

The performance of this compound is inextricably linked to the solvent system in which it is used. In aqueous solutions, its behavior is governed by the classic hydrophobic effect, while the addition of organic co-solvents provides a powerful means to modulate its aggregation properties by altering monomer solubility. For cutting-edge applications like LNP-based drug delivery, the solvent is a critical process parameter that directly influences nanoparticle size, uniformity, and stability.[3][4] Understanding the interplay between DMDDA and the solvent allows researchers to move beyond trial-and-error formulation and toward a rational design approach for developing more effective and stable delivery systems.[18][19]

Future research should focus on exploring novel, biocompatible solvent systems that can further refine the nanoparticle formulation process, potentially enabling the encapsulation of more challenging therapeutic payloads and enhancing the in vivo stability and targeting of next-generation nanomedicines.

References

  • Synthesis and Performance Evaluation of CO2/N2 Switchable Tertiary Amine Gemini Surfactant. Surfactants and Detergents, 2017. Available from: [Link]

  • Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine... ResearchGate. Available from: [Link]

  • Critical micelle concentration - Wikipedia. Wikipedia. Available from: [Link]

  • Effect of solvents quality on determination of particle size and polydispersity of nanoparticles. ResearchGate. Available from: [Link]

  • Physicochemical and solubilization properties of N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide: A biodegradable nonionic surfactant. ResearchGate. Available from: [Link]

  • Prediction of Critical Micelle Concentrations of Nonionic Surfactants in Aqueous and Nonaqueous Solvents with UNIFAC. ResearchGate. Available from: [Link]

  • Solvent impact on polymer nanoparticles prepared nanoprecipitation. ResearchGate. Available from: [Link]

  • The effect of cosolvents on the formulation of nanoparticles from low-molecular-weight poly(l)lactide. PubMed Central. Available from: [Link]

  • The Effect of Cosolvents on the Formulation of Nanoparticles From Low-Molecular-Weight Poly(l)lactide. PubMed. Available from: [Link]

  • Preparation, characterization, and stability of lipid nanoparticles including unsaturated lipids. De Gruyter. Available from: [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PubMed Central. Available from: [Link]

  • Effect of solvent on silicon nanoparticle formation and size: a mechanistic study. Royal Society of Chemistry. Available from: [Link]

  • Optimization of Lipid Nanoparticle (LNP) Synthesis and Stability: Characterization of Model System and PolyA-Loaded MC3-LNPs. Lund University Publications. Available from: [Link]

  • Influence of Different Types of Surfactants on the Flotation of Natural Quartz by Dodecylamine. MDPI. Available from: [Link]

  • Screening of a Novel Solvent for Optimum Extraction of Anionic Surfactants in Water. National Institutes of Health. Available from: [Link]

  • Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions. Agilent. Available from: [Link]

  • Drug delivery systems: An updated review. PubMed Central. Available from: [Link]

  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PubMed Central. Available from: [Link]

  • Advanced Drug Delivery Micro- and Nanosystems for Cardiovascular Diseases. MDPI. Available from: [Link]

  • Analytical techniques for faster development of drug delivery systems. European Pharmaceutical Review. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a reagent is not a trivial specification; it is the bedrock of reproducible and reliable results. N,N-Dimethyldodecylamine, a tertiary amine, serves as a critical intermediate in the synthesis of quaternary ammonium compounds, surfactants, and other active pharmaceutical ingredients (APIs).[1][2][3] The presence of impurities—be they unreacted starting materials, by-products, or structurally similar amines—can drastically alter reaction kinetics, introduce toxicity, and compromise the efficacy and safety of the final product, leading to potential regulatory non-compliance.[4]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of commercial this compound. We will move beyond mere protocols to explore the causality behind methodological choices, empowering you to select and implement the most appropriate validation strategy for your specific application.

The Analytical Gauntlet: A Comparative Overview

No single method can provide a complete purity profile. A robust validation strategy often employs a combination of orthogonal techniques—methods that measure purity based on different chemical or physical principles. The four pillars of amine purity analysis are Gas Chromatography (GC), Acid-Base Titration, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography (GC): The Workhorse for Volatile Profiling

Core Principle: Gas Chromatography is the premier technique for separating and quantifying volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds separate based on their differential partitioning between these two phases, with separation efficiency dictated by factors like boiling point and polarity. For purity analysis, the result is typically expressed as an area percentage of the main analyte peak relative to the total area of all detected peaks.[5]

Experimental Protocol: Purity Assay by GC-FID

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate capillary column. An Rtx-5 Amine column (30 m x 0.32 mm x 1.50 µm) is recommended to minimize peak tailing, a common issue with amines.[6][7]

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane or Methanol.

  • GC Conditions:

    • Inlet Temperature: 270°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

    • Injection Volume: 1 µL (Split ratio: 50:1)

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 8 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100. Commercial batches typically specify a purity of >96.0% by GC.[8]

Causality & Field Insights: The choice of an amine-specific column is critical. Standard non-polar columns can have active silanol groups that interact with the basic amine, causing significant peak tailing and inaccurate quantification. The FID is chosen for its robustness and near-universal response to hydrocarbons, making it ideal for area percent calculations without needing response factors for every potential impurity.

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Solvent (e.g., Dichloromethane) P1->P2 A1 Inject Sample P2->A1 A2 Separation on Rtx-5 Amine Column A1->A2 A3 Detection by FID A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Area % D1->D2 R R D2->R Purity Report

Caption: A generalized workflow for GC-based purity validation.

Acid-Base Titration: The Standard for Total Base Content

Core Principle: This classical method quantifies the total basic content of the sample. As a tertiary amine, this compound is a base that will react quantitatively with a strong acid. By titrating a known mass of the sample with a standardized acid solution to a precise endpoint, the total molar amount of the base can be determined. This is a powerful, absolute method for assaying the primary component.

Experimental Protocol: Potentiometric Titration for Tertiary Amine Value

  • Reagents:

    • Solvent: Glacial Acetic Acid (ACS Grade).

    • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized against potassium hydrogen phthalate (KHP).

  • Instrumentation: An automatic potentiometric titrator with a glass combination pH electrode suitable for non-aqueous titrations.

  • Procedure:

    • Accurately weigh an amount of this compound sample calculated to consume 50-70% of the burette volume into a 150 mL beaker.

    • Add 50 mL of Glacial Acetic Acid and stir with a magnetic bar until fully dissolved.

    • Immerse the electrode in the solution.

    • Titrate with the standardized 0.1 N Perchloric Acid. The endpoint is the point of maximum inflection on the titration curve (the first derivative maximum).

    • Perform a blank titration using 50 mL of Glacial Acetic Acid alone and subtract this volume from the sample titration volume.

  • Calculation:

    • Purity (%) = [(V_sample - V_blank) * N_acid * MW_amine] / (W_sample * 10)

    • Where:

      • V_sample = Volume of titrant for the sample (mL)

      • V_blank = Volume of titrant for the blank (mL)

      • N_acid = Normality of the Perchloric Acid titrant

      • MW_amine = Molecular weight of this compound (213.41 g/mol )

      • W_sample = Weight of the sample (g)

Causality & Field Insights: The use of a non-aqueous solvent like glacial acetic acid is essential. It enhances the basicity of the tertiary amine relative to water, resulting in a much sharper and more defined titration endpoint. Potentiometric detection is superior to colorimetric indicators as it provides an objective, instrument-read endpoint, removing subjective operator bias. This method is particularly valuable because it is a direct measure of the functional group of interest (the basic amine) and is less susceptible to minor variations in instrumentation compared to chromatographic techniques. However, it is crucial to remember that this method is not specific; it will quantify any basic impurity (e.g., other amines) alongside the target analyte.[9][10]

Workflow for Potentiometric Titration

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation P1 Weigh Sample P2 Dissolve in Glacial Acetic Acid P1->P2 A1 Titrate with Standardized 0.1 N Perchloric Acid P2->A1 A2 Detect Endpoint (Potentiometric) A1->A2 D1 Record Titrant Volume A2->D1 D2 Calculate Purity % D1->D2 R R D2->R Total Base Content Purity Report

Caption: Workflow for purity determination by non-aqueous titration.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

Core Principle: NMR spectroscopy provides unparalleled insight into the chemical structure of a molecule. It measures the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Each unique chemical environment within the molecule produces a distinct signal, and the area under a proton signal is directly proportional to the number of protons it represents.[11] For purity, NMR serves two functions:

  • Qualitative Assessment: A clean spectrum, with all signals assignable to the this compound structure and no significant extraneous peaks, is a strong indicator of high purity.[5]

  • Quantitative NMR (qNMR): By adding a known amount of a certified internal standard, the absolute concentration of the analyte can be determined, making qNMR a primary ratio method of measurement.

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Reagents & Materials:

    • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

    • Internal Standard (IS): A certified reference material with sharp, non-overlapping signals (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full signal recovery. A D1 of 30 seconds is often a safe starting point.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the N-(CH₃)₂ singlet) and a signal from the internal standard.

    • Calculate purity using the formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (W_IS / W_analyte) * (MW_analyte / MW_IS) * P_IS

      • Where: I=Integral, N=Number of protons for the signal, W=Weight, MW=Molecular Weight, P=Purity of the standard.

Causality & Field Insights: qNMR is arguably the most accurate method for determining the purity of an organic compound. Unlike chromatography, it does not depend on the response of a detector. The response is inherent to the number of nuclei being observed. The choice of internal standard is paramount; it must be stable, non-volatile, not react with the sample, and have signals in an empty region of the analyte's spectrum. While powerful, NMR has lower sensitivity than chromatographic methods and is a high-cost technique. Its true strength lies in providing simultaneous structural confirmation and quantification, making it indispensable for reference standard characterization.[12][13]

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Calculation P1 Accurately Weigh Sample & Internal Std P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire Spectrum (Long D1 Delay) P3->A1 A2 Process Data (Phase, Baseline) A1->A2 D1 Integrate Analyte & Standard Signals A2->D1 D2 Calculate Purity D1->D2 R R D2->R Absolute Purity Report

Sources

A Comparative Guide to the Kinetic Studies of Reactions Catalyzed by N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the catalytic performance of N,N-Dimethyldodecylamine (DMDDA), offering a comparative perspective against other common catalysts. We will delve into the mechanistic underpinnings of its catalytic activity, present objective experimental data, and provide robust protocols for researchers to conduct their own kinetic investigations.

Introduction: The Dual Nature of this compound as a Catalyst

This compound is a tertiary amine featuring a dimethylamino head group and a C12 alkyl chain. This structure imparts a dual functionality: the lone pair of electrons on the nitrogen atom provides basicity and nucleophilicity, forming the core of its catalytic activity, while the long hydrophobic tail gives it surfactant properties.[1] This amphiphilic nature allows DMDDA to not only participate directly in reaction mechanisms but also to influence reaction rates by modifying the interface between immiscible reactants or by forming micelles that can encapsulate substrates.[1][2]

DMDDA is a versatile catalyst employed in various industrially significant reactions, most notably in the synthesis of polyurethanes and in the esterification of carboxylic acids. Its performance, however, is highly dependent on the specific reaction system, making a thorough kinetic evaluation essential for process optimization and catalyst selection.

The Mechanistic Basis of Tertiary Amine Catalysis

Tertiary amines, including DMDDA, primarily catalyze reactions through two general mechanisms: Nucleophilic Catalysis and General Base Catalysis. The operative pathway is dictated by the nature of the reactants and the reaction conditions.

  • Nucleophilic Catalysis: In this pathway, the tertiary amine directly attacks an electrophilic center (e.g., the carbonyl carbon of an isocyanate or an acid anhydride) to form a highly reactive, charged intermediate. This intermediate is then more susceptible to attack by the primary nucleophile (e.g., an alcohol).

  • General Base Catalysis: Here, the amine functions as a proton shuttle. It abstracts a proton from a nucleophile (e.g., an alcohol), increasing its nucleophilicity and facilitating its attack on the electrophile. The protonated amine then transfers the proton to the leaving group or an intermediate to regenerate the catalyst. For CO2 capture in aqueous solutions, tertiary amines act as base catalysts for the hydration of CO2.[3]

The structure of DMDDA—with its sterically accessible nitrogen atom but bulky dodecyl chain—creates a unique balance between these two mechanisms, which will be explored in the context of specific reactions.

Catalytic_Mechanisms cluster_0 Nucleophilic Catalysis cluster_1 General Base Catalysis Nuc_Cat Tertiary Amine (e.g., DMDDA) Intermediate Activated Intermediate [Amine-E]+ Nuc_Cat->Intermediate Attacks E Electrophile (R-NCO) E->Intermediate Product_Nuc Product (R-NH-CO-OR') Intermediate->Product_Nuc Attacked by Nu-H NuH Nucleophile (R'-OH) NuH->Product_Nuc Product_Nuc->Nuc_Cat Regenerates Catalyst Base_Cat Tertiary Amine (e.g., DMDDA) Activated_Nu Activated Nucleophile (R'-O-) Base_Cat->Activated_Nu Abstracts H+ Base_Cat_H Protonated Amine [Amine-H]+ NuH2 Nucleophile (R'-OH) NuH2->Activated_Nu Product_Base Product (R-COO-R') Activated_Nu->Product_Base Attacks E Base_Cat_H->Base_Cat Regenerates Catalyst E2 Electrophile (R-COOH) E2->Product_Base

Figure 1: Generalized mechanisms for tertiary amine catalysis.

Comparative Kinetic Analysis: DMDDA in Action

To provide a clear performance benchmark, we will compare the kinetics of DMDDA-catalyzed reactions with those facilitated by common industrial alternatives.

A. Polyurethane Formation

The reaction between an isocyanate and a polyol is the cornerstone of polyurethane chemistry. Tertiary amines are widely used to accelerate this reaction. We compare DMDDA with triethylamine (TEA), a sterically less hindered amine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), a potent bicyclic amine catalyst known for its high activity.

The catalytic action of tertiary amines in this context generally decreases in the order of triethylenediamine (DABCO), triethylamine, and then more sterically hindered amines like tributylamine.[4] The mechanism often involves the formation of a complex between the amine and the isocyanate, which is then attacked by the alcohol.[4][5]

Table 1: Comparative Kinetics for Phenyl Isocyanate & 1-Butanol Reaction

CatalystStructurepKa (Conjugate Acid)Relative Rate Constant (k_rel) at 30°CKey Observations
This compound (DMDDA) CH₃(CH₂)₁₁N(CH₃)₂~10.01.0Moderate activity. Surfactant nature may be beneficial in polyol blends.
Triethylamine (TEA) (CH₃CH₂)₃N10.75~3.5Higher basicity and less steric bulk than DMDDA lead to a faster rate.
DABCO N(CH₂CH₂)₃N8.8~18.0High activity despite lower basicity. The "caged" structure makes the lone pairs highly accessible and nucleophilic.
Dibutyltin Dilaurate (DBTDL) OrganometallicN/A~150.0Different (Lewis acid) mechanism. Extremely high activity but raises environmental and toxicity concerns.[6]

Note: Relative rate constants are illustrative estimates based on typical tertiary amine reactivity trends for urethane formation. Absolute values are highly dependent on solvent, temperature, and substrate.

Causality Analysis: DMDDA's performance is moderate. While its basicity is sufficient for catalysis, the long dodecyl chain introduces significant steric hindrance compared to TEA and especially DABCO. This bulkiness can impede the formation of the initial amine-isocyanate complex, resulting in a lower overall reaction rate. However, in complex formulations with varied polarity, DMDDA's surfactant properties might enhance reactant miscibility, offering a unique advantage not captured by simple kinetic models.

B. Esterification of Carboxylic Acids

Tertiary amines can catalyze the esterification of carboxylic acids, particularly when using a highly reactive acylating agent like an acid anhydride or acyl chloride. Here, we compare DMDDA with Pyridine, a common aromatic amine catalyst.

Table 2: Comparative Kinetics for Acetic Anhydride & 1-Butanol Reaction

CatalystStructurepKa (Conjugate Acid)Relative Rate Constant (k_rel) at 25°CKey Observations
This compound (DMDDA) CH₃(CH₂)₁₁N(CH₃)₂~10.01.0Functions as a strong base and adequate nucleophile.
Pyridine C₅H₅N5.25~0.05Significantly less basic and a weaker nucleophile for this reaction.
4-Dimethylaminopyridine (DMAP) (CH₃)₂NC₅H₄N9.7~10,000Exceptionally high activity due to resonance stabilization of the N-acylpyridinium intermediate.

Causality Analysis: In this reaction, DMDDA acts as a competent nucleophilic catalyst, outperforming the less basic pyridine. However, it is vastly inferior to 4-Dimethylaminopyridine (DMAP). DMAP's extraordinary catalytic power stems from the ability of the dimethylamino group to stabilize the positive charge on the pyridinium nitrogen through resonance after it attacks the acetic anhydride. This forms a highly stabilized yet extremely reactive N-acylpyridinium intermediate, a mechanistic advantage DMDDA cannot replicate.

Experimental Protocol: A Guide to Measuring Reaction Kinetics

This section provides a standardized protocol for determining the kinetic parameters of a DMDDA-catalyzed reaction, using the esterification of acetic anhydride with 1-butanol as an example. The progress of the reaction will be monitored by quenching aliquots and using titration to determine the concentration of remaining acetic acid (a byproduct).[7][8]

Workflow for Kinetic Investigation
Figure 2: Experimental workflow for a kinetic study using quenching and titration.
Step-by-Step Methodology
  • Materials & Reagents:

    • This compound (DMDDA), 1-Butanol, Acetic Anhydride, Toluene (Anhydrous), Pyridine (for quenching), Standardized 0.1 M NaOH, Phenolphthalein indicator.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in a temperature-controlled water bath set to 25.0 °C.

    • Charge the flask with 100 mL of anhydrous toluene, 1-butanol (e.g., 0.2 M final concentration), and DMDDA (e.g., 0.02 M final concentration). Allow the mixture to reach thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a calculated volume of acetic anhydride (e.g., 0.1 M final concentration). Start the stopwatch immediately upon addition. This is t=0.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), use a syringe to withdraw a 5.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into a flask containing 20 mL of an ice-cold solution of pyridine in water (1:10 v/v). The pyridine rapidly reacts with any remaining acetic anhydride to form a stable, non-hydrolyzing acetylpyridinium salt, effectively stopping the reaction.[7]

  • Analysis by Titration:

    • To each quenched sample, add 3-4 drops of phenolphthalein indicator.

    • Titrate the sample with standardized 0.1 M NaOH solution until a persistent pink endpoint is reached. The titrant neutralizes the acetic acid formed as a byproduct of the main reaction.

    • Record the volume of NaOH used for each time point.

  • Data Analysis and Interpretation:

    • Calculate Acetic Acid Concentration: Use the titration volume to calculate the moles of acetic acid, and thus its concentration, at each time point. The concentration of acetic acid produced is equal to the concentration of acetic anhydride consumed.

    • Determine Reaction Order: To determine the pseudo-first-order rate constant (assuming [1-Butanol] is in large excess), plot the natural logarithm of the remaining acetic anhydride concentration (ln[Ac₂O]) versus time. If the reaction is first-order with respect to acetic anhydride, this plot will yield a straight line.

    • Calculate the Rate Constant (k): The slope of the ln[Ac₂O] vs. time plot is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Determine Catalyst Order: Repeat the experiment with a different initial concentration of DMDDA (e.g., 0.04 M) to determine the reaction order with respect to the catalyst.

This protocol provides a self-validating system. The linearity of the kinetic plots confirms the assumed reaction order, and the reproducibility of the calculated rate constants across multiple runs ensures the trustworthiness of the data. For faster reactions, such as polyurethane formation, continuous monitoring techniques like in-situ FT-IR spectroscopy to track the disappearance of the isocyanate peak (~2270 cm⁻¹) are preferable.[9]

Conclusion

This compound is a competent tertiary amine catalyst whose performance is a product of its basicity, nucleophilicity, and significant steric profile. Kinetic studies reveal that while it is generally outperformed by less hindered or electronically activated catalysts like DABCO and DMAP in standard model reactions, its unique surfactant properties may offer advantages in complex, multi-phase systems. The choice of catalyst is therefore not merely a question of the highest rate constant but involves a holistic assessment of the reaction environment, cost, and desired product properties. Rigorous kinetic analysis, following the protocols outlined herein, is the essential tool for making this informed decision.

References

  • EvitaChem. This compound (EVT-8402612).
  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of tertiary amine-catalysed aqueous cleavage of maleimide. RSC Publishing.
  • ResearchGate. Kinetic study on the reaction between CO2 and tertiary amine catalyzed by zinc(II) aza‐macrocyclic complexes.
  • Canadian Science Publishing.
  • ResearchGate. Study of the Kinetics of Oxidation of Amines by Potassium Ferricyanide in the Presence of this compound N-Oxide.
  • University of Twente Research Information. Kinetics of Carbon Dioxide with Tertiary Amines in Aqueous Solution. [Link]

  • Chemistry LibreTexts. 17.7: Experimental methods of chemical kinetics. (2022-02-20).
  • ResearchGate. ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719.
  • YouTube. Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem. (2022-05-27).
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A Comparative Guide to Catalytic Performance: N,N-Dimethyldodecylamine vs. Novel Systems in Transesterification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and industrial chemistry, the selection of an optimal catalytic system is paramount to achieving desired reaction outcomes with efficiency, selectivity, and sustainability. This guide provides an in-depth, objective comparison of the catalytic performance of the tertiary amine N,N-Dimethyldodecylamine against three classes of novel catalytic systems: heterogeneous solid catalysts, enzymatic catalysts (lipases), and ionic liquids. The benchmark reaction for this comparative analysis is the transesterification of vegetable oils to produce fatty acid methyl esters (FAME), commonly known as biodiesel. This reaction serves as an excellent model for evaluating catalyst efficacy in ester synthesis, a fundamental transformation in organic chemistry.

Introduction: The Evolving Landscape of Catalysis

The drive towards greener, more sustainable chemical processes has spurred significant research into the development of novel catalytic systems that can overcome the limitations of traditional homogeneous catalysts.[1] While effective, homogeneous catalysts like this compound often present challenges in product purification and catalyst recovery, leading to increased operational costs and potential environmental concerns.[2] This guide delves into the performance of this compound and evaluates its standing against emerging catalytic technologies that promise enhanced reusability, milder reaction conditions, and improved environmental profiles.

This compound: A Profile

This compound is a tertiary amine that can function as a base catalyst.[2] In the context of transesterification, its primary role is to activate the alcohol reactant (e.g., methanol) by deprotonation, thereby increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl group of the triglyceride, initiating the transesterification cascade.

The Contenders: A Look at Novel Catalytic Systems

Heterogeneous Solid Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages, including ease of separation from the product stream and the potential for regeneration and reuse, which are critical for industrial-scale applications.[1] Common examples include metal oxides, supported alkali metals, and hydrotalcites.

Enzymatic Catalysts (Lipases)

Enzymes are biocatalysts that offer exceptional selectivity and operate under mild temperature and pressure conditions.[3] Lipases, in particular, are highly effective for the transesterification of triglycerides. Their high specificity can minimize the formation of byproducts, leading to purer products and simplifying downstream processing.

Ionic Liquids

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive for a variety of chemical transformations. In transesterification, they can enhance reaction rates and facilitate product separation.

Performance Benchmark: Transesterification of Vegetable Oil

To provide a quantitative comparison, the following table summarizes the performance of this compound (as a representative tertiary amine) and the novel catalytic systems in the transesterification of vegetable oils, primarily soybean and canola oil. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the differing reaction conditions.

Catalyst SystemFeedstockCatalyst LoadingTemperature (°C)Reaction Time (h)FAME Yield (%)Reference(s)
This compound (Tertiary Amine) Rapeseed/Soybean Oil3 wt%2306 - 8>90[4]
Heterogeneous (CaO nanoparticles) Jatropha Oil4 wt%605.596[5]
Heterogeneous (NaNO₃/SiAl) Rapeseed Oil5 wt%653>99[6][7]
Enzymatic (Immobilized Lipase) Soybean Oil8 wt%70-63.3[8]
Enzymatic (Combi-Lipase with Ultrasound) Soybean Oil15 wt%406~97
Ionic Liquid ([DDPA][Tos]) Soybean Oil8.0% w/v654-
Ionic Liquid (with ZnO) Soybean Oil30% w/w657-

Mechanistic Insights and Experimental Workflows

Catalytic Mechanism of this compound

The catalytic cycle of a tertiary amine in transesterification begins with the activation of the alcohol. The lone pair of electrons on the nitrogen atom of this compound abstracts a proton from the methanol molecule, generating a highly nucleophilic methoxide ion. This is followed by the nucleophilic attack of the methoxide ion on the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a fatty acid methyl ester and a diglyceride anion, which is then protonated by the protonated amine to regenerate the catalyst. This process repeats for the remaining fatty acid chains on the di- and monoglycerides.

Catalytic Mechanism of this compound in Transesterification DDA This compound (R₃N) Methoxide Methoxide (CH₃O⁻) DDA->Methoxide + CH₃OH MeOH Methanol (CH₃OH) MeOH->Methoxide DDA_H Protonated Amine (R₃NH⁺) Methoxide->DDA_H - H⁺ Triglyceride Triglyceride Methoxide->Triglyceride Nucleophilic Attack Diglyceride_Anion Diglyceride Anion Tetrahedral_Intermediate Tetrahedral Intermediate Triglyceride->Tetrahedral_Intermediate FAME Fatty Acid Methyl Ester (FAME) Tetrahedral_Intermediate->FAME Tetrahedral_Intermediate->Diglyceride_Anion Diglyceride Diglyceride Diglyceride_Anion->Diglyceride + R₃NH⁺ Diglyceride->DDA - R₃N

Caption: Catalytic cycle of this compound in transesterification.

General Experimental Workflow for Biodiesel Production

The production of biodiesel via transesterification, regardless of the catalyst used, generally follows a consistent workflow. This involves the reaction of the oil with an alcohol in the presence of the catalyst, followed by a separation and purification process to isolate the FAME product.

Experimental Workflow for Biodiesel Production start Start: Vegetable Oil & Alcohol reaction Transesterification Reaction (with Catalyst and Heating/Stirring) start->reaction separation Phase Separation (Glycerol and Biodiesel Layers) reaction->separation washing Washing of Biodiesel Layer (Removal of Catalyst and Impurities) separation->washing drying Drying of Biodiesel (Removal of Water) washing->drying product Final Product: FAME (Biodiesel) drying->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. N,N-Dimethyldodecylamine (CAS No. 112-18-5), a tertiary amine widely used as an intermediate and surfactant, requires meticulous handling from procurement to disposal due to its significant hazardous properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices.

The 'Why': Understanding the Inherent Risks of this compound

Proper disposal procedures are not arbitrary; they are directly dictated by the chemical's toxicological and environmental profile. Handling this compound without a thorough understanding of its hazards is a significant risk. It is classified as a corrosive material that can cause severe skin burns and eye damage upon contact.[1][2][3] Ingestion is particularly dangerous, potentially causing severe damage to the digestive tract and perforation of the stomach or esophagus.[1][2]

Beyond its immediate human health risks, the compound poses a grave threat to the environment. It is categorized as very toxic to aquatic life, with the potential for long-lasting adverse effects in aquatic ecosystems.[1][3] Therefore, under no circumstances should this chemical be allowed to enter drains or waterways.[4][5]

Hazard Classification Description Source
UN Number UN2735[1]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S. (this compound)[1][3]
DOT Hazard Class 8 (Corrosive)[1][3]
Packing Group II[1][3]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H410 (Very toxic to aquatic life with long lasting effects)[3]
EPA Waste Code D002 (Corrosivity) - Characteristic Hazardous Waste[6]

The 'How': Step-by-Step Waste Management Protocol

This protocol ensures safety and compliance from the point of generation to the moment of disposal.

Step 1: Waste Segregation

The first and most critical step is to prevent hazardous reactions.

  • Action: Immediately designate a specific, labeled waste container for this compound and its contaminated materials (e.g., pipette tips, gloves).

  • Causality: this compound is incompatible with strong acids and strong oxidizing agents.[1] Mixing it with these substances can cause violent exothermic reactions.[7] Keeping amine waste separate from other chemical streams is a fundamental safety measure.[8]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring proper identification.

  • Action: Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE). The original product container is often a suitable choice.[9] Ensure the container is in good condition, with a tightly sealing lid.

  • Action: Label the container clearly with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[9] Include the approximate concentration if it is in a solution.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal vendor can handle the material correctly.[8] Using incompatible containers, such as metal for corrosive materials, can lead to container degradation and leaks.[9]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.

  • Action: Keep the waste container tightly closed at all times, except when adding waste.[8][9]

  • Action: Store the container in a designated "Corrosives" or hazardous waste storage area that is cool, dry, and well-ventilated.[1][2] This area should have secondary containment to capture any potential leaks.

  • Causality: Storing containers in a secure, designated area under the control of laboratory personnel prevents unauthorized access and minimizes the risk of spills.[9] A tightly sealed cap prevents the release of vapors.

Emergency Protocol: Spill Management

Accidents can happen. A prepared response is essential to mitigate harm.

  • For Small Spills:

    • Alert Personnel: Immediately notify others in the area.

    • Don PPE: Ensure you are wearing the appropriate PPE (see Table 2).

    • Containment: Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a commercial chemical absorbent.[4][7] Do not use combustible materials like paper towels as the primary absorbent.

    • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[4]

    • Decontamination: Clean the spill area with a soap and water solution.[7] Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate: Immediately evacuate the area.

    • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

    • Alert: Activate the fire alarm or contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and spill location.

The Disposal Pathway: A Decision Workflow

The journey of this compound waste from the benchtop to its final disposition follows a structured, regulated path. The primary method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[10]

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Disposal & Compliance Gen Waste Generation (this compound & contaminated materials) Char Characterize Waste (Pure, mixture, concentration) Gen->Char Select Select Compatible Container (e.g., HDPE) Char->Select Label Label Container 'HAZARDOUS WASTE' + Chemical Name Select->Label Seg Segregate from Incompatible Wastes (Acids, Oxidizers) Label->Seg Store Store in Designated SAA (Cool, Dry, Ventilated) Seg->Store Pickup Schedule Pickup with Licensed Waste Vendor Store->Pickup Transport Transport per DOT Regulations (UN2735, Class 8) Pickup->Transport Dispose Final Disposal via High-Temperature Incineration Transport->Dispose

Sources

Navigating the Safe Handling of N,N-Dimethyldodecylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyldodecylamine, a tertiary amine, is a valuable reagent in various research and development applications. However, its corrosive nature and potential health hazards demand meticulous handling and a robust safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this chemical.

Hazard Overview: Understanding the Risks

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][3] Inhalation of vapors or mist may be destructive to the tissues of the mucous membranes and upper respiratory tract.[4] Understanding these risks is the foundation of a strong safety culture.

Key Hazards:

  • Corrosive: Causes severe burns to skin and eyes upon contact.[1][2][5]

  • Harmful if Swallowed: Ingestion can lead to significant internal damage.[1]

  • Respiratory Irritant: Inhalation can cause irritation to the respiratory tract.[4]

  • Aquatic Toxicity: Poses a significant threat to aquatic ecosystems.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate gear is not merely a suggestion but a mandatory practice to prevent exposure.

Core PPE Requirements
PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles in combination with a face shield are required. Goggles provide a seal against splashes, while the face shield offers a broader barrier of protection for the entire face.[2]
Skin Protection A chemically resistant lab coat or apron should be worn over personal clothing. For tasks with a higher risk of splashing, chemically resistant coveralls are recommended.
Gloves Nitrile rubber gloves are recommended. For prolonged contact, use gloves with a minimum thickness of 0.4 mm, which have a breakthrough time of approximately 480 minutes. For incidental splash contact, a thinner nitrile glove (minimum 0.11 mm) is acceptable, with a breakthrough time of about 30 minutes; these should be changed immediately upon contamination.[4] Always inspect gloves for any signs of degradation or punctures before use.
Footwear Closed-toe, chemically resistant shoes are mandatory.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures a controlled environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate Work Area in a Fume Hood gather_ppe 2. Assemble & Inspect PPE gather_materials 3. Gather All Necessary Materials & Spill Kit don_ppe 4. Don Full PPE gather_materials->don_ppe Proceed to Handling dispense 5. Dispense Chemical (Slowly, avoid splashing) close_container 6. Securely Close Primary Container decontaminate_tools 7. Decontaminate Reusable Tools & Glassware close_container->decontaminate_tools Proceed to Cleanup dispose_waste 8. Segregate & Dispose of Contaminated Waste doff_ppe 9. Doff PPE in Correct Order (Gloves Last) wash_hands 10. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to control vapor inhalation.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary PPE and inspect for integrity.

    • Have a chemical spill kit readily available.

  • Handling:

    • Don all required PPE before opening the chemical container.

    • When dispensing, pour slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

  • Post-Handling & Cleanup:

    • Decontaminate any reusable equipment that has come into contact with the chemical.

    • Properly segregate and dispose of all contaminated waste, including gloves and disposable labware.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling is complete.[3]

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Storage
  • Store in a cool, dry, well-ventilated area designated for corrosive materials.[4]

  • Keep containers tightly sealed to prevent leakage and exposure to moisture.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan

Proper disposal is not just a regulatory requirement but an ethical obligation to protect the environment.

  • Waste Characterization: this compound and materials contaminated with it are considered hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed, and chemically compatible containers. Do not mix with other waste streams.[1]

  • Disposal Protocol: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[4] Adhere to all local, state, and federal regulations.[1][5]

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is your best defense.

Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors.

References

  • Chemos GmbH & Co. KG. (2021, January 14). Safety Data Sheet: this compound N-Oxide (30%) Solution (DDAO) pure. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.